5-(4-Chlorophenyl)isoxazole
Description
The exact mass of the compound 5-(4-Chlorophenyl)isoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Chlorophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSAUPFARYKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7064-32-6 | |
| Record name | 5-(4-Chlorophenyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7064-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7064-32-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 5-(4-Chlorophenyl)isoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Chlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(4-Chlorophenyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial structural motif and a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. The physicochemical properties of this molecule—such as its lipophilicity, solubility, and solid-state characteristics—are fundamental parameters that govern its behavior in both chemical and biological systems. An accurate understanding of these properties is paramount for researchers aiming to optimize reaction conditions, design effective biological assays, and develop viable drug candidates. This guide provides a comprehensive analysis of the core physicochemical properties of 5-(4-Chlorophenyl)isoxazole, details robust experimental protocols for its characterization, and contextualizes the data to support rational decision-making in research and development.
Introduction: A Key Scaffold in Modern Chemistry
5-(4-Chlorophenyl)isoxazole belongs to the azole family of five-membered heterocyclic compounds, specifically the isoxazoles, which contain adjacent oxygen and nitrogen atoms.[1][2] The substitution of a 4-chlorophenyl group at the 5-position creates a molecule with a distinct electronic and steric profile.[1] This particular arrangement has proven to be a valuable scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4]
The journey from a promising chemical scaffold to a viable drug candidate is critically dependent on its physicochemical properties. These parameters directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule. For instance, lipophilicity and aqueous solubility are key determinants of a compound's ability to cross biological membranes and be bioavailable. Therefore, a thorough characterization of the parent scaffold, 5-(4-Chlorophenyl)isoxazole, provides an essential baseline for the rational design of new analogues with improved drug-like properties.
Core Physicochemical and Molecular Properties
The fundamental properties of 5-(4-Chlorophenyl)isoxazole are summarized below. These values are essential for laboratory handling, analytical method development, and computational modeling.
Table 1: Molecular Identifiers and Core Properties of 5-(4-Chlorophenyl)isoxazole
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7064-32-6 | [1][5][6] |
| IUPAC Name | 5-(4-chlorophenyl)-1,2-oxazole | [1][7] |
| Molecular Formula | C₉H₆ClNO | [1][5][6] |
| Molecular Weight | 179.60 g/mol | [1][6] |
| Appearance | White crystalline solid | [5] |
| SMILES | C1=CC(=CC=C1C2=CC=NO2)Cl | [1][6] |
| InChIKey | DLWSAUPFARYKDH-UHFFFAOYSA-N |[1] |
Table 2: Key Physicochemical Parameters for Drug Development
| Parameter | Value | Significance | Source(s) |
|---|---|---|---|
| Melting Point | 84–90 °C | Indicator of purity and solid-state stability | [5][8] |
| Calculated logP | 2.995 | Measures lipophilicity; impacts permeability and solubility | [1][6] |
| Polar Surface Area (TPSA) | 26.03 Ų | Predicts membrane permeability | [1][6] |
| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding | [6] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding | [6] |
| pKa (predicted) | Very Weak Base (<2) | Determines ionization state at physiological pH | N/A |
In-Depth Analysis of Key Properties
Lipophilicity and Solubility
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. With a calculated logP of 2.995 , 5-(4-Chlorophenyl)isoxazole is classified as a moderately lipophilic molecule.[1][6] This value is significant for several reasons:
-
Membrane Permeability: This logP value falls within the optimal range for passive diffusion across biological membranes, a key attribute for orally bioavailable drugs.
-
Aqueous Solubility: The moderate lipophilicity, driven by the chlorophenyl ring, suggests that the compound has limited solubility in water.[1] Conversely, it is expected to be readily soluble in common organic solvents like ethanol, dichloromethane, and chloroform, which is an important consideration for chemical synthesis and in vitro assay preparation.[1]
-
Drug-Likeness: The compound adheres to Lipinski's Rule of Five criteria (logP < 5, MW < 500, H-bond donors < 5, H-bond acceptors < 10), making it an attractive starting point for drug design.
Melting Point and Solid-State Characterization
5-(4-Chlorophenyl)isoxazole is a white crystalline solid at room temperature with a reported melting point in the range of 84–90 °C .[5][8] A sharp, well-defined melting point is a primary indicator of sample purity. For drug development professionals, the solid-state properties are crucial for formulation, stability, and manufacturing. Advanced techniques such as Differential Scanning Calorimetry (DSC) can be employed to obtain a precise melting temperature and enthalpy of fusion, providing deeper insights into the material's crystallinity and thermal stability.
Ionization State (pKa)
Implication for Researchers: At physiological pH (~7.4), 5-(4-Chlorophenyl)isoxazole will exist exclusively in its neutral, non-ionized form. This is a critical piece of information, as the ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets.
Experimental Protocols for Characterization
To ensure scientific integrity, all synthesized compounds must be rigorously characterized. The following section details validated, step-by-step protocols for the synthesis and analysis of 5-(4-Chlorophenyl)isoxazole.
Protocol 1: Synthesis via Hydroxylamine-Based Cyclization
This method is notable for its efficiency, high yield, and use of an environmentally benign solvent system.[1][8] It proceeds by reacting an enaminone intermediate with hydroxylamine hydrochloride.
Methodology:
-
Preparation of the Intermediate: Synthesize 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one from 4-chloroacetophenone and N,N-dimethylformamide dimethyl acetal.
-
Cyclization Reaction:
-
In a round-bottom flask, dissolve 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1 mmol) in 10 mL of water.
-
Add hydroxylamine hydrochloride (1.2 mmol) to the solution.
-
Heat the reaction mixture to 50°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of 5-(4-Chlorophenyl)isoxazole will form.
-
Collect the solid product by suction filtration.
-
Wash the product with cold water and dry under vacuum.
-
Causality: The choice of water as a solvent and moderate heating provides a "green" and efficient pathway. The reaction mechanism involves a nucleophilic attack by hydroxylamine, followed by an intramolecular cyclization and the elimination of dimethylamine to yield the stable isoxazole ring.[1]
Caption: Workflow for the synthesis of 5-(4-Chlorophenyl)isoxazole.
Protocol 2: Analytical Workflow for Identity and Purity Confirmation
This protocol establishes a self-validating system where multiple independent analyses confirm the final product's identity and purity.
Methodology:
-
Solid-State Analysis (Melting Point):
-
Load a small amount of the dried, synthesized solid into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the solid melts.
-
Validation: A sharp melting range consistent with the literature value (e.g., 85-87 °C) indicates high purity.[8]
-
-
Purity Assessment (RP-HPLC):
-
Prepare a stock solution of the compound in acetonitrile or methanol (~1 mg/mL).
-
Inject 5-10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) at a flow rate of 1 mL/min.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Validation: Purity is assessed by integrating the peak area. A purity level of >97% is typically required for subsequent biological assays.
-
-
Structural Confirmation (NMR Spectroscopy):
-
Dissolve ~5-10 mg of the compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The observed chemical shifts and coupling constants must match the reported literature values, confirming the molecular structure.
-
Caption: A comprehensive analytical workflow for compound validation.
Conclusion
5-(4-Chlorophenyl)isoxazole is a compound with a well-defined and favorable set of physicochemical properties that make it an excellent starting point for research in drug discovery and materials science. Its moderate lipophilicity, solid-state nature, and predictable lack of ionization at physiological pH provide a solid foundation for designing derivatives with tailored ADME profiles. The experimental protocols detailed in this guide offer robust, validated methods for its synthesis and characterization, empowering researchers to proceed with confidence in their downstream applications. By integrating this fundamental physicochemical knowledge, scientists can accelerate the development of novel and impactful chemical entities.
References
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Supporting Information. 5-(4-chlorophenyl)-3-phenylisoxazole (2ae). Available at: [Link]
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
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Wang, Z., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, MDPI. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2019). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, PMC - NIH. Available at: [Link]
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Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]
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A Technical Guide to the Biological Activity of 5-(4-Chlorophenyl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a 5-(4-chlorophenyl) moiety often enhances the biological efficacy of these compounds, making this class of derivatives a focal point of significant research interest.[5] This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of 5-(4-chlorophenyl)isoxazole derivatives. It details field-proven protocols for evaluating their cytotoxic and antimicrobial potential and summarizes key structure-activity relationship (SAR) insights to guide future drug discovery efforts.
Introduction to the 5-(4-Chlorophenyl)isoxazole Core
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[5] This arrangement confers unique electronic properties and the ability to participate in various non-covalent interactions with biological targets. The isoxazole nucleus is a key pharmacophore in several clinically approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][3]
The specific substitution at the 5-position with a 4-chlorophenyl group is a common strategy in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can modulate the molecule's overall electronic profile, lipophilicity, and metabolic stability.[5] This often leads to enhanced potency and a more favorable pharmacokinetic profile. Derivatives built upon this core have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.[5][6]
General Synthesis Strategy
A prevalent and efficient method for synthesizing the 5-substituted isoxazole core is through the 1,3-dipolar cycloaddition reaction of an alkyne with a nitrile oxide, which is often generated in situ from an oxime. However, a more common and versatile approach for creating diverse derivatives starts with the Claisen-Schmidt condensation of an appropriate acetophenone and aldehyde to form a chalcone intermediate.[2][3] This α,β-unsaturated ketone then undergoes cyclization with hydroxylamine hydrochloride to yield the final isoxazole or dihydroisoxazole product.[7][8]
Workflow: Chalcone-Mediated Isoxazole Synthesis
The following diagram outlines the general workflow for synthesizing 5-(4-chlorophenyl)isoxazole derivatives, a robust method that allows for variability at the 3-position of the isoxazole ring, which is crucial for structure-activity relationship studies.
Caption: General synthesis of 3,5-disubstituted isoxazoles via chalcone intermediate.
Anticancer Activity
Derivatives of 5-(4-chlorophenyl)isoxazole have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, and liver, as well as leukemia.[6][9]
Mechanism of Action
The anticancer mechanisms are diverse. One prominent mode of action is the inhibition of tubulin polymerization.[5][10] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[10] Other reported mechanisms include the modulation of key signaling pathways and the induction of pro-apoptotic factors like caspases.[1]
The diagram below illustrates a simplified pathway showing how inhibition of tubulin polymerization leads to apoptosis.
Caption: Pathway of anticancer action via tubulin polymerization inhibition.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Must be optimized to ensure cells are in the logarithmic growth phase during the experiment. Too few cells lead to weak signal; too many can lead to nutrient depletion and non-treatment-related cell death.
-
Incubation Time (Compound): Typically 24-72 hours. This duration must be long enough to observe the compound's effect on cell division and viability.
-
MTT Incubation: A 4-hour incubation is generally sufficient for formazan crystal formation without causing toxicity from the MTT reagent itself.
-
Solubilization: The insoluble formazan must be fully dissolved for accurate spectrophotometric measurement. DMSO is a common and effective solvent.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-(4-chlorophenyl)isoxazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Summary: Anticancer Activity
The following table summarizes representative IC₅₀ values for various isoxazole derivatives, illustrating the impact of different substitutions.
| Compound ID | Core Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7c | 5-(4-chlorophenyl)furan-isoxazole | Leukemia (SR) | 0.09 | [10] |
| 7e | 5-(4-chlorophenyl)furan-isoxazole | Leukemia (SR) | 0.05 | [10] |
| 11a | 5-(4-chlorophenyl)furan-isoxazole | Leukemia (SR) | 0.06 | [10] |
| DHI1 | 3-(4-bromophenyl)-5-(indolyl)dihydroisoxazole | Leukemia (Jurkat) | 3.5 | [9] |
| DHI1 | 3-(4-bromophenyl)-5-(indolyl)dihydroisoxazole | Leukemia (HL-60) | 4.2 | [9] |
Note: The structures in the table are varied to show the broader class of isoxazoles, with the 5-(4-chlorophenyl) moiety being a key feature in many active compounds.
Antimicrobial Activity
The isoxazole scaffold is present in several antibacterial drugs, and novel 5-(4-chlorophenyl)isoxazole derivatives continue to be explored for their efficacy against a range of Gram-positive and Gram-negative bacteria.[5][14][15]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Broth Microdilution method is a standardized and widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]
Causality Behind Experimental Choices:
-
Broth Medium: A specific medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used to ensure standardized growth conditions and proper activity of the antimicrobial agent.
-
Inoculum Standardization: The bacterial inoculum is adjusted to a 0.5 McFarland standard to ensure a reproducible starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL), which is critical for consistent MIC results.[17]
-
Controls: A growth control (no compound) is essential to confirm the viability of the bacteria, while a sterility control (no bacteria) ensures the medium is not contaminated.[17]
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[19] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.[16] In the first column, add 100 µL of the test compound at twice the highest desired concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 50 µL from the last dilution well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.[20] This step halves the concentration of the compound in each well to the final test concentration.
-
Controls: Include a growth control well (100 µL of inoculum, no compound) and a sterility control well (100 µL of broth, no inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17][19]
Other Notable Biological Activities
Beyond anticancer and antimicrobial effects, isoxazole derivatives have demonstrated a broad spectrum of other important biological activities.
-
Anti-inflammatory Activity: Many isoxazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade.[6][21][22] Some compounds have also been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][23]
-
Immunosuppressive Properties: Certain derivatives can inhibit the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs), suggesting potential applications in autoimmune diseases and organ transplantation.[1]
-
Neuroprotective Effects: There is emerging evidence that some isoxazole compounds may offer neuroprotective benefits, potentially by modulating neurotransmitter systems.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-(4-chlorophenyl)isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic and phenyl rings.
-
Substituents at Position 3: The group at the C-3 position of the isoxazole ring significantly influences activity. The presence of other aromatic or heterocyclic rings can enhance potency, often by providing additional binding interactions with the target protein.
-
Electron-Withdrawing/Donating Groups: The addition of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, methyl) on the phenyl rings can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and overall efficacy.[2] For instance, studies have shown that the presence of methoxy and bromine groups can enhance antibacterial activity.[2]
-
Flexibility and Linkers: The introduction of flexible linkers (e.g., methylene, amide) between the isoxazole core and other moieties can allow the molecule to adopt an optimal conformation within a target's binding site, leading to improved activity.
Caption: Key SAR hotspots on the 3,5-disubstituted isoxazole scaffold. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram for a real-world application.)
Conclusion and Future Perspectives
The 5-(4-chlorophenyl)isoxazole scaffold is a versatile and highly valuable core for the development of new therapeutic agents. Derivatives have consistently demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. The established synthetic routes are robust and amenable to the creation of large libraries for high-throughput screening. Future research should focus on optimizing the lead compounds to improve their selectivity, reduce off-target toxicity, and enhance their pharmacokinetic profiles. Further elucidation of their mechanisms of action, particularly through advanced techniques like structural biology and computational modeling, will be crucial for the rational design of next-generation isoxazole-based drugs.
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Discovery and history of isoxazole-based compounds
An In-depth Technical Guide to the Discovery and History of Isoxazole-Based Compounds
Authored by a Senior Application Scientist
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a privileged scaffold in the design of therapeutic agents across a wide spectrum of diseases.[3][4][5] This technical guide provides a comprehensive exploration of the isoxazole core, from its initial discovery in the late 19th century to the sophisticated synthetic methodologies that have enabled its integration into blockbuster pharmaceuticals. We will delve into the causal logic behind the evolution of synthetic strategies, from the foundational Claisen condensation to the highly regioselective 1,3-dipolar cycloaddition reactions that are the workhorses of contemporary isoxazole synthesis. Through a detailed examination of landmark drugs such as the antibacterial agent Sulfamethoxazole and the COX-2 inhibitor Valdecoxib, this guide will illustrate the profound impact of the isoxazole moiety on drug development. Detailed protocols, mechanistic diagrams, and a historical timeline are provided to offer researchers, scientists, and drug development professionals a thorough and practical understanding of this critical pharmacophore.
The Isoxazole Core: A Profile of a Privileged Scaffold
The term "isoxazole" was first proposed by Hantszch to describe an isomer of the previously discovered oxazole.[6] The name itself is descriptive: "iso" denotes the isomeric relationship, "oxa" refers to the oxygen atom, "aza" to the nitrogen atom, and "ole" signifies the five-membered ring structure.[6] This arrangement of heteroatoms imparts a unique set of physicochemical properties that are highly advantageous in drug design.[4][5] The electronegative oxygen and nitrogen atoms are capable of forming critical hydrogen-bonding interactions with biological targets, a feature not as readily accessible by other heterocyclic systems.[1] This inherent ability to engage in specific molecular interactions underlies the broad range of biological activities exhibited by isoxazole-containing compounds, which include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[3][7]
Caption: The fundamental structure and numbering of the isoxazole ring.
Genesis and Evolution of Isoxazole Synthesis
The journey of isoxazole chemistry began with its foundational discovery and has since evolved into a sophisticated science, driven by the need for greater efficiency, control, and sustainability.
The Pioneering Discovery: Ludwig Claisen
The history of isoxazole is inextricably linked to the German chemist Ludwig Claisen. While the cyclic structure was first proposed in 1888, it was Claisen who, in 1903, reported the first definitive synthesis of an isoxazole derivative.[2][8] His initial method involved the reaction of hydroxylamine with 1,3-dicarbonyl compounds, a straightforward approach that laid the groundwork for all subsequent research in the field.[9][10]
| Key Historical Milestones in Isoxazole Chemistry | |
| Year | Discovery / Development |
| 1888 | Ludwig Claisen recognizes the cyclic structure of isoxazole.[8] |
| 1903 | Claisen reports the first synthesis of an isoxazole derivative.[2] |
| 1930-1946 | Quilico advances isoxazole synthesis using nitrile oxides.[8] |
| 1961 | The isoxazole-based antibiotic Sulfamethoxazole is introduced in the US.[11] |
| ~2000s | Development of Valdecoxib and Parecoxib, isoxazole-based COX-2 inhibitors.[12][13] |
| 2000s-Present | Widespread adoption of copper-catalyzed and green chemistry approaches.[3][14][15] |
Foundational Synthetic Strategy: The Claisen Condensation
The classical Claisen synthesis involves the cyclization of a β-keto ester or a 1,3-diketone with hydroxylamine.[10]
-
Mechanism Rationale: This method leverages the nucleophilicity of hydroxylamine, which attacks the electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate. A subsequent condensation and dehydration reaction then forms the heterocyclic ring.
-
Inherent Limitation & The Causality of its Decline: While historically significant, the Claisen condensation suffers from a critical flaw: a lack of regioselectivity. The two carbonyl groups of the starting material are often chemically similar, leading to the formation of a mixture of isomeric products (e.g., 3-substituted vs. 5-substituted isoxazoles).[10] This makes purification difficult and reduces the overall yield of the desired product, a significant impediment for efficient drug synthesis. This fundamental lack of control necessitated the development of more precise synthetic methodologies.
A Paradigm Shift: 1,3-Dipolar Cycloaddition
The development of the 1,3-dipolar cycloaddition reaction was a watershed moment in isoxazole synthesis. This powerful [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) provides a highly regioselective and versatile route to a vast array of isoxazole derivatives.[9][14][15][16]
-
Mechanism Rationale: The reaction proceeds through a concerted mechanism where the electronic orbitals of the nitrile oxide and the alkyne overlap to form the five-membered ring in a single, highly controlled step. This inherent control is the primary reason for its superiority over the Claisen method.
-
The Advantage of In Situ Generation: A key experimental innovation was the development of methods to generate the often-unstable nitrile oxides in situ. They are typically formed by the dehydration of primary nitro compounds or the dehydrohalogenation of hydroximoyl halides, which are themselves derived from aldoximes.[16][17] This avoids the need to isolate the reactive intermediate, streamlining the process and improving safety.
Caption: Comparison of Claisen and 1,3-Dipolar Cycloaddition pathways.
Modern Refinements: Catalysis and Green Chemistry
Contemporary isoxazole synthesis focuses on improving efficiency and sustainability.
-
Transition Metal Catalysis: Copper(I)-catalyzed cycloadditions have become a standard, highly reliable method.[2][3][15] The catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions and with a wider scope of substrates.[15]
-
Green Chemistry Approaches: Recognizing the environmental impact of traditional organic synthesis, researchers have developed solvent-free methods, such as ball-milling, and protocols that use environmentally benign solvents like water.[3][14][18] These approaches reduce waste and align with the principles of sustainable chemistry.
Case Studies: The Impact of Isoxazoles on Medicine
The true measure of a chemical scaffold's importance lies in its application. The isoxazole ring is a component of numerous marketed drugs, two of which are highlighted here for their historical and clinical significance.[2][9]
The Antibacterial Revolution: Sulfamethoxazole
Introduced in 1961, Sulfamethoxazole is a sulfonamide antibiotic that became a frontline treatment for bacterial infections.[11]
-
Mechanism of Action: Bacteria, unlike mammals, must synthesize their own folic acid, a critical vitamin for DNA synthesis.[11][19] The enzyme dihydropteroate synthase is responsible for converting para-aminobenzoic acid (PABA) into dihydrofolic acid. Sulfamethoxazole acts as a competitive inhibitor of this enzyme due to its structural similarity to PABA, thereby halting bacterial growth.[19]
-
Significance: It represents one of the earliest and most successful applications of an isoxazole-containing compound in medicine. Today, it is most commonly used in combination with trimethoprim (SMX-TMP) for treating urinary tract infections.[11]
Targeted Anti-Inflammatory Therapy: Valdecoxib and Parecoxib
The development of selective cyclooxygenase-2 (COX-2) inhibitors in the late 20th century was a major advance in pain management, aiming to reduce the gastrointestinal side effects of traditional NSAIDs.[20][21] The isoxazole core was central to this effort.
-
Valdecoxib (Bextra): A 3,4-diaryl isoxazole derivative designed for potent and selective inhibition of the COX-2 enzyme.[9][12] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for producing pain- and inflammation-mediating prostaglandins.[13] By selectively targeting COX-2 over the constitutively expressed COX-1 (which has a protective role in the gut), Valdecoxib provided effective analgesia with a theoretically improved safety profile.[13][21]
-
Parecoxib (Dynastat): To overcome the poor water solubility of Valdecoxib for intravenous administration, Parecoxib was developed as a water-soluble prodrug.[13][21][22] Following injection, Parecoxib is rapidly hydrolyzed by hepatic enzymes to release the active drug, Valdecoxib.[21][22][23] This allows for rapid onset of action in a clinical setting, particularly for managing acute postoperative pain.[24]
Caption: Mechanism of action for Valdecoxib as a selective COX-2 inhibitor.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of isoxazole synthesis, this section outlines generalized and specific experimental workflows. These protocols are self-validating systems, representing established and reproducible methodologies.
General Protocol: 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles
This protocol describes a common method for synthesizing isoxazoles via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with a terminal alkyne.[17]
Step-by-Step Methodology:
-
Aldoxime Preparation: An appropriate aromatic aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) with a mild base (e.g., sodium carbonate) to form the corresponding aldoxime. The product is typically isolated by filtration or extraction.
-
Hydroximinoyl Chloride Formation: The dried aldoxime is dissolved in a solvent like N,N-dimethylformamide (DMF). N-chlorosuccinimide (NCS) is added portion-wise at 0°C to convert the aldoxime into the hydroximinoyl chloride intermediate.
-
In Situ Nitrile Oxide Generation and Cycloaddition: The terminal alkyne (dipolarophile) is added to the reaction mixture. A tertiary amine base, such as triethylamine (TEA), is then added dropwise. The base facilitates the dehydrochlorination of the hydroximinoyl chloride, generating the reactive nitrile oxide in situ.
-
Reaction Progression: The nitrile oxide immediately undergoes a [3+2] cycloaddition with the alkyne present in the mixture. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure 3,5-disubstituted isoxazole.
Specific Protocol: Key Steps in the Synthesis of Valdecoxib
The synthesis of Valdecoxib is a multi-step process that showcases the construction of a complex, pharmaceutically active isoxazole. The initial steps are based on a condensation/cyclization approach.[12][25][26]
Caption: Workflow for the synthesis of the COX-2 inhibitor Valdecoxib.
Step-by-Step Methodology:
-
Oxime Formation: Deoxybenzoin is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime.[25]
-
Dianion Formation and Cyclization: The oxime is treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (nitrogen). This generates a dianion. The subsequent addition of an acylating agent like ethyl acetate triggers a condensation and cyclization reaction to form the 5-methyl-3,4-diphenylisoxazoline intermediate.[12][25]
-
Aromatic Sulfonylation: The isoxazoline intermediate is carefully added to chlorosulfonic acid at a controlled temperature. This electrophilic aromatic substitution reaction installs a chlorosulfonyl group onto the phenyl ring at position 4.[12][25]
-
Amination to form Sulfonamide: The resulting sulfonyl chloride is then reacted with aqueous ammonia or by bubbling ammonia gas through the solution.[25][27] This nucleophilic substitution reaction replaces the chloride with an amino group, completing the synthesis of Valdecoxib.
-
Purification: The final product is isolated through extraction and purified by recrystallization to obtain pharmaceutically acceptable quality.[27]
Conclusion and Future Perspectives
From its discovery by Claisen to its central role in modern pharmaceuticals, the isoxazole scaffold has proven to be of immense and enduring value.[2] The evolution of its synthesis from low-yielding classical methods to highly efficient, regioselective, and sustainable catalytic reactions demonstrates the ingenuity of chemical science. The isoxazole ring is not merely a historical curiosity; it remains a popular and powerful moiety in contemporary drug design, with ongoing research exploring its potential in treating cancer, neurodegenerative disorders, and infectious diseases.[3][5] As our understanding of molecular biology deepens, the unique properties of the isoxazole core will undoubtedly continue to be leveraged by medicinal chemists to develop the next generation of targeted therapies.
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Introduction: The Significance of the Isoxazole Scaffold
An In-depth Technical Guide to the Structure and Conformation of 5-(4-Chlorophenyl)isoxazole
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a versatile scaffold in the design of bioactive molecules.[1][2] Derivatives of isoxazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3] The strategic substitution of the isoxazole core allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.
This guide focuses on a specific, yet highly relevant derivative: 5-(4-chlorophenyl)isoxazole . By attaching a 4-chlorophenyl group to the 5-position of the isoxazole ring, a molecule is created that serves as a crucial intermediate and structural motif in the development of novel therapeutics and functional materials. This document provides an in-depth analysis of its structure, a guide to its synthesis and characterization, and a detailed exploration of its conformational landscape—a critical factor influencing its interaction with biological targets.
Molecular Identity and Physicochemical Properties
The fundamental identity of 5-(4-chlorophenyl)isoxazole is defined by the covalent linkage of a 4-chlorophenyl substituent to the C5 atom of the isoxazole ring.[3] The presence of the electron-withdrawing chlorine atom and the aromatic systems imparts specific properties to the molecule.[3]
| Property | Value | Source(s) |
| IUPAC Name | 5-(4-chlorophenyl)-1,2-oxazole | [3] |
| CAS Number | 7064-32-6 | [3][4][5] |
| Molecular Formula | C₉H₆ClNO | [3][4] |
| Molecular Weight | 179.60 g/mol | [3][5] |
| Appearance | White crystalline solid | |
| Melting Point | 84-90 °C | [6] |
| LogP (calculated) | 2.995 | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, dichloromethane, and chloroform. | [3] |
Synthesis Pathway: An Efficient Aqueous-Based Protocol
While several methods exist for the synthesis of 5-arylisoxazoles, modern chemistry prioritizes protocols that are efficient, high-yielding, and environmentally benign. A particularly effective method for synthesizing 5-(4-chlorophenyl)isoxazole involves the cyclization of a chalcone-like precursor with hydroxylamine hydrochloride in an aqueous medium, avoiding the need for harsh catalysts or organic solvents.[3][6]
The causality behind this choice of protocol lies in its efficiency and sustainability. The reaction proceeds via an initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to yield the stable isoxazole ring.[3] Performing the reaction in water at a moderate temperature (50°C) not only simplifies the workup but also aligns with the principles of green chemistry.[3][6]
Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)isoxazole[7]
-
Precursor Synthesis: Synthesize the starting material, 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one, via established methods.
-
Reaction Setup: In a round-bottom flask, dissolve 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1 equivalent) in water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 50°C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by suction filtration. Wash the precipitate with cold water and dry under vacuum. The resulting 5-(4-chlorophenyl)isoxazole is typically obtained in high purity (85-87% yield) without the need for further purification.[3][6]
Visualization: Synthesis Workflow
Caption: The critical dihedral angle determining the conformation of the molecule.
Applications in Drug Development and Beyond
5-(4-chlorophenyl)isoxazole is more than a chemical curiosity; it is a validated building block in the synthesis of high-value compounds.
-
Pharmaceutical Intermediates: The isoxazole core is a known bioisostere for other functional groups, and this specific compound serves as a key intermediate in the synthesis of molecules with potential anti-inflammatory, analgesic, and neurological activities. [2]The 4-chlorophenyl moiety is a common feature in many active pharmaceutical ingredients, often enhancing binding affinity through hydrophobic and halogen-bonding interactions.
-
Agrochemicals: The structural motifs present in 5-(4-chlorophenyl)isoxazole are also utilized in the design of modern pesticides and herbicides, contributing to effective crop protection solutions. * Material Science: The rigid, aromatic nature of the compound makes it an interesting candidate for the development of advanced polymers and coatings where durability and specific electronic properties are desired.
Conclusion
5-(4-chlorophenyl)isoxazole is a molecule of significant scientific interest, bridging the fields of synthetic chemistry, spectroscopy, and computational analysis. Its structure is confirmed by a suite of spectroscopic techniques, and its synthesis can be achieved through efficient, environmentally conscious methods. The conformational analysis reveals that a twisted, non-planar arrangement between the isoxazole and phenyl rings is the most stable state, a crucial insight for professionals in drug design and materials science. The utility of this compound as a versatile synthetic intermediate underscores the enduring importance of the isoxazole scaffold in the pursuit of novel chemical entities.
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Introduction: The 5-Arylisoxazole Scaffold - A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Therapeutic Applications of 5-Arylisoxazoles
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." Among its derivatives, the 5-arylisoxazole core is particularly prominent, featuring in a range of clinically approved drugs and investigational agents. Notable examples include the anti-inflammatory drug Leflunomide and the COX-2 inhibitor Valdecoxib, which underscore the therapeutic versatility of this moiety.[1]
This guide provides a comprehensive overview of the expanding therapeutic landscape of 5-arylisoxazole derivatives. We will delve into the key mechanisms of action, explore structure-activity relationships (SAR), and present field-proven experimental protocols relevant to drug development professionals. The narrative is structured around the major therapeutic areas where these compounds have demonstrated significant potential: oncology, inflammation, infectious diseases, and neurological disorders.
I. Anticancer Applications: Targeting Proliferation and Survival Pathways
5-Arylisoxazole derivatives have emerged as a powerful class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines through diverse mechanisms.[1][2] Research has focused on modifying the aryl substituent at the 5-position and the functional groups at other positions of the isoxazole ring to optimize potency and selectivity.
A. Mechanism of Action: A Multi-pronged Attack
The anticancer efficacy of 5-arylisoxazoles stems from their ability to interact with multiple validated oncology targets:
-
Tubulin Polymerization Inhibition: Certain derivatives function as microtubule-destabilizing agents. By binding to tubulin, they prevent its polymerization into microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Hybrid molecules combining the isoxazole scaffold with elements of known tubulin inhibitors like Combretastatin A-4 (CA4) have shown enhanced potency.[2]
-
Receptor Tyrosine Kinase (RTK) and Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. Specific 3,5-diarylisoxazole derivatives have been shown to inhibit key kinases involved in cell growth and proliferation, such as Ribosomal protein S6 kinase beta-1 (S6K1), a downstream effector in the PI3K/AKT/mTOR pathway.[3]
-
Hormone Receptor Modulation: In hormone-dependent cancers like breast cancer, targeting estrogen receptor alpha (ERα) is a clinically validated strategy. Novel 5-(thiophen-2-yl)isoxazoles have been developed as potent ERα inhibitors, demonstrating selective cytotoxicity against ER-positive breast cancer cell lines like MCF-7.[1]
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect of potent 5-arylisoxazole anticancer agents is the induction of programmed cell death, or apoptosis. This is often confirmed through assays like Annexin V-FITC/propidium iodide staining, which can distinguish between early and late apoptotic cells.[2][4]
B. Key Compounds and Structure-Activity Relationship (SAR)
The substitution pattern on the 5-arylisoxazole core is critical for anticancer activity. SAR studies have revealed several key insights:
-
The 5-Aryl Group: The nature of the aryl ring at the 5-position significantly influences activity. For instance, in a series of N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamides, a 5-(m-tolyl) group was found to be highly effective.[2][4] In another study, a 5-(thiophen-2-yl) substituent conferred potent and selective activity against MCF-7 breast cancer cells.[1]
-
The 3-Position Substituent: Carboxamide moieties at the 3-position are common and serve as a handle for introducing further diversity. Linking a 3,4,5-trimethoxyphenyl group via an amide linkage has proven essential for the cytotoxic effects in several series.[2][4]
-
The 4-Position Substituent: Introduction of a trifluoromethyl (–CF3) group at the 4-position can enhance anticancer activity, as seen in the TTI series of ERα inhibitors.[1]
The following table summarizes the in vitro activity of representative 5-arylisoxazole derivatives against various cancer cell lines.
| Compound ID | 5-Aryl Group | 3-Aryl/Amide Group | 4-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 8f | m-tolyl | N-(3,4,5-trimethoxyphenyl)carboxamide | H | MCF-7 | Significant | [2][4] |
| TTI-4 | Thiophen-2-yl | 3,4-dimethoxyphenyl | CF3 | MCF-7 | 2.63 | [1] |
| TTI-6 | Thiophen-2-yl | 3,4,5-trimethoxyphenyl | CF3 | MCF-7 | 1.91 | [1] |
| 26 | Varies | Varies | H | PC3 (Prostate) | Selective | [3] |
C. Experimental Workflow & Protocols
The discovery pipeline for novel anticancer 5-arylisoxazoles typically follows a standardized workflow from synthesis to biological evaluation.
Caption: A typical workflow for the development of 5-arylisoxazole anticancer agents.
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 5-arylisoxazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Etoposide) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
II. Anti-inflammatory and Immunomodulatory Roles
The 5-arylisoxazole scaffold is present in established anti-inflammatory drugs, and research continues to uncover novel derivatives with potent activity.[1] These compounds primarily target enzymes and receptors central to the inflammatory cascade.
A. Mechanism of Action
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: The COX enzymes (COX-1 and COX-2) and 5-LOX are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Valdecoxib is a well-known selective COX-2 inhibitor. More recent work has identified N-aryl-5-aryloxazol-2-amine derivatives that inhibit 5-LOX, offering a therapeutic strategy for inflammatory skin disorders.[5]
-
Cannabinoid Receptor (CB2) Agonism: The CB2 receptor is primarily expressed on immune cells and is an attractive target for treating inflammatory conditions without the psychotropic effects associated with CB1 receptor activation. A series of 3-carboxamido-5-aryl-isoxazoles have been identified as selective CB2 receptor agonists, demonstrating significant anti-inflammatory effects in a mouse model of colitis.[6]
Caption: Mechanism of anti-inflammatory action via CB2 receptor agonism.
B. Key Compounds and SAR
-
For 5-LOX inhibition, SAR analysis showed that a hydroxyl or amino group at the para-position of the N-phenyl ring was crucial for activity.[5]
-
In the CB2 agonist series, selectivity and potency were tuned by modifications to the 3-carboxamide and 5-aryl groups to achieve potent in vivo anti-inflammatory activity.[6]
III. Antimicrobial Applications
The rise of antimicrobial resistance has spurred the search for new chemical entities. The 5-arylisoxazole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of pathogens.
A. Mechanism and Spectrum of Activity
5-arylisoxazole derivatives have demonstrated broad-spectrum biological activities, including antibacterial and antifungal effects.[7][8] For example, certain ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates show 32–58% inhibition against various fungi like Fusarium graminearum and Botrytis cinerea at 100 mg/L.[9] Recently, 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides have been developed that show significant activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen, with MIC values as low as 0.5-2 μg/mL.[10]
B. Quantitative Data on Antimicrobial Activity
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Isoxazole-Thiazole Hybrids | F. graminearum, B. cinerea | % Inhibition | 32-58% | [9] |
| 5-(heteroaryl)isoxazoles | E. coli, S. aureus | Significant Activity | - | [8] |
| Isoxazole-Carbohydrazides (e.g., 7l) | CRAB | MIC | 0.5 µg/mL | [10] |
IV. Neurological and CNS Applications
The application of 5-arylisoxazoles extends to complex neurological disorders, including Alzheimer's disease and epilepsy, by modulating key CNS targets.
A. Alzheimer's Disease (AD)
The multifactorial nature of AD has led to the development of multi-target-directed ligands. 5-Arylisoxazole derivatives have been designed to:
-
Inhibit Cholinesterases: Novel N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with the lead compound showing IC50 values of 16.07 μM and 15.16 μM, respectively.[11]
-
Inhibit BACE1: The same series of compounds also shows inhibitory activity against BACE1, an enzyme involved in the production of amyloid-beta peptides.[11]
-
Provide Neuroprotection: Some derivatives exhibit neuroprotective effects against amyloid-beta-induced toxicity in neuronal cells.[11]
B. AMPA Receptor Modulation
Alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptors are critical for fast synaptic transmission in the CNS.[12] Alterations in these receptors are implicated in conditions like epilepsy. Bivalent ligands based on the isoxazole scaffold have been designed as allosteric modulators of AMPA receptors, presenting a novel approach for developing neuroprotective drugs.[13]
V. Emerging Therapeutic Areas: Antidiabetic Applications
Recent research has highlighted the potential of 5-arylisoxazoles in managing type 2 diabetes. Hybrid molecules combining 5-arylisoxazole with 1,3,4-thiadiazole or glucose moieties have been synthesized and evaluated as α-glucosidase inhibitors.[14][15][16]
-
α-Glucosidase Inhibition: This enzyme is responsible for breaking down carbohydrates in the gut. Its inhibition delays glucose absorption and helps manage postprandial hyperglycemia. An ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate derivative was found to be a potent α-glucosidase inhibitor with an IC50 of 180.1 µM, significantly better than the standard drug acarbose (IC50 = 750.0 µM).[14][15] Kinetic studies revealed a competitive mode of inhibition.[14]
Conclusion
The 5-arylisoxazole scaffold continues to demonstrate remarkable therapeutic versatility. Its synthetic tractability allows for the generation of large, diverse chemical libraries, while its favorable pharmacological properties make it a recurring motif in successful drug discovery campaigns. From oncology to neuroprotection, the applications are broad and impactful. Future research will likely focus on developing derivatives with even greater target selectivity and on exploring novel therapeutic applications, solidifying the 5-arylisoxazole core as a truly privileged structure in the armamentarium of medicinal chemistry.
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Maekawa, T., et al. (2003). Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers. Chemical & Pharmaceutical Bulletin, 51(5), 565-572. [Link]
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Wang, W., et al. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
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Saeedi, M., et al. (2019). Synthesis and Anticancer Activity of N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamide. ResearchGate. [Link]
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(Author not available). (Date not available). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC - NIH. [Link]
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Potkin, V., et al. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry. [Link]
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(Author not available). (2020). Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. PubMed. [Link]
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Wang, W., et al. (2015). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(3), 329-336. [Link]
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(Author not available). (Date not available). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Source not available. [Link]
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(Author not available). (2025). Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. ResearchGate. [Link]
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(Author not available). (2015). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. PubMed. [Link]
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(Author not available). (Date not available). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. ResearchGate. [Link]
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(Author not available). (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. PubMed. [Link]
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Saeedi, M., et al. (2021). Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. Bentham Science Publishers. [Link]
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(Author not available). (2025). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. ResearchGate. [Link]
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(Author not available). (Date not available). Synthesis of arylisoxazole-phenylpiperazine derivatives 5a–5k. ResearchGate. [Link]
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(Author not available). (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. PubMed. [Link]
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Saeedi, M., et al. (2020). Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. Bentham Science Publisher. [Link]
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(Author not available). (2024). Synthesis of New Glucose-containing 5-Arylisoxazoles and their Enzyme Inhibitory Activity. Source not available. [Link]
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(Author not available). (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]
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(Author not available). (2013). 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. PubMed. [Link]
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(Author not available). (Date not available). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. [Link]
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(Author not available). (Date not available). Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity. NIH. [Link]
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(Author not available). (Date not available). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. Source not available. [Link]
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(Author not available). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
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(Author not available). (Date not available). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[2][7][17]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. PMC - PubMed Central. [Link]
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Kharazia, V. N., & Prince, D. A. (2001). Changes of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors in layer V of epileptogenic, chronically isolated rat neocortex. Neuroscience, 102(1), 23-34. [Link]
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(Author not available). (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. [Link]
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(Author not available). (2025). (PDF) Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[2][7][17]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. ResearchGate. [Link]
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(Author not available). (2025). Synthesis and antimicrobial activity of some new N-(aryloxoalkyl)-5-arylidene-thiazolidine-2,4-diones. ResearchGate. [Link]
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5-(4-Chlorophenyl)isoxazole CAS number and identifiers
An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole
Introduction
5-(4-Chlorophenyl)isoxazole is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its structure, featuring an isoxazole ring linked to a chlorophenyl group, provides a unique scaffold for the synthesis of a wide array of bioactive molecules.[1] The presence of the chlorine atom on the phenyl ring and the nitrogen and oxygen atoms within the isoxazole ring imparts specific electronic properties that influence its chemical reactivity and biological activity.[1] This guide provides a comprehensive overview of 5-(4-Chlorophenyl)isoxazole, detailing its chemical identifiers, physicochemical properties, synthesis methodologies, spectral characteristics, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
Unambiguous identification of a chemical entity is paramount for scientific discourse and regulatory compliance. 5-(4-Chlorophenyl)isoxazole is cataloged across multiple databases, ensuring its comprehensive tracking.[1]
Core Identifiers
A summary of the key identifiers for 5-(4-Chlorophenyl)isoxazole is presented in the table below.
| Identifier | Value |
| CAS Number | 7064-32-6[1][2] |
| IUPAC Name | 5-(4-chlorophenyl)-1,2-oxazole[1][3] |
| Synonyms | 5-(p-chlorophenyl)isoxazole, Isoxazole, 5-(4-chlorophenyl)-[1][2][4] |
| Molecular Formula | C₉H₆ClNO[1][2] |
| Molecular Weight | 179.60 g/mol [1][2] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=NO2)Cl[1][2][3] |
| InChI | InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H[1][3] |
| InChIKey | DLWSAUPFARYKDH-UHFFFAOYSA-N[1][3] |
| MDL Number | MFCD02183533[1][5] |
| PubChem CID | 2735794[3] |
| European Community (EC) Number | 809-700-8[1] |
Structural Representation
The molecular architecture of 5-(4-Chlorophenyl)isoxazole consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions.[6] This ring is substituted at the 5-position with a 4-chlorophenyl group.[1]
Caption: Chemical structure of 5-(4-Chlorophenyl)isoxazole.
Physicochemical and Pharmacokinetic Properties
The physical and chemical characteristics of 5-(4-Chlorophenyl)isoxazole are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Appearance | White crystalline solid | |
| Melting Point | 84-90 °C | |
| Boiling Point | 504.4 °C at 760 mmHg (predicted) | [1] |
| LogP | 2.995 (calculated) | [1][2] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
The calculated LogP value of approximately 2.995 suggests that 5-(4-Chlorophenyl)isoxazole has moderate lipophilicity.[1][2] This property indicates limited solubility in water but good solubility in organic solvents like ethanol, dichloromethane, and chloroform.[1]
Synthesis Methodologies
The isoxazole ring is a common motif in medicinal chemistry, and various synthetic routes have been developed for its construction.[7]
Hydroxylamine-Based Cyclization
A prevalent and efficient method for synthesizing 5-(4-Chlorophenyl)isoxazole involves the reaction of a chalcone precursor with hydroxylamine.[8] A particularly clean approach utilizes the reaction of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one with hydroxylamine hydrochloride in an aqueous medium.[1] This method is advantageous due to its mild reaction conditions (50°C in water), high yields (85-87%), and the use of an environmentally benign solvent.[1] The mechanism proceeds through a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by intramolecular cyclization and the elimination of dimethylamine.[1]
Caption: Workflow for the aqueous synthesis of 5-(4-Chlorophenyl)isoxazole.
Other Synthetic Approaches
-
Condensation Reactions: A traditional method involves the condensation of 4-chlorobenzaldehyde with hydroxylamine, followed by cyclization to form the isoxazole ring.[1]
-
One-Pot Syntheses: Modern synthetic chemistry often favors one-pot reactions for their efficiency. Protocols involving the oxidation of aldoximes to generate nitrile oxide intermediates, which then undergo a [3+2] cycloaddition with alkynes, have been developed.[1]
Spectroscopic Characterization
The structural elucidation of 5-(4-Chlorophenyl)isoxazole is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the isoxazole and chlorophenyl rings. A study reported the following key shifts in CDCl₃: a doublet at δ 6.52 ppm (J = 2.0 Hz) for the C4-H of the isoxazole ring, doublets at δ 7.45 ppm (J = 8.4 Hz) and δ 7.73 ppm (J = 8.4 Hz) for the aromatic protons of the chlorophenyl group, and a doublet at δ 8.30 ppm (J = 2.0 Hz) for the C3-H of the isoxazole ring.[8]
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Reported chemical shifts in CDCl₃ include signals at δ 98.9, 125.6, 127.0, 129.2, 136.1, 150.8, and 168.1 ppm.[1][8]
Applications in Research and Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][9][10]
Pharmaceutical Development
5-(4-Chlorophenyl)isoxazole serves as a crucial building block for the synthesis of more complex pharmaceutical agents. Its derivatives have been investigated for a variety of therapeutic applications:
-
Anticonvulsant Properties: Modifications to the isoxazole ring have led to the exploration of derivatives with potential anticonvulsant activity.[1]
-
Anti-inflammatory and Analgesic Agents: The compound is a valuable intermediate in the development of new anti-inflammatory and pain-relieving drugs.
-
Neurological Disorders: Research has utilized this compound in the synthesis of pharmaceuticals targeting neurological disorders.
-
Anticancer Research: The isoxazole core is present in several anticancer agents, and derivatives of 5-(4-Chlorophenyl)isoxazole are explored for their potential in cancer treatment.[1][6]
Agrochemicals
Beyond pharmaceuticals, derivatives of 5-(4-Chlorophenyl)isoxazole have shown potential in the agricultural sector. Their inherent biological activity makes them candidates for the development of novel pesticides and herbicides for crop protection.
Material Science
The unique chemical properties of this compound also lend themselves to applications in material science, where it can be incorporated into the creation of advanced polymers and coatings to enhance durability and performance.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(4-Chlorophenyl)isoxazole is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[3]
-
Hazard Statement: H301: Toxic if swallowed.[3]
-
Precautionary Statements: P264, P270, P301+P310, P321, P330, P405, P501.[2] This includes washing hands thoroughly after handling, not eating or drinking when using the product, and seeking immediate medical attention if swallowed.[3]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a dry, sealed container, typically at 2-8°C.[2]
Conclusion
5-(4-Chlorophenyl)isoxazole is a compound of considerable scientific and commercial interest. Its well-defined chemical properties, versatile synthesis routes, and the broad biological activities of its derivatives make it a valuable tool for researchers in drug discovery, agrochemical development, and material science. The comprehensive data presented in this guide serves as a foundational resource for professionals seeking to understand and utilize this important chemical intermediate. Continued research into the structure-activity relationships of its derivatives is likely to uncover new and valuable applications in the future.
References
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Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available from: [Link]
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Moussa, S. A., et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health. Available from: [Link]
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PubChem. 5-(4-Chlorophenyl)isoxazole | C9H6ClNO | CID 2735794. Available from: [Link]
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MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]
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PubChem. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Available from: [Link]
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IJPPR. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Available from: [Link]
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A Technical Guide to the Exploration of 5-(4-Chlorophenyl)isoxazole Derivatives in Modern Drug Discovery
The isoxazole motif, a five-membered heterocycle, is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its unique stereoelectronic properties, metabolic stability, and capacity for diverse molecular interactions make it an invaluable building block in the quest for novel therapeutics.[3] This guide focuses on a particularly promising starting point for drug discovery: the 5-(4-Chlorophenyl)isoxazole core. The strategic placement of the 4-chlorophenyl group provides a versatile handle for synthetic elaboration, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives.
This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. We will navigate the synthetic pathways for derivatization, explore the spectrum of biological activities, and detail the self-validating experimental protocols necessary for a robust discovery campaign. Our narrative is grounded in the principles of scientific integrity, blending established methodologies with field-proven insights to empower your research endeavors.
The 5-(4-Chlorophenyl)isoxazole Scaffold: A Strategic Foundation
The utility of the 5-(4-Chlorophenyl)isoxazole core is not coincidental. Its inherent chemical architecture offers several advantages:
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, a desirable property for improving drug half-life.
-
Bioisosteric Potential: It can act as a bioisostere for other functional groups like amides and esters, allowing for the fine-tuning of physicochemical properties while retaining biological activity.
-
Synthetic Tractability: The 4-chlorophenyl moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[4]
-
Structural Rigidity: The aromatic nature of the isoxazole and phenyl rings imparts a degree of conformational rigidity, which can lead to higher-affinity binding with biological targets.
Synthetic Strategies for Library Development
A successful drug discovery program hinges on the creation of a diverse and well-characterized compound library. The following section details robust methodologies for the derivatization of the 5-(4-Chlorophenyl)isoxazole core.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the phenyl ring is a prime site for modification via cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and amino groups.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the arylation of the 5-(4-chlorophenyl)isoxazole core.
Materials:
-
5-(4-Chlorophenyl)isoxazole
-
Arylboronic acid (1.2 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
In a flame-dried Schlenk tube, combine 5-(4-chlorophenyl)isoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of the 1,4-dioxane/H₂O mixture.
-
Seal the tube and heat the reaction mixture to 100°C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium (II) precatalyst and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the activation of aryl chlorides, which are notoriously less reactive than their bromide or iodide counterparts.
-
Solvent and Base: The aqueous dioxane system is excellent for dissolving both the organic starting materials and the inorganic base. Potassium carbonate is a sufficiently strong base to facilitate the transmetalation step of the catalytic cycle.
Synthesis from Chalcone Precursors
An alternative and highly effective route to a variety of 3,5-disubstituted isoxazoles involves the cyclization of chalcone derivatives.[5] This method allows for diversity at both the 3- and 5-positions of the isoxazole ring.
Experimental Protocol: Isoxazole Synthesis from Chalcones
Materials:
-
Substituted 1-(4-chlorophenyl)ethan-1-one
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve the substituted 1-(4-chlorophenyl)ethan-1-one (1.0 equiv.) and the substituted benzaldehyde (1.0 equiv.) in ethanol. b. Add an aqueous solution of NaOH or KOH dropwise at room temperature. c. Stir the mixture for 2-4 hours until a precipitate forms. d. Filter the solid, wash with cold water and ethanol, and dry to obtain the chalcone.
-
Isoxazole Formation: a. Reflux a mixture of the synthesized chalcone (1.0 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) in ethanol with a catalytic amount of a base (e.g., sodium acetate) for 4-6 hours. b. Monitor the reaction by TLC. c. After completion, cool the reaction mixture and pour it into ice-cold water. d. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted isoxazole.
Workflow for Chalcone-based Isoxazole Synthesis
Caption: Mechanism of action for isoxazole derivatives targeting tubulin.
Screening Methodologies: A Self-Validating Approach
To ascertain the therapeutic potential of the synthesized derivatives, a cascade of robust and reproducible screening assays is essential.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized isoxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the isoxazole derivatives in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of both positive and negative controls. The positive control ensures the assay is responsive, while the vehicle control accounts for any effects of the solvent. Reproducibility is achieved by running each concentration in triplicate and repeating the experiment multiple times.
Conclusion and Future Directions
The 5-(4-Chlorophenyl)isoxazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core, coupled with the broad spectrum of biological activities exhibited by its derivatives, provides a compelling rationale for its continued exploration. Future work should focus on leveraging structure-activity relationship (SAR) studies to optimize lead compounds, exploring novel biological targets, and employing advanced formulation strategies to enhance bioavailability and therapeutic efficacy. The systematic application of the principles and protocols outlined in this guide will undoubtedly accelerate the journey from chemical synthesis to clinical candidacy.
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- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health.
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- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
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Methodological & Application
Synthesis of 5-(4-Chlorophenyl)isoxazole via 1,3-Dipolar Cycloaddition: An Application Note and Protocol
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 5-(4-chlorophenyl)isoxazole, a heterocyclic moiety of significant interest in medicinal chemistry and drug development. The synthesis is achieved through a robust and widely utilized [3+2] cycloaddition reaction, commonly known as a 1,3-dipolar cycloaddition. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth insights into the reaction mechanism and practical, field-proven experimental procedures.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents with diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] Notable drugs containing the isoxazole core include the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[2][3] The 5-aryl-substituted isoxazole core, in particular, is a key pharmacophore. The synthesis of 5-(4-chlorophenyl)isoxazole serves as an excellent model for the broader class of 5-arylisoxazoles, demonstrating a key synthetic strategy for accessing these valuable compounds.
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is one of the most direct and efficient methods for constructing the isoxazole ring.[3][4] This reaction is characterized by its high regioselectivity and functional group tolerance, making it a powerful tool in organic synthesis.
Mechanistic Insights: The 1,3-Dipolar Cycloaddition
The core of this synthesis is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the five-membered isoxazole ring.[4][5] The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state.
In Situ Generation of the Nitrile Oxide
Nitrile oxides are highly reactive and are typically generated in situ to avoid dimerization or decomposition.[6] A common and effective method for their generation is the oxidation of the corresponding aldoxime. In this protocol, 4-chlorobenzaldehyde oxime serves as the precursor for the 4-chlorophenylnitrile oxide. Various oxidizing agents can be employed for this transformation, including Chloramine-T, hypervalent iodine reagents (like iodobenzene diacetate), and greener alternatives like NaCl/Oxone.[7][8][9][10]
This guide will focus on the use of Chloramine-T, a versatile and inexpensive reagent that acts as a source of electrophilic chlorine.[11][12][13] The reaction proceeds via the formation of a chloroxime intermediate, which then undergoes base-induced elimination of HCl to yield the nitrile oxide.[14]
Below is a diagram illustrating the overall synthetic workflow.
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Introduction: The Isoxazole Scaffold and the Imperative for Green Chemistry
<I> Application Notes & Protocols for the Green Synthesis of 5-Substituted Isoxazole Derivatives
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the COX-2 inhibitor valdecoxib.[1][2][3] Its prevalence stems from the ability of its nitrogen and oxygen heteroatoms to engage in crucial hydrogen bonding interactions with biological targets.[1] Traditionally, the synthesis of these vital heterocycles has often relied on methods that involve harsh conditions, toxic solvents, and metal catalysts, posing significant environmental and safety concerns.[2][4]
This guide provides a comprehensive overview of modern, green synthetic protocols for preparing 5-substituted isoxazole derivatives. Adhering to the principles of green chemistry, these methods leverage alternative energy sources, environmentally benign solvents, and catalyst-free or recyclable catalytic systems to improve safety, reduce waste, and enhance efficiency. We will delve into the mechanistic rationale behind these techniques and provide detailed, field-proven protocols for their implementation.
Core Synthetic Strategy: The [3+2] Cycloaddition
The most fundamental and versatile route to the isoxazole ring is the 1,3-dipolar cycloaddition, a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or an alkene (the dipolarophile).[2] Green chemistry innovations have focused on optimizing this key reaction by improving how the nitrile oxide is generated and by accelerating the cycloaddition step under sustainable conditions.
Green Synthetic Methodologies & Protocols
This section details several leading green methodologies for the synthesis of 5-substituted isoxazoles. Each protocol is presented with an explanation of its underlying principles, offering insights into why specific conditions are chosen.
Microwave-Assisted Organic Synthesis (MAOS)
Expertise & Experience: Microwave irradiation has revolutionized heterocyclic synthesis. Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and minimized formation of byproducts.[5][6][7]
Protocol 1: Microwave-Assisted Synthesis from Chalcones
This protocol describes the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine hydrochloride. The microwave approach significantly outperforms conventional heating.[5]
-
Reaction Scheme:
-
Step 1 (Chalcone Synthesis): Substituted Benzaldehyde + Acetophenone → Chalcone
-
Step 2 (Isoxazole Formation): Chalcone + Hydroxylamine Hydrochloride → 5-Substituted-3-phenylisoxazole
-
-
Detailed Protocol (Step 2):
-
In a 10 mL microwave vial, combine the chalcone derivative (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium acetate (2.0 mmol).
-
Add ethanol (3 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 W for 6-10 minutes.[5][8] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-substituted isoxazole derivative.
-
Trustworthiness: This method provides a self-validating system. The dramatic reduction in reaction time compared to the 6-8 hours required for conventional heating, coupled with an increase in yield, confirms the efficiency of microwave assistance.[5]
Mechanochemical Synthesis (Ball-Milling)
Expertise & Experience: Mechanochemistry eliminates the need for bulk solvents by using mechanical force (grinding, milling) to initiate chemical reactions.[1] This solvent-free approach is inherently green, reduces waste, and can sometimes lead to the formation of products not accessible through solution-phase chemistry. Liquid-Assisted Grinding (LAG), where a minimal amount of liquid is added, can further enhance reaction rates.
Protocol 2: Catalyst-Free Mechanochemical Synthesis
This protocol details a highly efficient, solvent-free, and catalyst-free synthesis of isoxazoles via the reaction of N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds under ball-milling conditions.[9]
-
Reaction Scheme: N-hydroxybenzimidoyl chloride + Enamino carbonyl compound → Polysubstituted Isoxazole
-
Detailed Protocol:
-
Place N-hydroxybenzimidoyl chloride (1.0 mmol) and the enamino carbonyl compound (1.1 mmol) into a stainless-steel grinding jar containing stainless-steel balls.
-
Mill the mixture in a planetary ball mill at a frequency of 14.6 Hz for 20–60 minutes.[9]
-
Monitor the reaction by TLC (eluent: petroleum ether/ethyl acetate).
-
Upon completion, dissolve the reaction mixture in ethyl acetate and filter to remove any insoluble materials.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired isoxazole.
-
Trustworthiness: The high yields (up to 86%) achieved in a short time without any solvent or catalyst underscore the power of this green technique.[9] A scalable version using a recyclable Cu/Al₂O₃ catalyst has also been developed, further enhancing its sustainability.[1]
Synthesis in Deep Eutectic Solvents (DES)
Expertise & Experience: Deep Eutectic Solvents (DES) are emerging as highly promising green reaction media. They are typically formed by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., urea, glycerol) to form a eutectic mixture with a melting point much lower than its individual components.[10][11] DES are biodegradable, non-toxic, inexpensive, and often recyclable.[11][12] Their unique hydrogen-bonding capabilities can also accelerate reaction rates.[12]
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles in a DES
This protocol utilizes a choline chloride:urea DES for a one-pot, three-step synthesis starting from an aldehyde.[13][14]
-
Reaction Scheme: Aldehyde + Hydroxylamine → Oxime → Hydroxyiminoyl chloride → Isoxazole
-
Detailed Protocol:
-
Prepare the DES: Mix choline chloride (ChCl) and urea in a 1:2 molar ratio and heat gently until a clear, homogeneous liquid is formed.
-
To a stirred solution of the desired aldehyde (2.0 mmol) in the ChCl:urea DES (1 mL), add hydroxylamine hydrochloride (2.0 mmol) and sodium hydroxide (2.0 mmol).
-
Stir the mixture at 50°C for one hour to form the aldoxime.
-
Add N-chlorosuccinimide (NCS) (3.0 mmol) to the mixture and continue stirring at 50°C for three hours to generate the hydroxyiminoyl chloride in situ.
-
Add the terminal alkyne (2.0 mmol) and stir for an additional four hours at 50°C.
-
Upon reaction completion, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phases over MgSO₄, evaporate the solvent, and purify the product by column chromatography.[14]
-
Trustworthiness: The reaction's dependence on the DES medium (it does not proceed in its absence) validates the solvent's crucial role.[13][14] Furthermore, the DES can be recovered and reused up to five times without a significant drop in yield, demonstrating the protocol's sustainability.[13]
Ultrasound-Assisted Synthesis
Expertise & Experience: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[15] Ultrasound-assisted reactions are often faster, more complete, and higher yielding than their silent (non-sonicated) counterparts.[4][16][17]
Protocol 4: Ultrasound-Promoted Catalyst-Free Synthesis in Ethanol
This protocol describes the synthesis of 5-arylisoxazoles from enaminones and hydroxylamine hydrochloride under catalyst-free, ultrasound-irradiated conditions.[16]
-
Reaction Scheme: 3-(Dimethylamino)-1-arylprop-2-en-1-one + Hydroxylamine Hydrochloride → 5-Arylisoxazole
-
Detailed Protocol:
-
In a suitable flask, dissolve the 3-(dimethylamino)-1-arylprop-2-en-1-one derivative (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound for 30-45 minutes at room temperature.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by chromatography to yield the 5-arylisoxazole.
-
Trustworthiness: The significant improvement in yields (84-96% under ultrasound vs. 56-80% without) and the reduction in reaction time (30-45 min vs. 1-2.5 h) provide clear validation of the efficacy of sonication.[16]
Comparative Analysis of Green Synthetic Protocols
The following table summarizes the key performance indicators for the described green methodologies compared to conventional heating, highlighting their advantages in terms of efficiency and environmental impact.
| Methodology | Energy Source | Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages | References |
| Conventional Heating | Thermal Conduction | Organic Solvents | 6 - 8 hours | 58 - 69 | Baseline for comparison | [5] |
| Microwave-Assisted | Microwave Irradiation | Ethanol | 6 - 10 minutes | 67 - 82 | Drastic time reduction, high yields | [5][8] |
| Mechanochemistry | Mechanical Force | Solvent-Free | 20 - 60 minutes | up to 86 | Eliminates bulk solvents, high efficiency | [1][9] |
| Deep Eutectic Solvents | Thermal Conduction | ChCl:Urea (DES) | 8 hours (one-pot) | 70 - 90 | Biodegradable & recyclable solvent | [13][14] |
| Ultrasound-Assisted | Acoustic Cavitation | Ethanol / Water | 15 - 45 minutes | 84 - 96 | Room temp operation, enhanced yields | [4][16] |
Visualization of Synthetic Workflow
General Workflow for Green Isoxazole Synthesis
The following diagram illustrates a generalized workflow for the green synthesis of 5-substituted isoxazoles, emphasizing the central role of the 1,3-dipolar cycloaddition.
Caption: A generalized workflow for green isoxazole synthesis.
Mechanism: 1,3-Dipolar Cycloaddition
This diagram illustrates the concerted pericyclic mechanism of the [3+2] cycloaddition between a nitrile oxide and an alkyne, which is the core chemical transformation in isoxazole synthesis.[2]
Caption: The concerted mechanism of [3+2] cycloaddition.
Conclusion and Future Outlook
The methodologies presented herein demonstrate a clear shift towards more sustainable and efficient practices in the synthesis of medicinally vital isoxazole derivatives. Microwave, ultrasound, mechanochemistry, and green solvent systems offer significant advantages over traditional methods, including reduced reaction times, higher yields, and a smaller environmental footprint. For drug development professionals, adopting these protocols can not only align with corporate sustainability goals but also accelerate discovery timelines by enabling faster, cleaner, and more efficient library synthesis. The continued innovation in areas like flow chemistry and biocatalysis promises to further refine these processes, paving the way for an even greener future in pharmaceutical manufacturing.
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Hernandez R., R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
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Sahoo, B. M., et al. (2018). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Current Microwave Chemistry. [Link]
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Various Authors. (2025). Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. Molecules. [Link]
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Padwa, A., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
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Various Authors. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
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Willy, B., et al. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis. [Link]
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Xu, L., et al. (2019). Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. ResearchGate. [Link]
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Hernandez R., R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing. [Link]
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Ramon, D. J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]
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Various Authors. (N.D.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]
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Bhutia, Z. T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
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Various Authors. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
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Huang, et al. (2014). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]
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Various Authors. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
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Ramon, D. J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. SciSpace. [Link]
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Various Authors. (2020). Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. Taylor & Francis Online. [Link]
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Various Authors. (N.D.). Microwave Assisted Efficient Synthesis of Isoxazolo[5,4-b]Quinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Various Authors. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. ResearchGate. [Link]
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Various Authors. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
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Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
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Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. [Link]
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Various Authors. (2009). Ultrasound promoted synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety. Ultrasonics Sonochemistry. [Link]
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Various Authors. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal. [Link]
-
Various Authors. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
-
Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Various Authors. (N.D.). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry. [Link]
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Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. [Link]
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Various Authors. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]
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Various Authors. (2021). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity. [Link]
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Comprehensive Structural Elucidation of 5-(4-Chlorophenyl)isoxazole: An Application Note on NMR and Mass Spectrometry Techniques
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the vast array of heterocyclic compounds, isoxazole derivatives hold a prominent place due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] The subject of this application note, 5-(4-Chlorophenyl)isoxazole, is a key scaffold in medicinal chemistry. Its structural integrity is paramount to its function and potential as a therapeutic agent.
This document provides a detailed guide for the comprehensive characterization of 5-(4-Chlorophenyl)isoxazole using two of the most powerful analytical techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system of protocols, this guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to ensure robust and reproducible results. We will delve into the causality behind experimental choices, ensuring that each step is understood in the context of achieving unambiguous structural confirmation.
Foundational Principles of Spectroscopic Analysis
A deep understanding of the analytical techniques employed is critical for accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a technique that exploits the magnetic properties of atomic nuclei.[2] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align in specific orientations. By applying a radiofrequency (RF) pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of electromagnetic radiation are detected, producing an NMR spectrum.[1][2] The precise frequency at which a nucleus resonates, its chemical shift (δ), is highly sensitive to its local electronic environment, providing invaluable information about the molecular structure.[2]
Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions.[3][4] In its most common form for small molecules, a sample is vaporized and then ionized, often by bombarding it with a beam of high-energy electrons (Electron Ionization, EI). This process not only creates a molecular ion (M⁺) but also causes the molecule to fragment in a predictable manner.[3] The resulting array of charged fragments is then separated by a mass analyzer, and their relative abundances are plotted against their m/z values to generate a mass spectrum. This fragmentation pattern serves as a molecular fingerprint, allowing for structural elucidation and confirmation of molecular weight.[4]
Materials and Methods
Materials
-
Sample: 5-(4-Chlorophenyl)isoxazole (C₉H₆ClNO, Molecular Weight: 179.60 g/mol ), synthesized and purified according to established literature procedures.[5]
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Performed on a high-resolution mass spectrometer.
Instrumentation
-
NMR Spectrometer: A 400 MHz spectrometer equipped with a 5 mm broadband probe.
-
Mass Spectrometer: A time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed to acquire high-quality ¹H and ¹³C NMR spectra for the unambiguous structural confirmation of 5-(4-Chlorophenyl)isoxazole.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of purified 5-(4-Chlorophenyl)isoxazole. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube. c. Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Spectrometer Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra. d. Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
3. ¹H NMR Data Acquisition: a. Acquire a one-dimensional ¹H NMR spectrum using a standard single-pulse experiment. b. Rationale for Parameters:
- Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signal.
- Spectral Width: 0-12 ppm. This range encompasses the typical chemical shifts for aromatic and heterocyclic protons.
- Acquisition Time: 2-4 seconds. This ensures adequate resolution of the signals.
- Relaxation Delay: 1-2 seconds. This allows for the excited nuclei to return to their ground state before the next pulse.
- Number of Scans: 16-32. Averaging multiple scans improves the signal-to-noise ratio.
4. ¹³C NMR Data Acquisition: a. Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. b. Rationale for Parameters:
- Pulse Angle: 30 degrees.
- Spectral Width: 0-200 ppm. This covers the expected range for carbon atoms in this molecule.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-2048. A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase correct the resulting spectra. c. Perform baseline correction. d. Integrate the peaks in the ¹H NMR spectrum. e. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the procedure for obtaining a reproducible mass spectrum of 5-(4-Chlorophenyl)isoxazole to confirm its molecular weight and fragmentation pattern.
1. Sample Introduction: a. Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
2. Ionization and Mass Analysis: a. Rationale for Parameters:
- Ionization Mode: Electron Ionization (EI). This is a "hard" ionization technique that provides rich fragmentation data, which is invaluable for structural elucidation of small molecules.
- Electron Energy: 70 eV. This is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared to library spectra.
- Source Temperature: 200-250 °C. This ensures complete vaporization of the sample.
- Mass Range: m/z 40-300. This range will cover the molecular ion and the expected fragment ions.
3. Data Acquisition and Analysis: a. Acquire the mass spectrum. b. Identify the molecular ion peak (M⁺). c. Analyze the fragmentation pattern and propose structures for the major fragment ions.
Logical Flow for Mass Spectrometry Analysis
Caption: Conceptual stages of EI-MS analysis.
Results and Discussion
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-(4-Chlorophenyl)isoxazole in CDCl₃ provides distinct signals that are characteristic of its structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 8.30 | d, J = 2.0 Hz | 1H | H-3 (isoxazole) | The proton at the 3-position of the isoxazole ring is expected to be a doublet due to coupling with the H-4 proton, and it appears in the downfield region due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. |
| 7.73 | d, J = 8.4 Hz | 2H | H-2', H-6' (chlorophenyl) | These protons are ortho to the isoxazole ring and are deshielded. They appear as a doublet due to coupling with the H-3' and H-5' protons. |
| 7.45 | d, J = 8.4 Hz | 2H | H-3', H-5' (chlorophenyl) | These protons are meta to the isoxazole ring and ortho to the chlorine atom. They appear as a doublet due to coupling with the H-2' and H-6' protons. |
| 6.52 | d, J = 2.0 Hz | 1H | H-4 (isoxazole) | This proton at the 4-position of the isoxazole ring is a doublet due to coupling with the H-3 proton. It is more shielded than the H-3 proton. |
Note: The assignments are based on data from a peer-reviewed study.[6]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| 168.1 | C-5 (isoxazole) | This carbon is attached to the electronegative oxygen and nitrogen atoms of the isoxazole ring and is also bonded to the chlorophenyl ring, resulting in a significant downfield shift. |
| 150.8 | C-3 (isoxazole) | This carbon is part of the isoxazole ring and is deshielded by the adjacent nitrogen atom. |
| 136.1 | C-4' (chlorophenyl) | The carbon atom directly bonded to the chlorine atom experiences a deshielding effect. |
| 129.2 | C-3', C-5' (chlorophenyl) | These carbon atoms are ortho to the chlorine atom. |
| 127.0 | C-1' (chlorophenyl) | The ipso-carbon of the chlorophenyl ring attached to the isoxazole ring. |
| 125.6 | C-2', C-6' (chlorophenyl) | These carbon atoms are meta to the chlorine atom. |
| 98.9 | C-4 (isoxazole) | This carbon is the most shielded of the isoxazole ring carbons. |
Note: The assignments are based on data from a peer-reviewed study.[6]
Mass Spectrometry Analysis
The mass spectrum of 5-(4-Chlorophenyl)isoxazole is expected to show a molecular ion peak and several characteristic fragment ions. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having approximately one-third the intensity of the M peak.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 179 (for ³⁵Cl) and m/z 181 (for ³⁷Cl).
-
Loss of CO: A common fragmentation pathway for isoxazoles is the loss of carbon monoxide (CO) to form a nitrile ylide radical cation. This would result in a fragment at m/z 151/153.
-
Formation of Chlorobenzoyl Cation: Cleavage of the isoxazole ring can lead to the formation of the 4-chlorobenzoyl cation, which would be observed at m/z 139/141.
-
Loss of Chlorine: The 4-chlorobenzoyl cation can further lose a chlorine radical to form the benzoyl cation at m/z 105.
-
Formation of Chlorophenyl Cation: Cleavage can also result in the formation of the 4-chlorophenyl cation at m/z 111/113.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and comprehensive methodology for the structural characterization of 5-(4-Chlorophenyl)isoxazole. The detailed protocols and the interpretation of the spectral data presented in this application note serve as a reliable guide for researchers in the pharmaceutical and chemical industries. By following these self-validating procedures, scientists can ensure the unambiguous identification and structural verification of this important heterocyclic compound, a critical step in the advancement of drug discovery and development programs.
References
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
- Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Introduction to the Theory, Computer Simulation and Tcl/Tk-based Visualization of NMR Experiments. University Science Books.
-
Lin, H.-C., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13647-13659. [Link]
-
Wikipedia. (2024). Mass spectrometry. Retrieved from [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
-
PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]
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- 3. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]
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- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. NMR Textbooks | NMR Facility [nmr.chem.ox.ac.uk]
Application Note: High-Resolution Purification of 5-(4-Chlorophenyl)isoxazole via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-(4-Chlorophenyl)isoxazole from a crude synthetic reaction mixture. 5-(4-Chlorophenyl)isoxazole is a key heterocyclic scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[1][2][3] Achieving high purity is critical for subsequent characterization, biological screening, and drug development workflows. This guide details a robust methodology using normal-phase flash column chromatography, including systematic method development via Thin-Layer Chromatography (TLC), rationale for parameter selection, and a step-by-step operational protocol. The methods described herein are tailored for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.
Introduction and Scientific Rationale
5-(4-Chlorophenyl)isoxazole (MW: 179.60 g/mol ) is a moderately polar compound, a property dictated by its heterocyclic isoxazole ring containing both nitrogen and oxygen, and the lipophilic chlorophenyl group.[1] Its calculated LogP value of approximately 2.995 indicates good solubility in common organic solvents like dichloromethane and ethyl acetate, but limited solubility in water.[1] The purification of such molecules from synthetic byproducts—which may include unreacted starting materials, reagents, or closely related structural analogs—presents a common challenge in organic synthesis.
Column chromatography is the cornerstone technique for such purifications, operating on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[4][5][6] For moderately polar molecules like our target compound, Normal-Phase Chromatography (NPC) is an exceptionally effective and well-established approach.[5][6] In NPC, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase. Polar components of the mixture interact more strongly with the polar silica gel, causing them to elute later, while non-polar components travel through the column more quickly.[6]
The success of column chromatography is not accidental; it is the result of a logical, systematic process. The causality behind this protocol is rooted in a foundational principle: pre-purification analysis dictates purification strategy . By first developing an optimal separation on a simple, inexpensive Thin-Layer Chromatography (TLC) plate, we can confidently and efficiently translate those conditions to a larger-scale flash column, minimizing solvent waste and maximizing purity and yield.
Analyte Profile: 5-(4-Chlorophenyl)isoxazole
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [1][7] |
| Molecular Weight | 179.60 g/mol | [1][7] |
| Appearance | Solid at room temperature | [1] |
| Calculated LogP | 2.995 | [1] |
| Polar Surface Area | 26.03 Ų | [1] |
| Melting Point | 85–87 °C | [8] |
Method Development: Thin-Layer Chromatography (TLC)
Before committing a valuable crude sample to a large column, TLC is employed to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound, 5-(4-Chlorophenyl)isoxazole, has a Retention Factor (Rƒ) of approximately 0.25-0.35 . This Rƒ value typically provides the best separation from both less polar and more polar impurities in column chromatography.
Protocol: TLC Solvent System Screening
-
Prepare TLC Chambers: Add 5-10 mL of pre-mixed solvent systems (see table below) to separate TLC developing chambers. Place a piece of filter paper in each to ensure the chamber atmosphere is saturated with solvent vapor.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1-2 mg/mL.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of silica gel TLC plates (fluorescent indicator F254). Make the spots as small as possible.
-
Development: Place one TLC plate into each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates and immediately mark the solvent front with a pencil. Allow the plates to dry. Visualize the separated spots under a UV lamp at 254 nm. The aromatic isoxazole ring will appear as a dark spot.[9] Circle all visible spots.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Selection: Identify the solvent system that gives the target compound an Rƒ value in the 0.25-0.35 range and shows good separation from other spots.
Example TLC Development Data
| Solvent System (Hexane:Ethyl Acetate) | Target Compound Rƒ | Observations |
| 95:5 (v/v) | 0.15 | Compound is too retained by the silica. Polarity is too low. |
| 90:10 (v/v) | 0.30 | Excellent separation from a less polar spot (Rƒ=0.6) and a baseline spot (Rƒ=0.0). This is the ideal system. |
| 80:20 (v/v) | 0.55 | Compound is eluting too quickly. Polarity is too high. |
Workflow for Method Development & Purification
The logical flow from initial analysis to final pure product is a self-validating system. Each step confirms the choices made in the previous one.
Caption: Workflow from TLC method development to final product isolation.
Detailed Purification Protocol
This protocol assumes the purification of ~1 gram of crude material. Adjust quantities accordingly.
Materials and Reagents
| Item | Specification | Supplier Example |
| Silica Gel | Flash Grade, 60 Å, 40-63 µm (230-400 mesh) | Merck Millipore[10] |
| n-Hexane | HPLC Grade | Sigma-Aldrich[11] |
| Ethyl Acetate (EtOAc) | HPLC Grade | Sigma-Aldrich[11] |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Glass Column | 40 mm ID, 400 mm length, with stopcock | Standard lab supplier |
| TLC Plates | Silica Gel 60 F254 | Merck Millipore[10] |
Step 1: Column Preparation (Slurry Packing)
The slurry packing method is superior as it minimizes the risk of air bubbles and channels in the stationary phase, which would severely compromise separation efficiency.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
Clamp the column perfectly vertically. Close the stopcock.
-
In a beaker, prepare a slurry by mixing ~50 g of silica gel with ~150 mL of the starting mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Pour the slurry into the column. Open the stopcock slightly to allow solvent to drain, collecting it for reuse.
-
Gently tap the side of the column continuously to ensure even packing of the silica bed.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Loading (Dry Loading)
Dry loading is the preferred method for ensuring a narrow, concentrated starting band, which is critical for achieving high resolution.
-
Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent like DCM.
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase (90:10 Hexane:EtOAc).
-
Open the stopcock to begin the elution. A flow rate of ~5-10 mL/min is appropriate for this column size. Gentle pressure can be applied to the top of the column using a pump or inert gas to achieve the desired flow rate (this is the principle of "flash" chromatography).
-
Begin collecting fractions (e.g., 20 mL per test tube) as soon as the solvent starts to elute.
-
Continuously monitor the separation by spotting every few fractions onto a TLC plate.
Step 4: Fraction Analysis and Product Isolation
-
Develop the TLC plates from the collected fractions in the same mobile phase.
-
Visualize under UV light. Identify the fractions containing only the spot corresponding to the pure product (Rƒ ≈ 0.30).
-
Combine all pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent.
-
Weigh the flask to determine the final mass and calculate the yield of the pure 5-(4-Chlorophenyl)isoxazole.
Sources
- 1. Buy 5-(4-Chlorophenyl)isoxazole | 7064-32-6 [smolecule.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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- 8. mdpi.com [mdpi.com]
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- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Versatility of 5-(4-Chlorophenyl)isoxazole in Modern Medicinal Chemistry
Abstract
The isoxazole moiety is a cornerstone in heterocyclic chemistry, renowned for its stability and diverse biological activities. Among its many derivatives, 5-(4-Chlorophenyl)isoxazole has emerged as a particularly valuable scaffold in medicinal chemistry. Its unique structural features, including a reactive chlorophenyl group and a stable isoxazole ring, make it a versatile building block for synthesizing a wide range of bioactive molecules.[1][2] This guide provides an in-depth exploration of the applications of 5-(4-Chlorophenyl)isoxazole, detailing its synthesis, mechanisms of action in various therapeutic areas, and protocols for its use in research and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical entity in their work.
The 5-(4-Chlorophenyl)isoxazole Scaffold: A Structural Overview
5-(4-Chlorophenyl)isoxazole (C₉H₆ClNO) is a five-membered heterocyclic compound featuring an isoxazole ring connected to a chlorophenyl group at the 5-position.[1] The presence of the chlorine atom enhances both its chemical reactivity and biological activity, making it an attractive starting point for drug design.[1] The isoxazole ring itself is known to be a bioisostere for various functional groups, allowing it to interact with a multitude of biological targets. Derivatives of this core structure have demonstrated significant potential in oncology, neurology, and infectious diseases.[1][3][4]
Synthesis of the 5-(4-Chlorophenyl)isoxazole Core
The synthesis of the isoxazole ring is a well-established area of organic chemistry. For the 5-(4-Chlorophenyl)isoxazole scaffold, several efficient methods are available. The choice of method often depends on the desired scale, available starting materials, and tolerance of other functional groups.
Protocol 1: Hydroxylamine-Based Cyclization
This method is notable for its mild reaction conditions, use of an environmentally benign solvent (water), and high yields.[1] It proceeds via the reaction of a chalcone-like intermediate with hydroxylamine hydrochloride.
Causality: The mechanism involves a nucleophilic attack by hydroxylamine on the carbonyl carbon of the propiophenone derivative, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to form the stable isoxazole ring. The aqueous medium facilitates the reaction without the need for harsh catalysts.[1]
Step-by-Step Methodology:
-
Starting Material: Begin with 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one.
-
Reaction Setup: In a round-bottom flask, dissolve the starting material in water.
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution.
-
Heating: Heat the reaction mixture to 50°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, cool the mixture and pour it into crushed ice. Neutralize with a dilute acid (e.g., HCl) if necessary.[5]
-
Isolation: The product, 5-(4-chlorophenyl)isoxazole, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.[5] Expected yields are typically in the range of 85-87%.[1]
Protocol 2: One-Pot Synthesis via [3+2] Cycloaddition
This modern approach streamlines the synthesis by combining multiple steps into a single reaction vessel, improving efficiency.
Causality: The reaction forms a nitrile oxide intermediate from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne. The use of an acid additive like acetic acid facilitates the initial oxidation step, thereby improving the overall yield.[1]
Step-by-Step Methodology:
-
Reactants: Combine 4-chlorobenzaldehyde oxime (aldoxime) and a suitable alkyne dipolarophile in acetonitrile in a reaction flask.
-
Catalyst/Additive: Add an oxidizing agent and acetic acid.
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon.
-
Heating: Heat the reaction mixture to 100°C.
-
Monitoring: Monitor the reaction via TLC until the starting materials are consumed.
-
Isolation: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue using column chromatography on silica gel to isolate the 5-(4-chlorophenyl)isoxazole derivative. Yields can reach up to 80%.[1]
Workflow for Synthesis of 5-(4-Chlorophenyl)isoxazole Derivatives
Caption: General synthetic workflow for producing bioactive 5-(4-chlorophenyl)isoxazole derivatives.
Key Applications in Medicinal Chemistry
The 5-(4-chlorophenyl)isoxazole scaffold is a privileged structure, appearing in compounds targeting a range of diseases.
Anticancer Activity
Derivatives of 5-(4-chlorophenyl)isoxazole have shown significant promise as anticancer agents, primarily by targeting microtubule dynamics.[1][6][7][8]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, essential components of the cytoskeleton, play a critical role in cell division (mitosis). They are dynamic polymers of α- and β-tubulin heterodimers.[6] Many successful chemotherapy drugs, like paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics. Certain 5-(4-chlorophenyl)isoxazole derivatives act as microtubule destabilizing agents, inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle, which ultimately leads to apoptosis (programmed cell death).[1][6][8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Trustworthiness: This protocol is a standard method to directly measure the effect of a compound on the formation of microtubules from tubulin subunits. It provides a quantitative measure of inhibition.
-
Reagents: Porcine brain tubulin, GTP, polymerization buffer (e.g., MES-glutamate buffer), and the test compound (dissolved in DMSO).
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of the test compound.
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (optical density) at 340 nm over time. An increase in absorbance corresponds to microtubule formation.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the compound-treated samples to a vehicle control (DMSO) and a known inhibitor (e.g., colchicine). Calculate the percentage of inhibition.
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Tubulin Polymerization Inhibition (%) | Reference |
| Derivative 7c | Leukemia SR | 0.09 | 95.2 | [6] |
| Derivative 7e | Leukemia SR | 0.05 | 96.0 | [6] |
| Derivative 11a | Leukemia SR | 0.06 | 96.3 | [6] |
| Colchicine (Reference) | Leukemia SR | >0.1 | 97.4 | [6] |
Signaling Pathway: Disruption of Mitosis
Caption: Mechanism of anticancer action via inhibition of tubulin polymerization.
Applications in Neurological Disorders
The scaffold has also been explored for its potential in treating neurological diseases, including epilepsy and neurodegenerative conditions.[1][2]
Mechanism of Action: Modulation of Neurotransmitter Systems
Some derivatives have shown neuroprotective effects by modulating neurotransmitter systems.[1] For instance, 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole was identified as a potent and selective antagonist at human cloned dopamine D4 receptors, a target of interest for certain psychiatric and neurological disorders. Other isoxazole derivatives have been investigated for their anticonvulsant properties.[1]
Experimental Protocol: Receptor Binding Assay
Causality: This assay quantifies the affinity of a compound for a specific receptor target (e.g., Dopamine D4). It determines how strongly the compound binds, which is a critical parameter for its potential efficacy.
-
Preparation: Prepare cell membranes expressing the human dopamine D4 receptor.
-
Radioligand: Use a radiolabeled ligand known to bind specifically to the D4 receptor (e.g., [³H]spiperone).
-
Assay: Incubate the cell membranes with the radioligand in the presence of various concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter, which represents the amount of bound radioligand.
-
Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is then used to determine the binding affinity (Ki).
Antimicrobial Activity
The isoxazole ring is a component of several established antibacterial drugs, and novel derivatives of 5-(4-chlorophenyl)isoxazole are being actively investigated for their antimicrobial properties.[1][5][9][10]
Mechanism of Action: Isoxazole-containing compounds can act as antibacterial agents through various mechanisms.[9] A key feature is the weak nitrogen-oxygen bond, which can be cleaved under certain physiological conditions, allowing the molecule to act as a pro-drug or to interact with bacterial enzymes and metabolic pathways.[9] They can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting growth).[9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Trustworthiness: This is the gold-standard method for determining the antimicrobial susceptibility of a compound. It establishes the lowest concentration required to inhibit the visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-(4-chlorophenyl)isoxazole can be finely tuned by modifying its structure. SAR studies help in designing more potent and selective drug candidates.
Key Modification Points:
Caption: Key positions on the 5-(4-chlorophenyl)isoxazole scaffold for SAR studies.
-
Position 3: Attaching different aryl or heterocyclic groups at this position can significantly alter the compound's target specificity and potency. For example, adding substituted phenyl rings has led to potent anticonvulsants and tubulin inhibitors.[1][6]
-
Position 4: Substitution at this position, often with small alkyl groups like a methyl group, can enhance binding affinity to specific targets, as seen in the dopamine D4 antagonist.[11]
-
The Phenyl Ring: Modifying the substituents on the phenyl ring (in place of or in addition to the chlorine) can impact pharmacokinetic properties like solubility and metabolism, as well as target engagement.
Conclusion
5-(4-Chlorophenyl)isoxazole is a privileged scaffold that continues to demonstrate immense value in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a powerful tool in the development of new therapeutic agents. From inhibiting cancer cell proliferation and modulating neuronal receptors to combating microbial infections, the applications of this core structure are both broad and profound. Future research will undoubtedly uncover new derivatives with enhanced efficacy and novel mechanisms of action, further solidifying the importance of the isoxazole ring in the pharmacopeia of the future.[3]
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Using 5-(4-Chlorophenyl)isoxazole as an anti-inflammatory agent
This document outlines a robust, multi-tiered strategy for the preclinical evaluation of 5-(4-Chlorophenyl)isoxazole as an anti-inflammatory agent. The proposed protocols provide a framework to assess its cytotoxicity, quantify its efficacy in inhibiting key inflammatory mediators, elucidate its molecular mechanism of action, and validate its activity in a relevant in vivo model. Positive and dose-dependent results across this workflow would provide strong evidence for its therapeutic potential and warrant further investigation into its pharmacokinetics, safety profile, and efficacy in chronic inflammation models. The versatility of the isoxazole scaffold suggests that 5-(4-Chlorophenyl)isoxazole is a promising candidate for the development of novel anti-inflammatory therapeutics. [2][4]
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Protocol for testing anticancer activity of isoxazole compounds
Application Notes & Protocols
Topic: A Validated Protocol for the Comprehensive Evaluation of Anticancer Activity in Novel Isoxazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and modulation of molecular chaperones such as Heat Shock Protein 90 (Hsp90).[3][4][5] This guide provides a comprehensive, multi-stage protocol for the systematic evaluation of novel isoxazole compounds, progressing from initial high-throughput in vitro screening to detailed mechanistic studies and preliminary in vivo validation. The methodologies are designed to be robust and self-validating, providing the critical data necessary for advancing promising candidates in the drug discovery pipeline.
Introduction: The Rationale for a Phased Approach
The journey from a newly synthesized compound to a potential drug candidate is arduous and requires a systematic and logical screening funnel. An effective evaluation protocol must not only determine if a compound can kill cancer cells but also elucidate how it achieves this, at what concentrations, and whether this efficacy translates to a more complex biological system. This protocol is structured in three progressive phases:
-
Phase I: In Vitro Cytotoxicity Screening. This initial phase serves to identify active compounds and determine their potency and selectivity across a diverse panel of cancer cell lines. It acts as the primary filter, eliminating inactive compounds and prioritizing the most promising candidates.[6][7]
-
Phase II: Mechanistic In Vitro Assays. Once cytotoxic activity is confirmed, this phase aims to answer the "how." These assays investigate the underlying biological mechanisms, such as the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[8]
-
Phase III: Preliminary In Vivo Efficacy. The most promising compounds are advanced to in vivo models. This crucial step assesses the compound's performance in a complex physiological environment, providing insights into its therapeutic potential that cannot be obtained from cell culture alone.[9][10]
This phased approach ensures that resources are focused on compounds with the highest likelihood of success, building a comprehensive data package at each stage.
Phase I: In Vitro Cytotoxicity Screening
The foundational step in assessing an anticancer agent is to measure its ability to inhibit cell growth or induce cell death. We present two robust, high-throughput methods: the Sulforhodamine B (SRB) assay, which measures cell mass, and the MTT assay, which measures metabolic activity.[11] Using both can provide a more complete picture, as a compound might reduce metabolic activity without immediately affecting cell mass.
Experimental Design: The Importance of a Broad Panel
Testing compounds against a single cell line can be misleading. To gain insight into potential selectivity and broad applicability, it is essential to screen against a panel of cell lines from diverse cancer types. The National Cancer Institute's NCI-60 panel is a prime example of this approach, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[12][13][14]
| Cancer Type | Example Cell Lines | Rationale |
| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (Triple Negative) | Represents different hormonal statuses. |
| Colon Cancer | HCT-116, HT-29 | Common models for colorectal cancer studies. |
| Lung Cancer | A549 (Non-small cell) | A widely used and well-characterized lung cancer line. |
| Leukemia | K-562 (CML), MOLT-4 (ALL) | Represents hematological malignancies. |
| Ovarian Cancer | A2780 | A standard model for ovarian cancer research.[4] |
Table 1: Recommended starting panel of human cancer cell lines.
Workflow for Initial Cytotoxicity Screening
Caption: Fig. 2: Principle of Annexin V/PI Apoptosis Assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 1-5 x 10⁵ cells) in a 6-well plate and treat with the isoxazole compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1X PBS. 3. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 4. Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working solution) to the cell suspension. [15]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Cells in early apoptosis. * Upper-Right Quadrant (Annexin V+ / PI+): Cells in late apoptosis or necrosis. * Upper-Left Quadrant (Annexin V- / PI+): Necrotic/dead cells (often due to mechanical injury).
Protocol 3: Cell Cycle Analysis by PI Staining
Principle: The progression of a cell through its division cycle involves distinct phases (G0/G1, S, G2/M) characterized by different amounts of DNA. [16]PI is a dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in each phase. An accumulation of cells in a specific phase (cell cycle arrest) can indicate a mechanism of drug action.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA. [17]Incubate for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [18]RNase is critical to degrade RNA, ensuring that PI only binds to DNA. 6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, using a linear scale for fluorescence detection. [17] Data Interpretation: A histogram of fluorescence intensity will show distinct peaks.
-
First Peak (2n DNA): Cells in the G0/G1 phase.
-
Region between peaks: Cells in the S phase (DNA synthesis).
-
Second Peak (4n DNA): Cells in the G2/M phase. [19]
Protocol 4: Western Blotting for Target Engagement
Principle: Many isoxazole compounds are designed to inhibit specific proteins. [4][5]Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, providing direct evidence of a drug's effect on its intended target and associated pathways.
Example Pathway: Hsp90 Inhibition Hsp90 is a chaperone protein responsible for the stability of numerous "client" proteins essential for cancer cell growth and survival. Inhibiting Hsp90 leads to the degradation of these clients and a compensatory upregulation of Hsp70. [4][20]
Caption: Fig. 3: Simplified diagram of Hsp90 inhibition by an isoxazole compound.
Generalized Western Blot Protocol:
-
Protein Extraction: Treat cells with the isoxazole compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-Hsp70, anti-cleaved Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Phase III: Preliminary In Vivo Efficacy Evaluation
In vitro assays, while essential, do not replicate the complexity of a living organism. [21]In vivo studies are required to evaluate a compound's efficacy within the context of a tumor microenvironment and whole-body pharmacokinetics. [9][22]The human tumor xenograft model in immunocompromised mice is a standard for preclinical evaluation. [7]
Protocol 5: Subcutaneous Xenograft Efficacy Study
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunocompromised mice (e.g., Athymic Nude or SCID mice). [22]2. Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (typically n=8-10 per group), ensuring a similar average tumor volume across all groups.
-
Group 1: Vehicle Control (the formulation used to dissolve the compound)
-
Group 2: Isoxazole Compound (at one or more dose levels)
-
Group 3: Positive Control (a standard-of-care chemotherapy agent)
-
-
Treatment: Administer the compound and controls according to a defined schedule (e.g., daily, once every three days) and route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)).
-
Monitoring:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length × Width²) / 2.
-
Body Weight: Record animal body weight at the same frequency as a general indicator of toxicity.
-
Clinical Observations: Monitor animals for any signs of distress or adverse effects.
-
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and record their final weights.
Data Presentation and Analysis
| Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | N/A | 0 | |||
| Compound X | 50 mg/kg, daily | ||||
| Positive Control | e.g., 5-FU |
Table 2: Example template for summarizing in vivo efficacy data.
Caption: Fig. 4: Workflow for a typical in vivo subcutaneous xenograft efficacy study.
Conclusion
This comprehensive protocol outlines a systematic, evidence-based approach to evaluating the anticancer potential of novel isoxazole compounds. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo validation, researchers can build a robust data package that clearly defines a compound's activity, mode of action, and therapeutic potential. This structured funnel is essential for identifying and advancing the most promising candidates for further preclinical and clinical development.
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- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Screening Assays for Isoxazole Derivatives
Introduction
Isoxazole derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These compounds are integral to the structure of various clinically used drugs, including antibacterial agents like sulfamethoxazole and the β-lactamase resistant antibiotic cloxacillin.[1] The isoxazole scaffold's unique structural and electronic properties make it a valuable pharmacophore in the design of novel therapeutic agents with potential antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] The increasing emergence of multidrug-resistant microbial strains necessitates the development of new and effective antimicrobial agents, making the robust screening of isoxazole derivatives a critical step in the drug discovery pipeline.[4][6]
This guide provides a comprehensive overview of the fundamental screening assays used to evaluate the antimicrobial and antifungal efficacy of newly synthesized isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind key experimental choices. Our focus is on providing self-validating systems that ensure the generation of reliable and reproducible data.
Part 1: Preliminary Antimicrobial Screening - Qualitative Assays
The initial phase of screening aims to rapidly identify isoxazole derivatives with any potential antimicrobial activity. Agar-based diffusion methods are cost-effective, widely used for this purpose, and provide qualitative or semi-quantitative results.[7]
Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of soluble test compounds.[8][9][10] It relies on the diffusion of the isoxazole derivative from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Causality Behind Experimental Choices:
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the standard medium for routine antibacterial susceptibility testing due to its non-selective nature and good batch-to-batch reproducibility.[9] For fungi, Sabouraud Dextrose Agar (SDA) is commonly used as it supports the growth of a wide range of yeasts and molds.[11]
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible number of bacterial cells or fungal spores are applied to the agar plate.[9] This is crucial for comparing the activity of different compounds.
-
Pre-incubation: A brief pre-incubation period at a low temperature (e.g., 4°C for 30 minutes) allows for the diffusion of the compound into the agar before significant microbial growth begins, leading to more defined zones of inhibition.[10]
Experimental Protocol: Agar Well Diffusion
-
Prepare Microbial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
-
Inoculate Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plate in three different directions to ensure uniform growth.
-
-
Prepare Wells:
-
Load Test Compounds:
-
Prepare stock solutions of the isoxazole derivatives in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is non-inhibitory to the test microorganisms.
-
Aseptically add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.[12]
-
Include a positive control (a known antibiotic or antifungal) and a negative control (solvent alone).
-
-
Incubation:
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Agar Disk Diffusion Method
Similar to the well diffusion method, the disk diffusion method involves the diffusion of a compound from a saturated paper disk onto an inoculated agar plate.[8] This method is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][12]
Experimental Workflow: Agar Diffusion Assays
Caption: Workflow for Agar Diffusion-Based Antimicrobial Screening.
Part 2: Quantitative Antimicrobial Susceptibility Testing
Following the identification of active compounds in the preliminary screening, quantitative methods are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[13] This method involves challenging a standardized microbial inoculum with serial dilutions of the isoxazole derivative in a liquid growth medium.
Trustworthiness and Self-Validation:
-
Standardization: Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring the accuracy and reproducibility of results.[14][15][16] These guidelines specify critical parameters such as media composition, inoculum density, and incubation conditions.
-
Controls: The inclusion of a positive control (a reference antimicrobial agent with a known MIC against the test organism), a negative control (medium with solvent), and a growth control (medium with inoculum only) in each assay is essential for validating the experiment. The results for the reference agent should fall within an acceptable range.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Reagents:
-
Prepare a 2X concentrated stock of the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[17][18]
-
Prepare stock solutions of the isoxazole derivatives and control antimicrobials at a concentration that is at least 10 times the highest desired final concentration.
-
-
Prepare Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds.[13]
-
Typically, add 50 µL of sterile water or broth to wells 2 through 12.
-
Add 100 µL of the test compound stock solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Prepare Standardized Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate Plates:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Determine MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Growth can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Data Presentation: Example MIC Data for Isoxazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Positive Control (Drug) | Positive Control MIC (µg/mL) |
| ISO-001 | Staphylococcus aureus | 16 | Ciprofloxacin | 0.5 |
| ISO-001 | Escherichia coli | 64 | Ciprofloxacin | 0.25 |
| ISO-001 | Candida albicans | 32 | Fluconazole | 1 |
| ISO-002 | Staphylococcus aureus | 8 | Ciprofloxacin | 0.5 |
| ISO-002 | Escherichia coli | >128 | Ciprofloxacin | 0.25 |
| ISO-002 | Candida albicans | 4 | Fluconazole | 1 |
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether an isoxazole derivative is microbistatic (inhibits growth) or microbicidal (kills the organism), a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay can be performed as a follow-up to the MIC test.
Experimental Protocol: MBC/MFC Determination
-
Perform MIC Assay:
-
Follow the broth microdilution protocol as described above to determine the MIC.
-
-
Subculture:
-
From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plates under the appropriate conditions for the test organism.
-
-
Determine MBC/MFC:
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies on the subculture plate).
-
Logical Relationship: MIC and MBC/MFC
Caption: Logical progression from MIC to MBC/MFC determination.
Part 3: Advanced Antifungal Screening Considerations
Fungal pathogens can present unique challenges in susceptibility testing. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides specific guidelines for testing filamentous fungi (molds).[17][18][19]
Key Considerations for Antifungal Assays:
-
Inoculum Preparation for Molds: For filamentous fungi like Aspergillus spp., the inoculum is prepared by counting conidia with a hemocytometer to achieve a standardized spore suspension.[17]
-
Medium Supplementation: For testing Aspergillus spp., RPMI 1640 medium is often supplemented with 2% glucose.[17][18]
-
Endpoint Reading: The MIC endpoint for fungi is typically defined as the lowest concentration that produces a prominent reduction in growth as compared to the drug-free control.
Conclusion
The screening of isoxazole derivatives for antimicrobial and antifungal activity is a systematic process that progresses from qualitative to quantitative assays. By employing standardized and well-controlled methods, researchers can reliably identify and characterize the antimicrobial potential of these promising compounds. The protocols and insights provided in this guide are intended to support the rigorous evaluation of isoxazole derivatives in the quest for new and effective treatments for infectious diseases.
References
- N/A. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
- N/A. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (PMC).
- N/A. (n.d.). The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Duraipandiyan, V., & Al-Harbi, N. A. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
- N/A. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- N/A. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH).
- N/A. (n.d.). Fungi (AFST). EUCAST.
- Kumar, P., & Enthusiast, B. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
- Cuenca-Estrella, M., Arendrup, M., Chryssanthou, E., Dannaoui, E., Lass-Flörl, C., & Rodriguez-Tudela, J. L. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Supplement_1), S319–S325.
- Silva, N. C. C. e, Fernandes, R. S. A., & Monteiro, G. P. (2021). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
- N/A. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
- N/A. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
- N/A. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- N/A. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Oxford Academic.
- N/A. (n.d.). EUCAST - Home. EUCAST.
- N/A. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
- Alviano, D. S., da Silva, A. J., & Alviano, C. S. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health (NIH).
- N/A. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
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The Strategic Role of 5-(4-Chlorophenyl)isoxazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the development of a diverse array of bioactive molecules.[1] Its unique electronic properties and structural rigidity have made it a "privileged scaffold" in medicinal chemistry and, significantly, in the design of modern agrochemicals.[2][3] The incorporation of an isoxazole moiety can confer desirable properties such as enhanced metabolic stability, potent biological activity, and favorable environmental profiles. This guide focuses on a key building block, 5-(4-chlorophenyl)isoxazole, and its pivotal role as a precursor in the synthesis of high-value agrochemicals, particularly herbicides. We will delve into the synthetic pathways, provide detailed experimental protocols, and elucidate the mechanistic basis for the herbicidal activity of its derivatives, with a focus on the commercially significant herbicide, isoxaflutole.
Core Synthesis: Preparation of 5-(4-Chlorophenyl)isoxazole
The synthesis of 5-(4-chlorophenyl)isoxazole can be achieved through several established routes in organic chemistry. A common and reliable method involves the reaction of a chalcone precursor with hydroxylamine, which proceeds through a cyclization reaction. This approach offers high yields and regioselectivity.
Protocol 1: Synthesis of 5-(4-Chlorophenyl)isoxazole from 4-Chlorochalcone
This protocol outlines the synthesis of the target isoxazole from its corresponding chalcone precursor. The causality behind this two-step approach lies in the facile construction of the carbon framework of the chalcone, followed by a robust cyclization to form the stable isoxazole ring.
Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4-Chlorochalcone)
This initial step involves a Claisen-Schmidt condensation between 4-chloroacetophenone and benzaldehyde. The use of a strong base like sodium hydroxide is crucial for the deprotonation of the acetophenone, which then acts as a nucleophile.
-
Materials: 4-chloroacetophenone, Benzaldehyde, Ethanol, Sodium hydroxide, Glacial acetic acid, Deionized water.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (64.7 mmol) of 4-chloroacetophenone and 6.86 g (64.7 mmol) of benzaldehyde in 100 mL of ethanol.
-
While stirring at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide solution.
-
Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and acidify with glacial acetic acid until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford the pure 4-chlorochalcone as a crystalline solid.
-
Step 2: Cyclization to 5-(4-Chlorophenyl)isoxazole
The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base. The hydroxylamine attacks the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the isoxazole ring.
-
Materials: 4-Chlorochalcone, Hydroxylamine hydrochloride, Ethanol, Potassium hydroxide.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (41.2 mmol) of the 4-chlorochalcone in 100 mL of ethanol.
-
Add 4.30 g (61.8 mmol) of hydroxylamine hydrochloride to the solution.
-
Slowly add a solution of 4.62 g (82.4 mmol) of potassium hydroxide in 20 mL of water.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the mixture into 200 mL of ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude 5-(4-chlorophenyl)isoxazole can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
| Parameter | Value |
| Starting Material | 4-Chloroacetophenone |
| Key Reagents | Benzaldehyde, Hydroxylamine hydrochloride, NaOH, KOH |
| Solvent | Ethanol, Water |
| Reaction Time | 6-10 hours (total) |
| Typical Yield | 70-85% |
| Purification | Recrystallization |
Application in Agrochemical Synthesis: The Case of Isoxaflutole
5-(4-Chlorophenyl)isoxazole serves as a crucial building block for more complex agrochemicals. While isoxaflutole itself is 5-cyclopropyl-4-(2-methylsulfonyl-4-trifluoromethylbenzoyl)isoxazole, the synthetic principles for attaching a benzoyl group to the 4-position of an isoxazole ring are demonstrated in the following conceptual protocol. The 4-chlorophenyl group in many isoxazole-based herbicides contributes to their biological activity and can influence their environmental persistence and soil mobility.[3]
Conceptual Protocol 2: Acylation of an Isoxazole Ring for Herbicide Synthesis
This protocol provides a general framework for the acylation at the C4 position of a 5-substituted isoxazole, a key step in the synthesis of many isoxazole herbicides. This reaction is typically a Friedel-Crafts acylation or a related process.
-
Rationale: The C4 position of the isoxazole ring can be deprotonated with a strong base to form a nucleophilic anion, which then reacts with an acylating agent. The choice of the acylating agent determines the final structure of the herbicide.
-
Materials: 5-substituted isoxazole (e.g., 5-cyclopropylisoxazole), Strong base (e.g., n-butyllithium), Acylating agent (e.g., 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride), Anhydrous solvent (e.g., Tetrahydrofuran).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the 5-substituted isoxazole in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise. The reaction mixture may change color, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the acylating agent in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Many isoxazole-based herbicides, including isoxaflutole, function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6][7] This enzyme is critical in the plant's biochemical pathway for the synthesis of plastoquinone, a vital cofactor for phytoene desaturase, which in turn is involved in carotenoid biosynthesis.[8]
The isoxazole herbicide itself is often a pro-herbicide. In the plant and soil, the isoxazole ring undergoes cleavage to form a diketonitrile derivative, which is the actual active inhibitor of the HPPD enzyme.[9][10] The inhibition of HPPD leads to a depletion of plastoquinone, which indirectly halts carotenoid synthesis. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.[6]
Caption: Mechanism of action of isoxazole herbicides.
Conclusion
5-(4-Chlorophenyl)isoxazole is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its preparation via the chalcone route is a robust and scalable method. The resulting isoxazole scaffold can be further functionalized to produce potent herbicides that act by inhibiting the HPPD enzyme, a well-validated target in weed science. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the agrochemical and pharmaceutical fields to leverage the unique properties of the isoxazole core for the development of novel and effective bioactive compounds.
References
Sources
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- 3. 4-Sulfenyl-2-carbamoyl-4-isoxazolin-3-ones: biological isostere to 4-chloro-2-carbamoyl-4-isoxazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107162995A - The synthetic method of isoxaflutole - Google Patents [patents.google.com]
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- 8. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Developing cell-based assays for 5-(4-Chlorophenyl)isoxazole bioactivity
Application Notes & Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, tiered approach to characterizing the bioactivity of 5-(4-Chlorophenyl)isoxazole. The isoxazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] Given that the specific cellular targets of 5-(4-Chlorophenyl)isoxazole are not extensively defined, a phenotypic screening strategy is essential. This guide outlines a logical progression from broad assessments of cytotoxicity to more nuanced investigations of specific cellular mechanisms such as apoptosis, proliferation, and key signaling pathway modulation. Each protocol is designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor and trustworthiness.
Introduction: The Rationale for a Tiered, Cell-Based Screening Approach
5-(4-Chlorophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring, a structure known to be a valuable scaffold in drug design due to its enhanced chemical reactivity and biological activity.[5][6] While derivatives have been explored for various therapeutic applications, a clear, universal mechanism of action for the parent compound is not established.[4][5][7] Cell-based assays are indispensable in this context, offering a biologically relevant environment to uncover a compound's effects on complex cellular processes like signaling cascades, cell fate decisions, and overall viability.[8][9]
A tiered or cascaded screening approach is the most logical and resource-efficient strategy for characterizing a compound with an unknown mechanism. This methodology begins with broad, high-throughput assays to identify a general biological effect, followed by progressively more specific and complex assays to deconstruct the underlying phenotype and molecular mechanism.
This guide details a three-tiered workflow designed to comprehensively profile the bioactivity of 5-(4-Chlorophenyl)isoxazole.
Caption: A tiered workflow for characterizing compound bioactivity.
Tier 1: Primary Screening - Cytotoxicity and Cell Viability
2.1 Scientific Rationale The initial step is to determine whether 5-(4-Chlorophenyl)isoxazole exerts a cytotoxic or cytostatic effect on cells. This establishes a therapeutic window and provides the necessary concentration range for subsequent, more detailed assays. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative readout.[10][11]
2.2 Protocol: MTT Cell Viability Assay
Objective: To determine the concentration-dependent effect of 5-(4-Chlorophenyl)isoxazole on cell viability and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-(4-Chlorophenyl)isoxazole (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(4-Chlorophenyl)isoxazole in complete medium. A typical starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
2.3 Data Analysis and Quality Control
| Parameter | Calculation / Method | Acceptance Criterion |
| % Cell Viability | (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100 | N/A |
| IC50 Value | Non-linear regression (log(inhibitor) vs. normalized response) | R² > 0.95 for the curve fit. |
| Z'-factor | `1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg |
| Vehicle Control | Highest concentration of DMSO used for compound dilution. | Should show >95% viability compared to untreated cells. |
| Positive Control | A known cytotoxic agent (e.g., Doxorubicin). | Should produce a dose-response curve and IC50 in the expected range. |
Tier 2: Phenotypic Elucidation - Apoptosis and Proliferation
3.1 Scientific Rationale If Tier 1 assays reveal a decrease in cell viability, it is crucial to determine the mechanism of cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between them is critical for understanding the compound's mechanism. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[12][13] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12][13]
Caption: Distinguishing cell states with Annexin V & PI staining.
3.2 Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with 5-(4-Chlorophenyl)isoxazole.
Materials:
-
Cells and compound as in Tier 1.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[12]
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 5-(4-Chlorophenyl)isoxazole at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge (e.g., 500 x g for 5 minutes).[13]
-
Washing: Wash the cell pellet twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analysis: Analyze the samples by flow cytometry within one hour.
3.3 Data Analysis and Interpretation
-
Quadrant Analysis:
-
Q1 (Annexin V-/PI+): Necrotic cells.
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Q3 (Annexin V-/PI-): Live cells.
-
Q4 (Annexin V+/PI-): Early apoptotic cells.
-
-
Interpretation: A significant increase in the Q4 and Q2 populations compared to the vehicle control indicates that the compound induces apoptosis.
Tier 3: Mechanistic Deconvolution - Signaling Pathway Analysis
4.1 Scientific Rationale Based on the known anti-inflammatory and anti-cancer activities of many isoxazole-containing compounds, investigating key signaling pathways involved in these processes is a logical next step.[1][2]
-
NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, and cell survival.[15][16] Many anti-inflammatory compounds act by inhibiting this pathway. NF-κB is normally sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.[15][17]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in cell proliferation, survival, and inflammation.[18][19] Constitutive activation of STAT3 is a hallmark of many cancers.[19] Cytokines like IL-6 trigger a cascade involving JAK kinases, which phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates gene expression.[18][20]
4.2 Protocol: NF-κB Nuclear Translocation Assay (High-Content Imaging)
Objective: To determine if 5-(4-Chlorophenyl)isoxazole inhibits TNF-α-induced nuclear translocation of NF-κB.
Caption: Simplified canonical NF-κB signaling pathway.
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., A549) in a 96-well, black-walled, clear-bottom imaging plate.
-
Compound Pre-treatment: Treat cells with various concentrations of 5-(4-Chlorophenyl)isoxazole for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.[17]
-
Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 3% BSA, then incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm. A decrease in the nuclear/cytoplasmic intensity ratio in compound-treated, TNF-α-stimulated cells compared to TNF-α alone indicates inhibition.
4.3 Protocol: STAT3 Activation Assay (Western Blot for Phospho-STAT3)
Objective: To determine if 5-(4-Chlorophenyl)isoxazole inhibits IL-6-induced phosphorylation of STAT3.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Serum-starve the cells for 4-6 hours.
-
Pre-treat with 5-(4-Chlorophenyl)isoxazole for 1-2 hours.
-
Stimulate with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate overnight with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
-
Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition of the pathway.
Assay Validation and Trustworthiness
Ensuring the reliability of experimental data is paramount. All assays must be rigorously validated to demonstrate they are fit for purpose.[21][22] This involves establishing the performance characteristics of the assay and defining acceptance criteria.[23][24]
| Validation Parameter | Description | Implementation Guideline |
| Specificity | The ability to assess the analyte in the presence of other components. | Compare results in the presence and absence of cells; use specific inhibitors as controls. |
| Precision | The closeness of agreement between independent test results. | Assess intra-assay (repeatability) and inter-assay (reproducibility) variability. Aim for a coefficient of variation (CV) < 15%. |
| Accuracy | The closeness of the test results to the true value. | Spike samples with a known amount of a reference compound and measure recovery. |
| Linearity & Range | The ability to obtain results that are directly proportional to the concentration of the analyte. | Generate a standard curve with a known active compound and ensure the experimental window falls within the linear portion.[11] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Test minor variations in incubation time, temperature, or reagent concentrations to identify critical parameters. |
Conclusion
This application note provides a structured, multi-tiered framework for characterizing the bioactivity of 5-(4-Chlorophenyl)isoxazole. By progressing from broad cytotoxicity screening to specific phenotypic and mechanistic assays, researchers can efficiently build a comprehensive biological profile of the compound. Adherence to the detailed protocols and quality control measures outlined herein will ensure the generation of high-quality, reliable, and interpretable data, which is essential for advancing drug discovery and development programs.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 6, 2026, from [Link]
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Cytotoxicity Assay Protocol. (2024, February 28). Protocols.io. Retrieved January 6, 2026, from [Link]
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Identifying the Cellular Targets of Bioactive Small Molecules With Activity-Based Probes. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Cell Proliferation Assays: Methods for Measuring Dividing Cells. (2012, September 25). Biocompare. Retrieved January 6, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 6, 2026, from [Link]
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(PDF) Protocols in apoptosis identification and affirmation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Manual: Cell Proliferation Assay Kit. (n.d.). Agilent. Retrieved January 6, 2026, from [Link]
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Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved January 6, 2026, from [Link]
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4 Methods for Measuring Cell Proliferation. (2019, August 29). ABclonal. Retrieved January 6, 2026, from [Link]
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Assay Validation, Operations and Quality Control. (n.d.). Assay Guidance Manual - National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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STAT3 Reporter Kit (STAT3 Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 6, 2026, from [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
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Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved January 6, 2026, from [Link]
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Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved January 6, 2026, from [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved January 6, 2026, from [Link]
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NF-kappaB Signaling Pathway. (n.d.). RayBiotech. Retrieved January 6, 2026, from [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Assay Development and Method Validation Essentials. (n.d.). BioPharm International. Retrieved January 6, 2026, from [Link]
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Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 6, 2026, from [Link]
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IL6 STAT3 Pathway. (n.d.). Explore AnyGenes® qPCR Solutions. Retrieved January 6, 2026, from [Link]
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Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NATA. Retrieved January 6, 2026, from [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved January 6, 2026, from [Link]
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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. (1996, May 10). PubMed. Retrieved January 6, 2026, from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 6, 2026, from [Link]
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STAT3 Signaling Pathway in Health and Disease. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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STAT3 Pathway. (n.d.). QIAGEN GeneGlobe. Retrieved January 6, 2026, from [Link]
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The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023, December 8). University of Massachusetts Amherst. Retrieved January 6, 2026, from [Link]
-
4-(4-Chlorophenyl)-5-phenylisoxazole. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Application Notes: High-Throughput Screening of Isoxazole Compounds for Tubulin Polymerization Inhibition
For: Researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of eukaryotic cell architecture and function.[1][2] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[2] This essential role in mitosis makes tubulin a prime and well-validated target for anticancer drug development.[1] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[1][2]
Isoxazole-based heterocycles have emerged as a unique and promising class of compounds with diverse biological activities, including potent anticancer properties.[3][4][5][6][7] Several isoxazole derivatives have been reported to exert their cytotoxic effects by inhibiting tubulin polymerization.[3][4][8] The isoxazole scaffold offers significant opportunities for chemical modification, allowing for the design of novel compounds with improved efficacy and reduced toxicity compared to established clinical drugs.[3][6]
This application note provides a detailed, field-proven protocol for a fluorescence-based tubulin polymerization assay, specifically optimized for screening and characterizing isoxazole-containing small molecules. We will delve into the principles of the assay, provide step-by-step methodologies, and offer expert insights into data analysis and quality control to ensure robust and reproducible results.
Assay Principle
This protocol utilizes a fluorescence-based assay, which is a sensitive and high-throughput-compatible method for monitoring tubulin polymerization in real-time.[9][10] The principle is based on the significant fluorescence enhancement that occurs when a specific reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), incorporates into the structure of newly formed microtubules.[11]
In the absence of polymerization, tubulin exists as soluble α/β-heterodimers, and the fluorescent reporter exhibits low basal fluorescence. Upon initiation of polymerization (e.g., by raising the temperature to 37°C in the presence of GTP), tubulin dimers assemble into microtubules. The reporter molecule binds to the polymer, resulting in a measurable increase in fluorescence intensity over time.[11] The rate of this increase is proportional to the rate of tubulin polymerization.
Compounds that inhibit polymerization, such as isoxazole derivatives targeting the colchicine-binding site, will prevent or slow down the formation of microtubules. This is observed as a reduction in the rate and extent of fluorescence increase compared to a vehicle control (e.g., DMSO). Conversely, microtubule-stabilizing agents (e.g., paclitaxel) will often enhance the rate of polymerization and/or eliminate the initial lag (nucleation) phase.[9]
Experimental Workflow Overview
Caption: High-level workflow for the tubulin polymerization inhibition assay.
Materials and Reagents
-
Tubulin: >99% pure, lyophilized bovine or porcine brain tubulin (e.g., Cytoskeleton, Inc. Cat# T240). Expert Tip: High purity is critical to minimize spontaneous nucleation from contaminants.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercially supplied reporter from a kit (e.g., from Cytoskeleton, Inc. BK011P).[9]
-
GTP Solution: 100 mM in sterile water. Store in small aliquots at -80°C to avoid freeze-thaw cycles.[12]
-
Glycerol Cushion Buffer: GTB supplemented with 60% (v/v) glycerol.
-
Test Compounds: Isoxazole derivatives.
-
Vehicle Control: Anhydrous DMSO.
-
Positive Controls:
-
Inhibitor: Nocodazole or Colchicine.
-
Enhancer: Paclitaxel (Taxol).[10]
-
-
Equipment:
Detailed Step-by-Step Protocol
PART A: Reagent Preparation
-
Tubulin Reconstitution and Clarification (Critical Step):
-
Reconstitute lyophilized tubulin powder in ice-cold GTB to a final concentration of 10 mg/mL. Pipette gently up and down to mix; do not vortex.
-
Incubate on ice for 15 minutes to allow for complete depolymerization.
-
Crucial for Reproducibility: To remove any small aggregates that can act as seeds and alter polymerization kinetics, clarify the tubulin solution by centrifugation at >90,000 x g for 10 minutes at 4°C.
-
Carefully collect the top 80% of the supernatant. This is your clarified tubulin stock. Determine its concentration via a Bradford assay or absorbance at 280 nm. Keep on ice and use within one hour.
-
-
Assay Buffer Preparation (1x Polymerization Buffer):
-
Prepare the final 1x polymerization buffer by supplementing GTB with the fluorescent reporter and GTP.
-
For a final assay concentration of 1 mM GTP, add 10 µL of 100 mM GTP stock per 1 mL of GTB.
-
Add the fluorescent reporter to the recommended final concentration.
-
-
Isoxazole Compound Preparation:
-
Prepare a 10 mM or 20 mM stock solution of each isoxazole compound in 100% anhydrous DMSO.
-
Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., 10x final desired concentration). This minimizes the final DMSO concentration in the assay.
-
Trustworthiness Check: The final DMSO concentration in the assay wells should not exceed 2%, as higher concentrations can interfere with tubulin polymerization. It is essential to run a "DMSO only" control curve at the highest concentration used to validate that the vehicle itself has no effect. Isoxazole compounds are generally soluble in polar solvents, but always verify the solubility of your specific derivatives in the final assay buffer.[13]
-
PART B: Assay Execution
All steps are performed on ice unless otherwise specified to prevent premature polymerization.
-
Plate Setup:
-
Use a pre-chilled 96-well black plate on an ice block.
-
Add 5 µL of your 10x isoxazole compound dilutions, DMSO vehicle control, and positive controls (Nocodazole, Paclitaxel) to the appropriate wells. Prepare each condition in triplicate.
-
-
Reaction Assembly:
-
Prepare a master mix of tubulin in the 1x Polymerization Buffer. For a final tubulin concentration of 2 mg/mL in a 50 µL assay, you would mix 10 µL of 10 mg/mL tubulin with 35 µL of 1x Polymerization Buffer per well (adjust volumes as needed).
-
Using a multichannel pipette, add 45 µL of the tubulin master mix to each well containing the 5 µL of compound/control. Pipette gently to mix.
-
-
Initiation and Data Acquisition:
-
Immediately transfer the plate to the fluorescence plate reader that has been pre-warmed to 37°C.[12][14] The temperature shift from 4°C to 37°C initiates polymerization.
-
Begin kinetic reading immediately. Measure fluorescence intensity (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 to 90 minutes.
-
Data Analysis and Interpretation
The output from the plate reader will be raw fluorescence units (RFU) over time.
-
Plotting Kinetic Curves:
-
For each well, plot RFU versus time (in minutes).
-
Expected Results:
-
Vehicle Control (DMSO): Should show a classic sigmoidal curve with three phases: a lag/nucleation phase, a rapid growth phase, and a steady-state plateau.[9]
-
Inhibitor Control (Nocodazole): Should show a flat or nearly flat line, indicating complete inhibition of polymerization.
-
Enhancer Control (Paclitaxel): Should show a faster polymerization rate, often with a reduced or absent lag phase, and a higher final plateau.[9]
-
Isoxazole Compounds: Inhibitory compounds will show a dose-dependent decrease in the slope of the growth phase and/or a lower plateau RFU compared to the DMSO control.
-
-
-
Calculating the Rate of Polymerization (Vmax):
-
The maximal rate of polymerization (Vmax) corresponds to the steepest slope of the polymerization curve.
-
Identify the linear portion of the growth phase for the DMSO control curve.
-
Calculate the slope of this line (ΔRFU / Δtime). This is the Vmax for the uninhibited reaction.
-
Calculate the Vmax for each concentration of your isoxazole compound.
-
-
Determining the IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of polymerization by 50%.[15]
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Vmax_compound / Vmax_DMSO))
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism or an online IC50 calculator.[1][15][16] The model will calculate the precise IC50 value.
-
Example Data Presentation
| Compound ID | IC50 (µM) | Std. Deviation | R² of Curve Fit |
| Isoxazole-01 | 3.2 | ± 0.4 | 0.992 |
| Isoxazole-02 | 15.8 | ± 1.9 | 0.985 |
| Isoxazole-03 | > 50 | N/A | < 0.80 |
| Nocodazole | 0.85 | ± 0.12 | 0.995 |
Tubulin Polymerization Dynamics
Caption: Equilibrium of tubulin polymerization and points of intervention.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No polymerization in DMSO control | 1. Inactive tubulin (improper storage, freeze-thaw cycles).2. Degraded GTP.[12]3. Incorrect buffer pH or composition.4. Plate reader not at 37°C.[12][14] | 1. Use fresh, high-purity tubulin. Always perform the pre-centrifugation step.2. Use a fresh aliquot of GTP stock.[12]3. Verify buffer pH and components.4. Ensure the plate reader is properly pre-warmed. |
| High background fluorescence | 1. Autofluorescence of the test compound.2. Compound precipitation causing light scattering. | 1. Run a control well with the compound in buffer without tubulin to measure background.2. Visually inspect wells for precipitation. Check compound solubility and consider lowering the starting concentration. |
| Inconsistent results between replicates | 1. Inaccurate pipetting.2. Air bubbles in wells.3. Temperature fluctuations. | 1. Use a calibrated multichannel pipette. Ensure proper mixing.2. Be careful to avoid introducing bubbles when adding reagents.3. Keep the plate on ice until the moment of transfer to the reader. |
| Lag phase absent in DMSO control | Tubulin stock contains aggregates acting as seeds. | The pre-centrifugation/clarification step is essential and should not be skipped. The presence of a lag phase is an indicator of high-quality tubulin. |
References
-
Ali, A., et al. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Wang, G., et al. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. ResearchGate. Available at: [Link]
-
Kovács, D., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. Available at: [Link]
-
Ali, A., et al. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. PubMed. Available at: [Link]
-
Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. PubMed. Available at: [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Cytoskeleton, Inc. Available at: [Link]
-
Wieczorek, M., et al. (2020). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
-
Solubility of Things. (n.d.). Isoxazole. Solubility of Things. Available at: [Link]
-
Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
-
Bechstedt, S., et al. (2013). Fluorescence-based assays for microtubule architecture. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The IC50 values (µM) of inhibition of tubulin polymerization. ResearchGate. Available at: [Link]
-
Zhang, J. H., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available at: [Link]
-
Journal of Natural Products. (n.d.). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Available at: [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
-
MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. Available at: [Link]
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Streamlined Synthesis of 3,5-Disubstituted Isoxazoles: A One-Pot Approach from Alkynes via In Situ Nitrile Oxide Generation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, present in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] This application note provides a detailed guide to the efficient one-pot synthesis of 3,5-disubstituted isoxazoles, a privileged scaffold, directly from terminal alkynes. The core of this strategy is the [3+2] dipolar cycloaddition reaction, which is facilitated by the in situ generation of highly reactive nitrile oxide intermediates from stable precursors like aldoximes.[3] We will explore the mechanistic underpinnings that govern the reaction's high regioselectivity, provide a robust and validated experimental protocol, and discuss the scope of the methodology. This guide is designed to empower researchers to rapidly assemble complex isoxazole derivatives, accelerating discovery in drug development and materials science.
Introduction: The Significance of the Isoxazole Core
The five-membered isoxazole ring is a recurring structural motif in a multitude of therapeutic agents, including the antibiotic sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the GABAa agonist muscimol.[2][4] Its prevalence stems from its unique electronic properties and its ability to act as a versatile bioisostere for other functional groups, such as amides or esters. Furthermore, the nitrogen-oxygen bond within the isoxazole ring provides a site for metabolic cleavage or can serve as a key structural element for synthetic diversification into other valuable intermediates like β-hydroxyketones.[1][5]
Traditional multi-step syntheses of these heterocycles can be time-consuming and inefficient. The one-pot synthesis from readily available alkynes and aldoximes represents a significant advancement, offering a streamlined, atom-economical, and highly regioselective route to the desired 3,5-disubstituted isomers.[6][7]
Mechanistic Rationale: The [3+2] Dipolar Cycloaddition
The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[3] In this case, the 1,3-dipole is a nitrile oxide, and the dipolarophile is a terminal alkyne.
The Key Step: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to dimerization, making them difficult to isolate.[8] Therefore, they are almost always generated in situ in the presence of the alkyne. Several reliable methods exist for this transformation[9]:
-
Oxidation of Aldoximes: This is the most common and versatile method. A wide range of oxidants can be employed, including mild agents like sodium hypochlorite (bleach), alkyl nitrites, or hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA).[6][10][11][12]
-
Dehydrohalogenation of Hydroximoyl Chlorides: Treatment of hydroximoyl chlorides with a non-nucleophilic base efficiently generates the nitrile oxide.[1][4]
-
Dehydration of Primary Nitroalkanes: Strong dehydrating agents can convert nitroalkanes into nitrile oxides.[1]
The oxidation of aldoximes is often preferred due to the commercial availability and stability of the starting materials.
Regioselectivity: Why 3,5-Disubstitution Prevails
The reaction between a nitrile oxide (R¹-C≡N⁺-O⁻) and a terminal alkyne (R²-C≡C-H) overwhelmingly yields the 3,5-disubstituted isoxazole, rather than the 3,4-disubstituted isomer. This high regioselectivity can be rationalized by Frontier Molecular Orbital (FMO) theory.[13][14] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For most terminal alkynes and nitrile oxides, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide (a Type II cycloaddition).[15] The orbital coefficients are largest on the terminal carbon of the alkyne and the carbon atom of the nitrile oxide, leading to the preferential formation of the C-C bond at these positions and resulting in the 3,5-substitution pattern.[13][15]
Below is a diagram illustrating the overall one-pot workflow.
Figure 1: General workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.
Experimental Protocol: Synthesis of 3-Phenyl-5-(2-fluorophenyl)isoxazole
This protocol is adapted from a validated procedure utilizing a hypervalent iodine reagent as the oxidant, which is known for its mild conditions and high efficiency.[11][12]
Materials:
-
Benzaldoxime (1.0 equiv)
-
1-Ethynyl-2-fluorobenzene (1.2 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
10% w/v Sodium Thiosulfate (Na₂S₂O₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for eluent
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (e.g., 0.5 mmol, 60.6 mg) and 1-ethynyl-2-fluorobenzene (e.g., 0.6 mmol, 72.1 mg).
-
Scientist's Note: Using a slight excess of the alkyne ensures complete consumption of the transient nitrile oxide, minimizing the formation of furoxan dimers.[4]
-
-
Solvent Addition: Dissolve the reactants in a 5:1 mixture of MeOH/H₂O (e.g., 6 mL). Stir at room temperature until all solids are dissolved.
-
Scientist's Note: Protic solvents like methanol can enhance the reactivity of the hypervalent iodine reagent and facilitate the reaction.[12]
-
-
Oxidant Addition: In a single portion, add PIFA (e.g., 0.75 mmol, 322.5 mg) to the stirring solution. The reaction is typically exothermic.
-
Scientist's Note: PIFA is a powerful but clean oxidant. It is reduced to iodobenzene, which is easily separated during purification. The reaction should be monitored for heat generation, especially on a larger scale.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with 10% EtOAc in hexane. The reaction is typically complete within 2-4 hours.
-
Scientist's Note: The disappearance of the starting aldoxime spot is a reliable indicator of reaction completion. The product spot should be UV-active.
-
-
Workup - Quenching: Once the reaction is complete, quench the excess oxidant by adding 10 mL of 10% aqueous sodium thiosulfate solution. Stir for 10 minutes.
-
Scientist's Note: Sodium thiosulfate is a reducing agent that neutralizes any remaining PIFA, preventing interference in subsequent steps.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Combine the organic layers.
-
Scientist's Note: DCM is an effective solvent for extracting the isoxazole product from the aqueous methanolic mixture.
-
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 10% EtOAc) to afford the pure 3-phenyl-5-(2-fluorophenyl)isoxazole as a solid.
-
Scientist's Note: The polarity of the eluent may need to be adjusted based on the specific substituents on the isoxazole product.
-
Reaction Scope and Versatility
The one-pot synthesis of 3,5-disubstituted isoxazoles is highly versatile and tolerates a wide range of functional groups on both the alkyne and aldoxime components. This broad applicability makes it a powerful tool for building molecular diversity.
The following diagram illustrates the core cycloaddition mechanism.
Sources
- 1. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
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- 11. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. sciforum.net [sciforum.net]
- 13. scielo.br [scielo.br]
- 14. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 15. chesci.com [chesci.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-(4-Chlorophenyl)isoxazole
Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 5-(4-chlorophenyl)isoxazole and related derivatives. Isoxazoles are a critical scaffold in medicinal chemistry, found in numerous approved drugs, making efficient synthetic routes essential.[1][2] This document provides in-depth, experience-driven advice to help you troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 5-(4-chlorophenyl)isoxazole.
Q1: What are the primary synthetic routes to prepare 5-(4-chlorophenyl)isoxazole?
A1: There are several effective methods. The most common and versatile routes include:
-
Reaction of an α,β-Unsaturated Ketone (Chalcone) with Hydroxylamine: This is a widely used method where a chalcone precursor, such as (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, is cyclized using hydroxylamine hydrochloride.[3][4] The reaction proceeds through the formation of a ketoxime intermediate which then undergoes intramolecular cyclization.[5]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[6][7] For 5-(4-chlorophenyl)isoxazole, this would typically involve generating 4-chlorobenzonitrile oxide in situ from 4-chlorobenzaldehyde oxime and reacting it with acetylene or a synthetic equivalent.[8]
-
Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This classical approach involves reacting a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) with hydroxylamine hydrochloride.[9][10] For instance, 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one can be reacted with hydroxylamine hydrochloride to yield 5-(4-chlorophenyl)isoxazole in excellent yields.[9][11]
Q2: How do fundamental reaction conditions like solvent, temperature, and pH affect the synthesis?
A2: These parameters are critical for controlling reaction kinetics, minimizing side products, and maximizing yield.
-
Solvent: The choice of solvent impacts reactant solubility and can influence the reaction mechanism. For instance, in the chalcone-based synthesis, ethanol is a common choice as it effectively dissolves the reactants and the sodium acetate or hydroxide used as a base.[3][5] In some modern, green chemistry approaches, water has been used as a solvent with excellent results, simplifying work-up.[11]
-
Temperature: Temperature control is a balancing act. Higher temperatures can accelerate the reaction but may also promote the decomposition of sensitive intermediates or the formation of byproducts.[12] For example, refluxing in ethanol is a common condition for the chalcone cyclization, ensuring the reaction goes to completion within a reasonable timeframe (e.g., 2-8 hours).[3][5]
-
pH (Base/Acid): The pH is crucial, particularly for reactions involving hydroxylamine hydrochloride. A base (e.g., sodium acetate, sodium hydroxide, pyridine) is required to liberate the free hydroxylamine nucleophile from its hydrochloride salt.[3] The choice and amount of base must be carefully controlled to prevent side reactions.
Q3: How important is the purity of the starting materials?
A3: The purity of starting materials is paramount. Impurities in the initial aldehyde (e.g., 4-chlorobenzaldehyde), ketone, or hydroxylamine source can lead to the formation of undesired byproducts that are often difficult to separate from the final product due to structural similarities. It is highly recommended to use freshly purified starting materials. For example, commercial aldehydes should be checked for the presence of the corresponding carboxylic acid and purified by distillation or recrystallization if necessary.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of 5-(4-Chlorophenyl)isoxazole
| Possible Cause | Underlying Rationale & Solution |
| Inefficient Oxime Formation | The initial step in many isoxazole syntheses is the formation of an oxime from a carbonyl compound and hydroxylamine.[13][14] This reaction is reversible and pH-dependent. Solution: Ensure you are using at least a stoichiometric equivalent of a base (like sodium acetate or sodium carbonate) to free the hydroxylamine from its hydrochloride salt (NH₂OH·HCl).[3][15] The optimal pH for oxime formation is typically mildly acidic to neutral. Using an excess of base can sometimes be detrimental. |
| Decomposition of Reactants | α,β-Unsaturated ketones (chalcones) can be susceptible to polymerization or other side reactions under harsh basic or thermal conditions. Hydroxylamine itself can be unstable, especially at elevated temperatures.[16] Solution: Conduct the reaction under the mildest conditions possible. If refluxing leads to decomposition, try running the reaction at a lower temperature for a longer duration (e.g., 50°C overnight instead of 80°C for 4 hours).[1] Consider using an inert atmosphere (N₂ or Argon) to prevent oxidative degradation. |
| Suboptimal Stoichiometry | Using incorrect molar ratios of reactants can halt the reaction prematurely or favor side-product formation. Solution: A modest excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride and the base is often beneficial to drive the reaction to completion.[5] Perform small-scale trial reactions to optimize the stoichiometry for your specific setup. |
| Poor Reaction Work-up | The product may be lost during the extraction or purification steps. 5-(4-Chlorophenyl)isoxazole is a crystalline solid.[11] Solution: After quenching the reaction (often by pouring it into water), the product may precipitate.[3] Allow sufficient time for complete precipitation, potentially by refrigerating the mixture overnight.[3] If the product does not precipitate, perform an extraction with an appropriate organic solvent like ethyl acetate or dichloromethane. |
Problem 2: Formation of Multiple Products or Significant Impurities
| Possible Cause | Underlying Rationale & Solution |
| Unreacted Chalcone Precursor | The cyclization reaction may be incomplete. This is often visible on a TLC plate as a persistent spot corresponding to the starting chalcone. Solution: Increase the reaction time or temperature moderately. Ensure the base is added correctly and is of sufficient quantity and strength to facilitate the reaction. Refluxing for an extended period (e.g., 2.5 to 8 hours) is often necessary.[3][5] |
| Formation of Isomeric Products | When using unsymmetrical 1,3-dicarbonyl precursors or in 1,3-dipolar cycloadditions, the formation of regioisomers is a common challenge.[12] Solution: For the synthesis of 5-(4-chlorophenyl)isoxazole from a chalcone, regioselectivity is generally well-controlled. However, if using a 1,3-dipolar cycloaddition, the regioselectivity is governed by the electronic and steric properties of the alkyne and the nitrile oxide.[12] Modifying the solvent or using a catalyst (e.g., copper) can sometimes steer the reaction toward the desired isomer.[8] |
| Michael Addition Side Products | In syntheses starting from α,β-unsaturated ketones, nucleophiles (including hydroxylamine under certain conditions) can undergo a 1,4-Michael addition without subsequent cyclization. Solution: This is often controlled by the choice of solvent and base. The classical conditions using hydroxylamine hydrochloride and a base like sodium acetate or sodium hydroxide in ethanol generally favor the desired cyclization pathway to form the isoxazole ring.[3][5] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Underlying Rationale & Solution |
| Oily Product Instead of Solid | The crude product may contain impurities that inhibit crystallization. Solution: First, attempt to purify a small amount via flash column chromatography on silica gel (a common eluent system is a gradient of ethyl acetate in hexanes) to obtain a pure sample. Use this pure solid to attempt seeding the bulk of the oily crude product. |
| Co-elution during Chromatography | Byproducts may have a similar polarity to the desired isoxazole, making separation by column chromatography difficult. Solution: Recrystallization is an excellent alternative purification method for this compound.[3] Ethanol or xylene are reported to be effective solvents for recrystallization.[3][17] Try dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals. |
Section 3: High-Yield Experimental Protocol
This protocol describes the synthesis of 5-(4-chlorophenyl)isoxazole from the corresponding chalcone, a reliable and scalable method.
Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
This step is a standard Claisen-Schmidt condensation. In a flask, dissolve 4-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The chalcone product will typically precipitate as a pale yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude chalcone from ethanol to obtain a pure product.
Step 2: Cyclization to form 5-(4-Chlorophenyl)isoxazole [3]
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add the purified chalcone (0.02 mol, 1 eq).
-
Add ethanol (25 mL) to dissolve the chalcone.
-
Add hydroxylamine hydrochloride (0.02 mol, 1 eq) and sodium acetate (0.02 mol, 1 eq).
-
Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the chalcone starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 400 mL of cold water with stirring.
-
A solid precipitate of 5-(4-chlorophenyl)isoxazole will form. Allow the mixture to stand, preferably in a refrigerator overnight, to maximize precipitation.[3]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of distilled water.
-
Recrystallize the crude product from hot ethanol to yield pure, crystalline 5-(4-chlorophenyl)isoxazole.
Section 4: Data Summary & Expected Results
| Parameter | Expected Outcome | Reference |
| Appearance | White to off-white crystalline solid | [5] |
| Yield | 80-95% (depending on purity of starting materials and reaction scale) | [3][11] |
| Melting Point | 85-87 °C | [11] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.30 (d, J=2.0 Hz, 1H), 7.73 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 6.52 (d, J=2.0 Hz, 1H) | [11] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 168.1, 150.8, 136.1, 129.2, 127.0, 125.6, 98.9 | [11] |
Section 5: Visual Guides
Diagram 1: Reaction Mechanism
This diagram illustrates the cyclization of a chalcone with hydroxylamine to form the 5-substituted isoxazole ring.
Caption: Reaction pathway from chalcone to isoxazole.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving low-yield issues.
Caption: A systematic approach to troubleshooting low yields.
References
-
Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
-
Dou, G. L., & Shi, D. Q. (2008). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 13(4), 859-865. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Molecules. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. [Link]
-
Effect of various solvents on the conversion of 4-chloro benzaldehyde oxime into 4-chlorobenzonitrile. ResearchGate. [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances. [Link]
-
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. (2009). Journal of Organic Chemistry. [Link]
-
Abibindhu, S., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 15(4), 2661-2665. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2016). European Journal of Medicinal Chemistry. [Link]
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2012). Der Pharma Chemica. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2023). ChemRxiv. [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). Molecules. [Link]
-
Asymmetric Michael/cyclization of α-hydroxyimino cyclic ketones to β,γ-unsaturated α-keto esters. ResearchGate. [Link]
-
Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v). ResearchGate. [Link]
-
Oxime formation. ChemTube3D. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. (2004). Journal of the Korean Chemical Society. [Link]
-
The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. (2023). Molecules. [Link]
-
Chemoselective cyclization of unprotected linear peptides by α-ketoacid–hydroxylamine amide-ligation. (2016). Organic & Biomolecular Chemistry. [Link]
-
What is the procedure of 4 chlorobenzaldehyde oxime reduction with lead sulfide or lead sulfate? ResearchGate. [Link]
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Technical Support Center: Troubleshooting Common Side Reactions in Isoxazole Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. As a core scaffold in medicinal chemistry and drug development, the isoxazole ring is a frequent target for synthesis. However, its construction is often plagued by challenges related to reactive intermediates, regioselectivity, and reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues, moving beyond simple protocols to explain the causal mechanisms behind these challenges.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction yield is very low, and I'm isolating a significant amount of a dimeric byproduct. What is happening and how can I prevent it?
Answer:
This is the most common issue encountered in isoxazole syntheses that proceed via a nitrile oxide intermediate, typically the 1,3-dipolar cycloaddition. The byproduct you are isolating is almost certainly a furoxan (also known as a 1,2,5-oxadiazole 2-oxide), which is the head-to-tail dimer of your nitrile oxide.[1][2]
Causality: The Duality of Nitrile Oxide Reactivity
Nitrile oxides are high-energy, reactive 1,3-dipoles. This reactivity is essential for the desired cycloaddition with an alkyne or alkene. However, in the absence of a suitable dipolarophile or when their concentration is too high, they will readily react with themselves in a self-cycloaddition reaction.[1][3] The rate of this dimerization can be extremely fast, particularly for simple aliphatic and aromatic nitrile oxides, often outcompeting the desired reaction and leading to low yields of the isoxazole product.[1]
Troubleshooting Protocol: Suppressing Furoxan Formation
The key strategy is to maintain a low concentration of the nitrile oxide at all times, ensuring it reacts with your dipolarophile (the alkyne) as soon as it is formed.
Method 1: Slow Addition / In Situ Generation
This is the most effective approach. The nitrile oxide is generated in situ from a stable precursor in the presence of the alkyne.[4]
-
Step 1: Precursor Selection: Start with the corresponding aldoxime (R-CH=NOH). This is a common and stable precursor.
-
Step 2: Reaction Setup: Dissolve the aldoxime and your alkyne together in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate).
-
Step 3: Slow Reagent Addition: Prepare a solution of a mild oxidant or dehydrohalogenating agent. Common choices include:
-
Step 4: Controlled Reaction: Add the oxidant/base solution dropwise to the reaction mixture containing the aldoxime and alkyne over several hours using a syringe pump. This ensures the nitrile oxide is generated slowly and is immediately "trapped" by the alkyne.
-
Step 5: Monitoring: Follow the reaction progress by TLC or LC-MS, monitoring the disappearance of the starting materials and the appearance of the isoxazole product.
| Parameter | Recommendation | Rationale |
| Concentration | Keep overall reaction concentration dilute (e.g., 0.1 M). | Reduces the probability of two nitrile oxide molecules encountering each other. |
| Temperature | Start at 0 °C or room temperature. | Dimerization is often accelerated by heat. Avoid high temperatures unless required for the cycloaddition itself. |
| Addition Rate | Slow, controlled addition over 2-8 hours. | Minimizes the instantaneous concentration of the free nitrile oxide.[1] |
| Stoichiometry | Use a slight excess (1.1-1.2 equiv.) of the dipolarophile (alkyne). | Increases the likelihood of the nitrile oxide reacting with the desired partner. |
Question 2: I'm getting a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I control the regioselectivity of my cycloaddition?
Answer:
The formation of regioisomeric mixtures is a fundamental challenge in 1,3-dipolar cycloadditions.[7] The outcome is dictated by the electronic and steric properties of both the nitrile oxide and the alkyne, and conventional thermal reactions often provide poor selectivity.[5][6] Fortunately, the regioselectivity can be effectively controlled by choosing the appropriate synthetic methodology, particularly through catalysis.
Causality: Frontier Molecular Orbitals and Catalysis
In a non-catalyzed reaction, regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Often, the energy differences between the two possible orientations are small, leading to mixtures.
Catalysts, particularly copper(I) and ruthenium(II), change the mechanism and, therefore, the rules of regioselectivity.[8]
-
Copper(I) Catalysis: The reaction proceeds via a copper acetylide intermediate. This coordination alters the electronics of the alkyne, strongly favoring the formation of 3,5-disubstituted isoxazoles .[8]
-
Ruthenium(II) Catalysis: This method involves the formation of a ruthenium-vinylidene complex, which directs the cycloaddition to favor the 3,4-disubstituted isoxazole regioisomer.[5]
Protocol for Regiocontrolled Synthesis of 3,5-Disubstituted Isoxazoles (Copper-Catalyzed)
This protocol is adapted from methodologies that reliably produce 3,5-disubstituted isoxazoles.[8]
-
Step 1: Reagents:
-
Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equiv)
-
Sodium Ascorbate (0.1 - 0.2 equiv)
-
Base (e.g., Triethylamine, 1.5 equiv)
-
Solvent: A mixture like t-BuOH/H₂O or DMF.
-
-
Step 2: Reaction Setup: To a flask, add the aldoxime, terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate.
-
Step 3: Solvent Addition: Add the solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Step 4: Base Addition: Add the triethylamine to the mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Step 5: Reaction: Stir vigorously at room temperature. The reaction is often complete within 2-12 hours.
-
Step 6: Workup: Once the reaction is complete (monitored by TLC/LC-MS), dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Question 3: My synthesis from a 1,3-dicarbonyl and hydroxylamine is sluggish and gives multiple products. What are the likely side reactions?
Answer:
This classical method for isoxazole synthesis is robust but can suffer from side reactions if conditions are not carefully controlled. The reaction involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[9][10] The primary issues often stem from incomplete reaction or reaction at the wrong carbonyl group.
Causality: Competing Condensation and Cyclization Pathways
The reaction proceeds through initial formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[10]
-
Side Product 1: Uncyclized Oxime Intermediate: If the cyclization/dehydration step is slow or incomplete, you may isolate the stable oxime intermediate. This is common if the reaction temperature is too low or if acidic/basic conditions are not optimal.
-
Side Product 2: Regioisomeric Isoxazole: If you are using an unsymmetrical 1,3-dicarbonyl, hydroxylamine can attack either of the two carbonyl groups. This can lead to a mixture of two different mono-oxime intermediates, which then cyclize to a mixture of regioisomeric isoxazoles.[7] The regioselectivity is often dependent on the steric and electronic differences between the two carbonyls and the reaction pH.[8]
-
Side Product 3: Bis-Oxime Formation: It is possible for a second molecule of hydroxylamine to react with the remaining carbonyl group of the mono-oxime intermediate, leading to a bis-oxime, which cannot cyclize to an isoxazole.
Troubleshooting Protocol: Optimizing the Dicarbonyl Method
-
Control pH: The reaction pH is critical. The initial condensation is often favored under slightly basic conditions to free the hydroxylamine from its hydrochloride salt, while the dehydration/aromatization step can be promoted by acid.[6][8] A common procedure involves reacting hydroxylamine hydrochloride with a base like sodium acetate or potassium hydroxide in a solvent like ethanol.[11]
-
Temperature Control: Refluxing in a solvent like ethanol is typically required to drive the cyclization and dehydration steps to completion.[11] If you are isolating the oxime intermediate, increasing the reaction temperature or time may be necessary.
-
Managing Regioselectivity: For unsymmetrical diketones, achieving high regioselectivity can be challenging.
-
Use a Pre-formed Enaminone: A more advanced strategy involves first converting the 1,3-dicarbonyl into a β-enamino diketone. The enamine group can direct the initial attack of hydroxylamine, providing excellent control over regioselectivity. The choice of solvent or the use of a Lewis acid like BF₃·OEt₂ can then be used to steer the reaction towards a specific regioisomer.[7]
-
Question 4: During workup or purification, I'm seeing evidence of my isoxazole product decomposing. Is the isoxazole ring unstable?
Answer:
While generally considered an aromatic and stable heterocycle, the isoxazole ring contains a relatively weak N-O bond that can be cleaved under certain conditions, leading to ring-opening.[9] This is not typically an issue under standard workup and purification conditions but can occur under specific energetic or chemical stresses.
Potential Causes for Ring-Opening:
-
Photochemical Decomposition: The N-O bond is susceptible to cleavage under UV irradiation. This can lead to rearrangement to an oxazole via an azirine intermediate. It is good practice to protect your reaction and product from direct, prolonged exposure to strong light.[9]
-
Strong Basic/Nucleophilic Conditions: Strong bases (like in the Kemp elimination) or certain nucleophiles can induce ring-opening.[12] Be cautious during workup; avoid unnecessarily strong or prolonged exposure to concentrated base.
-
Reductive Cleavage: The N-O bond can be reductively cleaved, for example, by catalytic hydrogenation (e.g., H₂/Raney Ni). This is often done intentionally in multi-step synthesis to unmask a β-hydroxy ketone functionality. If you are performing other reductions on your molecule, be aware that the isoxazole ring might be sensitive.
-
Certain Metal Catalysts: Some transition metals, particularly under harsh conditions, can coordinate to the heteroatoms and facilitate ring-opening reactions.[12]
Recommendations for Stability:
-
Standard Handling: For most isoxazoles, standard laboratory procedures (aqueous workup with mild base like NaHCO₃, extraction, silica gel chromatography) are perfectly safe.
-
Avoid UV Light: Store purified compounds in amber vials or protected from light.
-
Mind Your Reagents: When planning further transformations on an isoxazole-containing molecule, consider the potential for reactivity at the N-O bond, especially under strong reductive, basic, or photochemical conditions.
References
-
Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, J. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Borah, P., Roy, P., & Nandi, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Sloop, J. C., D'Aria, C. S., & Fowler, B. T. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. [Link]
-
Trusova, M. E., et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules. [Link]
-
ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. [Link]
-
da Silva, W. M. B., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazoles 101. Reaction conditions. Step 1. One‐pot. ResearchGate. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]
-
Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
National Science Foundation. (n.d.). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. [Link]
-
Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme. [Link]
-
PubMed. (2021). Diradical Interactions in Ring-Open Isoxazole. PubMed. [Link]
-
Yu, Z.-X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. [Link]
-
Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. AJRC. [Link]
-
MDPI. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]
-
PubMed Central. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Institutes of Health. [Link]
-
PubMed Central. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. [Link]
-
PubMed. (2022). Ring-Opening Fluorination of Isoxazoles. PubMed. [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. [Link]
-
YouTube. (2019). synthesis of isoxazoles. YouTube. [Link]
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Technical Support Center: Strategies to Prevent Nitrile Oxide Dimerization in Cycloaddition Reactions
Introduction
The [3+2] cycloaddition reaction of nitrile oxides is a cornerstone in synthetic chemistry for the construction of isoxazolines and isoxazoles, key heterocyclic motifs in numerous natural products and pharmaceuticals. However, the high reactivity of nitrile oxides, while beneficial for the desired cycloaddition, also predisposes them to a facile dimerization, yielding furoxans (1,2,5-oxadiazole-2-oxides). This competitive side reaction can significantly diminish the yield of the target cycloadduct and complicate product purification. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and ultimately suppress nitrile oxide dimerization in their cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What is nitrile oxide dimerization and why does it occur?
A1: Nitrile oxide dimerization is a self-condensation reaction where two molecules of a nitrile oxide react to form a more stable furoxan ring system.[1][2][3][4] This process is thermodynamically favorable and occurs because nitrile oxides are high-energy, reactive intermediates. In the absence of a reactive dipolarophile to "trap" the nitrile oxide, it will readily react with itself. The dimerization proceeds in a stepwise manner through a dinitrosoalkene diradical intermediate.[1][2][3][5]
Q2: What is the primary product of nitrile oxide dimerization?
A2: The primary and most common product of nitrile oxide dimerization is a 1,2,5-oxadiazole-2-oxide, commonly known as a furoxan.[1][2][3][4][5]
Q3: Are all nitrile oxides equally prone to dimerization?
A3: No. The rate of dimerization is influenced by the substituent (R group) on the nitrile oxide (R-CNO). Aliphatic nitrile oxides tend to dimerize more rapidly than aromatic nitrile oxides.[6][7] This is partly due to the stabilizing effect of conjugation in aromatic systems, which is disrupted during the C-C bond formation step of dimerization.[1][2][3] Sterically hindered nitrile oxides also exhibit a reduced tendency to dimerize.[8][9]
Q4: What are the general strategies to minimize nitrile oxide dimerization?
A4: The overarching strategy is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to react with the intended dipolarophile rather than another molecule of itself. The most effective way to achieve this is through the in situ generation of the nitrile oxide in the presence of the dipolarophile.[4]
Troubleshooting Guide
Problem 1: My reaction is producing a high percentage of the furoxan dimer, resulting in low yields of the desired isoxazoline/isoxazole.
-
Potential Cause: The concentration of the nitrile oxide is too high, favoring dimerization over the cycloaddition reaction. This can happen if the nitrile oxide is generated too quickly or if the dipolarophile is not sufficiently reactive.
-
Solutions:
-
Implement In Situ Generation: If you are not already doing so, generate the nitrile oxide in situ. This is the most critical step in preventing dimerization.[4] There are several reliable methods for the in situ generation of nitrile oxides from stable precursors.
-
Slow Addition of Precursor/Reagent: If you are using an in situ method, consider the slow addition of the activating reagent (e.g., the oxidant or base) or the nitrile oxide precursor to the reaction mixture containing the dipolarophile. This can be achieved using a syringe pump.[10]
-
High Dilution Conditions: While not always practical on a large scale, conducting the reaction under high dilution can disfavor the bimolecular dimerization reaction.[10][11]
-
Optimize Reaction Temperature: For many in situ generation methods, the reaction proceeds well at room temperature. However, if dimerization is still a significant issue, cooling the reaction mixture can help to slow down the rate of dimerization, which often has a higher activation energy than the desired cycloaddition.[4]
-
Problem 2: I am using an in situ generation method, but dimerization is still the major pathway.
-
Potential Cause: The chosen method for in situ generation may not be optimal for your specific substrates, or the reaction conditions may need further tuning.
-
Solutions:
-
Evaluate Different In Situ Generation Methods: There are several precursors and reaction conditions for generating nitrile oxides. Consider switching to a different method that may offer a slower, more controlled release of the nitrile oxide.
Method Precursor Reagents/Conditions Advantages Considerations Oxidation of Aldoximes Aldoximes NaCl/Oxone[12][13][14], tert-Butyl hypoiodite (t-BuOI)[15][16], N-Chlorosuccinimide (NCS)/base, Sodium hypochlorite (NaOCl)[4] Readily available precursors, mild reaction conditions. The choice of oxidant is crucial and can affect substrate compatibility. Dehydrohalogenation Hydroximoyl chlorides Triethylamine (Et₃N) or other non-nucleophilic bases. A classic and widely used method. Precursors (hydroximoyl chlorides) need to be synthesized and can be unstable. Dehydration of Nitroalkanes Primary nitroalkanes Phenyl isocyanate/Et₃N.[17] Useful for aliphatic nitrile oxides. Requires specific precursors. From O-Silylated Hydroxamic Acids O-silyl hydroxamates Triflic anhydride (Tf₂O)/Et₃N.[18] Stable, crystalline precursors; mild generation conditions. Requires preparation of the silylated precursor. -
Optimize Solvent and Base: The choice of solvent can influence the rates of both the cycloaddition and dimerization reactions.[19][20] Experiment with different solvents to find the optimal balance. Similarly, the choice and stoichiometry of the base (in methods that require one) can be critical.
-
Consider Catalysis: In some cases, metal-catalyzed 1,3-dipolar cycloadditions of nitrile oxides can enhance the rate of the desired reaction, thereby outcompeting dimerization.[21][22]
-
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone [13][14]
-
To a stirred solution of the aldoxime (1.0 mmol) and the alkene/alkyne (1.2 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 10 mL), add sodium chloride (NaCl, 1.2 mmol) and sodium carbonate (Na₂CO₃, 2.0 mmol).
-
Cool the mixture in an ice bath.
-
Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.2 mmol) portion-wise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Slow Addition Technique for Dehydrohalogenation of a Hydroximoyl Chloride
-
In a two-necked round-bottom flask, dissolve the dipolarophile (1.0 mmol) in a suitable solvent (e.g., THF, 20 mL).
-
In a separate flask, prepare a solution of the hydroximoyl chloride (1.1 mmol) and triethylamine (1.2 mmol) in the same solvent (10 mL).
-
Using a syringe pump, add the hydroximoyl chloride/triethylamine solution to the stirred solution of the dipolarophile over a period of 2-4 hours at room temperature.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the dipolarophile.
-
Filter the triethylammonium chloride salt and wash with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visual Diagrams
Caption: The dimerization pathway of nitrile oxides to furoxans.
Caption: Workflow for in situ generation of nitrile oxides.
References
-
Yu, Z.-X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]
-
Yu, Z. X., Caramella, P., & Houk, K. N. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
-
Yu, Z.-X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]
-
Chen, K., Niu, C., & Wang, G.-W. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Cogent Chemistry, 6(1), 1799334. [Link]
-
Pasinszki, T., Balla, K., & Veszprémi, T. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 14(21), 7749-7760. [Link]
-
Myers, A. G., & Movassaghi, M. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(18), 2841–2843. [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
-
Jasiński, R., & Dresler, E. (2020). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega, 5(49), 31835–31843. [Link]
-
Yu, Z. X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. [Link]
-
Kim, J., & Lee, J. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link]
-
Kim, J., & Lee, J. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed, 30575308. [Link]
-
Bakherad, M., Keivanloo, A., & Bahramian, B. (2020). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 25(15), 3456. [Link]
-
Molteni, G. (2014). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry, 12(30), 5546-5555. [Link]
-
Jasiński, R., & Dresler, E. (2020). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Omega, 5(49), 31835–31843. [Link]
-
Wikipedia. (2023). High dilution principle. In Wikipedia. [Link]
-
NPTEL. (n.d.). Synthesis by high dilution principle. NPTEL. [Link]
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Reissig, H.-U., & Zimmer, R. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Accounts of Chemical Research, 56(14), 1877–1889. [Link]
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Studer, A., & Jeger, P. (1996). Nitrile Oxide Cycloadditions in Supercritical Carbon Dioxide. ResearchGate. [Link]
-
Jurczak, J., & Stankiewicz, T. (1994). High dilution reactions — New synthetic applications. ResearchGate. [Link]
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Kumar, K. A., & Mylarappa, B. N. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Wang, X., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 958–963. [Link]
-
Hu, Y., & Houk, K. N. (2000). Quantitative Predictions of Substituent and Solvent Effects on the Regioselectivities of Nitrile Oxide Cycloadditions to Electron-Deficient Alkynes. ElectronicsAndBooks. [Link]
-
Khan Academy. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. [Link]
-
Buckley, B. R., & Moody, C. J. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL - Maynooth University Research Archive Library. [Link]
-
Studer, A., & Curran, D. P. (1997). In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. [Link]
-
Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry, 30(8), 2809–2812. [Link]
-
Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(23), 7247. [Link]
-
Hernandez, R. A., et al. (2020). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]
-
Jasiński, R. (2020). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]
-
Frost, J. C. (1986). Dimerization of gaseous nitric oxide. ResearchGate. [Link]
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Han, G., et al. (2015). Nitric oxide generating/releasing materials. PMC - NIH. [Link]
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Tatibouët, A., et al. (2000). Methods for formation of nitrile oxides. ResearchGate. [Link]
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Vlasiuk, M., et al. (2021). Modeling nitric oxide and its dimer: force field development and thermodynamics of dimerization. RSC Publishing. [Link]
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Lu, Y., et al. (2016). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry, 4, 31. [Link]
-
McMillan, K., et al. (2000). Allosteric Inhibitors of Inducible Nitric Oxide Synthase Dimerization Discovered via Combinatorial Chemistry. PubMed, 10675338. [Link]
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Plou, G., & G-T., J. M. (2020). Flow Chemistry for Cycloaddition Reactions. PubMed, 33027961. [Link]
-
McMillan, K., et al. (2000). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. PMC - PubMed Central. [Link]
-
Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]
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Effect of solvent and temperature on isoxazole synthesis kinetics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed to provide in-depth, field-proven insights into the critical role that solvent and temperature play in the kinetics of isoxazole formation. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of isoxazoles, with a focus on the widely used 1,3-dipolar cycloaddition reaction.
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?
The two most prevalent and adaptable methods for constructing the isoxazole core are:
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or alkene.[1][2] It is highly versatile, allowing for a diverse range of substituents on the resulting isoxazole or isoxazoline ring.[3] Nitrile oxides are often unstable and are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides.[4][5][6]
-
Condensation with Hydroxylamine: This classical approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or an equivalent three-carbon building block, such as an α,β-unsaturated ketone.[3][7]
Other notable methods include the cycloisomerization of α,β-acetylenic oximes and various metal-catalyzed approaches that can enhance efficiency and regioselectivity.[7][8]
Q2: How do solvent and temperature fundamentally impact the kinetics and outcome of isoxazole synthesis?
Solvent and temperature are master variables that control the reaction's speed, efficiency, and selectivity.[7]
-
Solvent: The solvent's primary role extends beyond simply dissolving reactants. Its polarity can dramatically influence the reaction rate by stabilizing or destabilizing the transition state relative to the ground state. In 1,3-dipolar cycloadditions, solvent polarity can also be a determining factor in which of two possible regioisomers is formed preferentially.[7][9] Common solvents for this chemistry include acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[7]
-
Temperature: According to transition state theory and the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. However, this effect is not always beneficial. Excessively high temperatures can accelerate undesirable side reactions, such as the dimerization of nitrile oxides, or lead to the decomposition of starting materials and products, ultimately lowering the overall yield.[7] Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction.[7]
Q3: Can you illustrate the general mechanism for the 1,3-dipolar cycloaddition pathway?
Certainly. The 1,3-dipolar cycloaddition is a pericyclic reaction, meaning it proceeds through a concerted, cyclic transition state.[2] The nitrile oxide reacts with an alkyne in a [3+2] cycloaddition fashion to form the five-membered isoxazole ring.
Caption: General mechanism of 1,3-dipolar cycloaddition.
Troubleshooting Guide & Optimization Protocols
This section provides solutions to specific experimental issues related to reaction kinetics.
Q4: My reaction is giving a very low yield or is not proceeding to completion. What are the likely causes and how can I fix them?
Low or no yield is a common frustration. The issue often traces back to suboptimal kinetics or competing side reactions.
Possible Cause 1: Inefficient Nitrile Oxide Generation If you are generating the nitrile oxide in situ, the conditions for its formation are critical. Ensure the base used (e.g., triethylamine) is appropriate and of high quality.[7] The precursor, such as an aldoxime or hydroximoyl chloride, must also be pure.[7]
Possible Cause 2: Poor Reactant Solubility The reaction cannot proceed if the reactants are not in the same phase.
-
Solution: Choose a solvent in which all starting materials are fully soluble at the reaction temperature. If solubility is low at room temperature, gently warming the mixture may be necessary.
Possible Cause 3: Rapid Dimerization of Nitrile Oxide Nitrile oxides can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often yield-killing side reaction.[7] This process is bimolecular and its rate is highly dependent on the concentration of the nitrile oxide.
-
Solution 1 (Slow Addition): If using a precursor, add it slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[7]
-
Solution 2 (Temperature Control): Higher temperatures can sometimes accelerate dimerization more than the cycloaddition.[7] Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
Possible Cause 4: Suboptimal Temperature The reaction may simply lack the required activation energy.
-
Solution: Systematically screen a range of temperatures. For instance, if a reaction is sluggish at 60 °C, attempt it at 80 °C.[7][10] Be mindful that further increases (e.g., to 90°C or higher) might become detrimental by promoting side reactions or decomposition.[7][10][11]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 10. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Isoxazole Ring Formation
Welcome to the Technical Support Center for Isoxazole Synthesis. The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The efficient and selective formation of this ring system is therefore a critical step in drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs): The Fundamentals of Catalysis in Isoxazole Synthesis
This section addresses foundational questions regarding the catalytic synthesis of isoxazoles, providing the essential knowledge needed to make informed decisions in your experimental design.
Q1: What are the principal catalytic methods for synthesizing the isoxazole ring?
There are two predominant methods for isoxazole synthesis where catalysts play a pivotal role:
-
1,3-Dipolar Cycloaddition: This is the most versatile and widely used method, involving the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[3][4] Catalysts, particularly copper(I) and ruthenium(II) complexes, are frequently employed to control regioselectivity and accelerate the reaction rate.[3][5][6]
-
Condensation with Hydroxylamine: This classical approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or an equivalent three-carbon building block, such as an α,β-unsaturated ketone.[3][7] While often thermally driven, acid or base catalysts can be used to promote the condensation and subsequent cyclization steps.
Q2: What is the primary role of the catalyst in the 1,3-dipolar cycloaddition reaction?
In the context of the widely used copper-catalyzed 1,3-dipolar cycloaddition, the catalyst's role is multi-faceted. The primary function of a catalyst like Copper(I) iodide (CuI) is to coordinate with the alkyne, forming a copper-acetylide intermediate. This coordination lowers the activation energy of the cycloaddition, accelerating the reaction. Crucially, it also governs the regiochemical outcome, typically favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[8] This control is essential for synthesizing specific, targeted molecules, which is a common challenge in uncatalyzed reactions.[9]
Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the most common causes and how can I fix them?
Low yields in these reactions are a frequent issue, often stemming from the instability of the nitrile oxide intermediate.[10]
-
Primary Cause: The most common culprit is the dimerization of the in situ generated nitrile oxide to form stable, unreactive furoxans (1,2,5-oxadiazole-2-oxides).[11] This side reaction competes directly with the desired cycloaddition.
-
Solution 1: Control Nitrile Oxide Concentration: Generate the nitrile oxide slowly in situ in the presence of the alkyne. This can be achieved by the slow addition of a base (like triethylamine) to a solution of the hydroximoyl chloride precursor and the alkyne.[10] Maintaining a low, steady-state concentration of the nitrile oxide favors the bimolecular reaction with the alkyne over the dimerization.
-
Solution 2: Adjust Stoichiometry: Using a slight excess of the alkyne (dipolarophile) can help to outcompete the dimerization pathway.[11]
-
Solution 3: Optimize Temperature: Higher temperatures can accelerate the rate of dimerization more than the cycloaddition.[11] It is critical to carefully optimize the reaction temperature; sometimes, running the reaction at a lower temperature for a longer period can significantly improve the yield of the desired isoxazole.
Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
The formation of isomeric products is a significant challenge, particularly when using unsymmetrical alkynes.[11]
-
Causality: Regioselectivity is governed by a delicate balance of electronic and steric factors of both the nitrile oxide and the alkyne. The frontier molecular orbitals (HOMO/LUMO) of the reactants dictate the preferred orientation of the cycloaddition.
-
Solution 1: Catalyst Choice is Key: This is where catalyst selection is paramount. Copper(I) catalysts are well-known for promoting high regioselectivity in reactions with terminal alkynes, almost exclusively yielding the 3,5-disubstituted regioisomer.[3][8] If you are not using a catalyst or using a different system, switching to a Cu(I) source like CuI or Cu(I) acetate is a primary optimization step.
-
Solution 2: Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the isomeric ratio. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) can reveal an optimal medium for the desired selectivity.[11]
-
Solution 3: Temperature and pH: In some systems, particularly condensation reactions, temperature and pH are key factors that can determine the regiochemical outcome.[8] Systematic screening of these parameters is advised.
Catalyst Selection and Performance
The choice of catalyst is arguably the most critical parameter in optimizing isoxazole synthesis. Below is a comparative summary of common catalytic systems for the synthesis of 3,5-diphenylisoxazole, a model reaction.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Copper(I) Iodide (CuI) | 5 | THF | 60 | 5 | ~85-95% |
| DABCO (Organocatalyst) | 20 | Water | 80 | 24 | ~70-80% |
| Aluminum Chloride (AlCl₃) | 150 (3 equiv.) | DMAc | 90 | 24 | ~92% |
| Note: This data is compiled as a comparative benchmark. Actual results will vary based on specific substrates and experimental setups.[1] |
Analysis of Catalyst Classes:
-
Transition Metals (e.g., Cu(I)): Highly efficient and provide excellent regiocontrol, often requiring mild conditions and low catalyst loadings.[5][12] However, they can be costly and require removal from the final product, which is a critical consideration in drug development due to potential toxicity.[5][6]
-
Organocatalysts (e.g., DABCO): A metal-free alternative that aligns with green chemistry principles.[5] These reactions can often be run in environmentally benign solvents like water.[5] The trade-off is typically higher catalyst loading and longer reaction times compared to transition metal systems.[1]
-
Lewis Acids (e.g., AlCl₃, ZrCl₄): Can be very effective but often require stoichiometric or even super-stoichiometric amounts and higher temperatures.[1][13] Their use may be limited by substrate compatibility due to their high reactivity.
Troubleshooting and Optimization Workflows
A logical, systematic approach is crucial for overcoming common experimental hurdles. The following diagrams illustrate decision-making workflows for troubleshooting low yield and for selecting and optimizing a catalyst system.
Caption: Workflow for catalyst selection and optimization.
Experimental Protocols
Here we provide detailed, self-validating methodologies for key experiments. These protocols are designed to be starting points for your specific system.
Protocol 1: General Procedure for Catalyst Screening in a Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes the parallel screening of different copper(I) sources for the synthesis of a model 3,5-disubstituted isoxazole.
Objective: To identify the most effective copper(I) catalyst for the reaction between a terminal alkyne and an in situ generated nitrile oxide.
Materials:
-
Hydroximoyl chloride derivative (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Triethylamine (Et₃N), distilled (1.2 eq)
-
Catalyst candidates (5 mol%): CuI, CuBr, Cu(OAc), [Cu(MeCN)₄]PF₆
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, NMR tubes, GC-MS vials
Methodology:
-
Setup: In an array of oven-dried reaction vials equipped with stir bars, add the terminal alkyne (1.1 eq).
-
Catalyst Addition: To each respective vial, add the catalyst (0.05 eq).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous solvent to each vial to achieve a consistent concentration (e.g., 0.2 M).
-
Reactant Addition: Add the hydroximoyl chloride derivative (1.0 eq) to each vial.
-
Initiation: Begin stirring and add the triethylamine (1.2 eq) to each vial.
-
Reaction Monitoring: Place the vials in a heating block set to a predetermined temperature (e.g., 60 °C). Monitor the reaction progress at set time intervals (e.g., 1h, 3h, 6h, 24h) by taking small aliquots for TLC or LC-MS analysis.
-
Workup & Analysis: Once a reaction is deemed complete (or at the final time point), quench with saturated aq. NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR to determine conversion and isomeric ratio.
-
Validation: The catalyst providing the highest yield of the desired regioisomer in the shortest time is selected for further optimization.
Protocol 2: Optimization of Solvent and Temperature
This protocol outlines a systematic approach to optimizing reaction conditions once a lead catalyst has been identified.
Objective: To maximize the yield and selectivity of the reaction by screening a matrix of solvents and temperatures.
Materials:
-
Optimized reactants and catalyst from Protocol 1.
-
Solvent candidates: Toluene, THF, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).
-
Temperature control apparatus (heating block or oil bath).
Methodology:
-
Setup: Prepare a grid of 12 identical reactions according to the optimized conditions from Protocol 1. The grid will test each of the 4 solvents at 3 different temperatures (e.g., Room Temperature, 50 °C, 80 °C).
-
Execution: Run all 12 reactions simultaneously.
-
Time-Course Analysis: Monitor each reaction at identical time points. This is critical for comparing reaction rates.
-
Analysis: After a fixed time (e.g., 12 hours), work up all reactions identically. Analyze the yield and purity of the product from each condition using quantitative techniques (e.g., qNMR or GC with an internal standard).
-
Data Interpretation: Plot the results in a table or heat map to visualize the optimal solvent/temperature combination. The condition that provides the best balance of reaction rate, yield, and purity is the validated optimum.
References
- A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis. (2025). Benchchem.
- Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.).
- Technical Support Center: Optimizing Isoxazole Ring Form
- Technical Support Center: Synthesis of Substituted Isoxazoles. (2025). Benchchem.
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). PMC - NIH.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. (n.d.). PubMed Central.
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025). Benchchem.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- Construction of Isoxazole ring: An Overview. (2024). Nanobiosensors in Disease Diagnosis.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC.
- Copper-Catalyzed Isoxazole Synthesis. (2022). Synfacts.
- Technical Support Center: Isoxazole Synthesis Optimiz
- synthesis of isoxazoles. (2019). YouTube.
- Mechanism of 1,3-dipolar cycloaddition reaction. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 5-(4-Chlorophenyl)isoxazole in solution
Introduction
Welcome to the technical support center for 5-(4-Chlorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. 5-(4-Chlorophenyl)isoxazole is a versatile heterocyclic compound used as a key intermediate and building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its isoxazole ring, while crucial for its biological activity, can be susceptible to degradation under certain experimental conditions.[2] Understanding and controlling these conditions is paramount for ensuring experimental reproducibility, accuracy, and the overall integrity of your research.
This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you maintain the stability and integrity of 5-(4-Chlorophenyl)isoxazole in your experiments.
I. Quick Troubleshooting & FAQs
This section addresses the most common issues encountered when working with 5-(4-Chlorophenyl)isoxazole solutions.
Q1: My stock solution of 5-(4-Chlorophenyl)isoxazole turned cloudy/precipitated overnight. What happened?
A1: This is likely a solubility issue. 5-(4-Chlorophenyl)isoxazole has moderate lipophilicity (calculated LogP of 2.995) and limited solubility in water.[3] If you prepared a stock in an aqueous buffer or a solvent mixture that became more aqueous (e.g., through evaporation of an organic co-solvent), the compound may have crashed out of solution.
-
Immediate Action: Try gently warming the solution and sonicating for 5-10 minutes. If it redissolves, the issue is solubility.
-
Long-Term Solution: Prepare stock solutions in a suitable organic solvent like DMSO, DMF, or absolute ethanol where it has good solubility.[3] For aqueous experimental media, ensure the final concentration of the organic solvent from the stock solution is low enough (typically <1%) to not affect your system, while keeping the compound in solution.
Q2: I'm seeing a new, unexpected peak in my HPLC analysis after incubating my compound in my assay buffer. Is this degradation?
A2: It is highly likely. The isoxazole ring is known to be unstable under certain conditions, particularly basic pH.[4][5] The most common degradation pathway is base-catalyzed hydrolysis, which cleaves the N-O bond of the isoxazole ring.[5]
-
Immediate Action: Check the pH of your assay buffer. If it is neutral (pH 7.4) or basic (pH > 8), this is the probable cause. Degradation is significantly accelerated at higher pH and temperature.[4]
-
Long-Term Solution: If your experiment allows, adjust the buffer pH to a slightly acidic or neutral range (pH 6.0-7.0) where isoxazoles exhibit maximum stability.[6] If the pH cannot be changed, solutions should be prepared fresh immediately before use and exposure to high temperatures should be minimized.
Q3: Can I store my stock solution at room temperature?
A3: It is strongly discouraged. While the solid compound is stable at room temperature[3], solutions are more susceptible to degradation. Decomposition is temperature-dependent.[4][7] For instance, the degradation of a similar isoxazole compound, leflunomide, is considerably faster at 37°C compared to 25°C.[4]
-
Best Practice: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] Ensure vials are tightly sealed to prevent solvent evaporation.
Q4: Does light affect the stability of 5-(4-Chlorophenyl)isoxazole?
A4: Yes, photostability can be a concern for many heterocyclic compounds. UV irradiation can accelerate degradation.[9]
-
Best Practice: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[8] Minimize exposure to ambient light during experimental setup.
II. In-Depth Troubleshooting Guides
Guide 1: Investigating and Mitigating pH-Dependent Degradation
This guide provides a systematic approach to diagnosing and solving stability issues related to solution pH. The isoxazole ring is particularly susceptible to base-catalyzed ring opening.[4][5]
Symptoms:
-
Loss of parent compound peak area over time in HPLC/LC-MS analysis.
-
Appearance of one or more new peaks corresponding to degradation products.
-
Inconsistent assay results or loss of biological activity.
Troubleshooting Workflow:
Mechanism of Degradation: Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the isoxazole ring. This leads to a ring-opening cascade, ultimately cleaving the weak N-O bond. This type of degradation is well-documented for isoxazole-containing pharmaceuticals.[4][5]
Quantitative Impact of pH and Temperature
The stability of isoxazoles is highly dependent on both pH and temperature. The following table, based on data from a structurally related isoxazole compound (leflunomide), illustrates this relationship.[4]
| Condition | Temperature (°C) | pH | Half-life (t½) | Stability |
| Acidic | 25 / 37 | 4.0 | Stable | High |
| Neutral | 25 | 7.4 | Stable | High |
| Neutral | 37 | 7.4 | ~7.4 hours | Moderate |
| Basic | 25 | 10.0 | ~6.0 hours | Low |
| Basic | 37 | 10.0 | ~1.2 hours | Very Low |
III. Validated Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the steps for preparing a stable, high-concentration stock solution of 5-(4-Chlorophenyl)isoxazole.
Materials:
-
5-(4-Chlorophenyl)isoxazole solid (purity ≥97%)
-
HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
-
Calibrated pipettes
-
Vortex mixer and sonicator
Procedure:
-
Tare Vial: Place a clean, dry 4 mL amber glass vial on the analytical balance and tare its weight.
-
Weigh Compound: Accurately weigh 5-10 mg of 5-(4-Chlorophenyl)isoxazole directly into the tared vial. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Desired Concentration (mol/L))
-
Molar Mass of 5-(4-Chlorophenyl)isoxazole: 179.60 g/mol [10]
-
-
Dissolve Compound: Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Ensure Complete Dissolution: Cap the vial tightly and vortex for 1 minute. If any solid remains, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label all aliquots clearly with the compound name, concentration, solvent, and preparation date. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Performing a Solution Stability Study via HPLC
This protocol provides a framework to assess the stability of your compound in a specific experimental buffer.
Materials:
-
Prepared stock solution of 5-(4-Chlorophenyl)isoxazole (from Protocol 1)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., Acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Prepare Test Solution: Dilute the 5-(4-Chlorophenyl)isoxazole stock solution into your experimental buffer to the final working concentration. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and inject it into the HPLC system. This serves as your baseline reference.
-
Incubate: Store the remaining test solution under your exact experimental conditions (e.g., in an incubator at 37°C, protected from light).
-
Collect Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, transfer to HPLC vials, and inject.
-
Analyze Data:
-
Integrate the peak area of the parent compound (5-(4-Chlorophenyl)isoxazole) at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) × 100
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
-
Interpretation: A loss of >10-15% of the parent compound over the course of your experiment typically indicates a significant stability issue that needs to be addressed.
IV. References
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]
-
ACS Applied Bio Materials. Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. [Link]
-
PubMed. (1990, August). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link]
-
ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. [Link]
-
ResearchGate. (2019, October 21). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]
-
PubMed. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
ResearchGate. Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. [Link]
-
PubMed. (1991, June). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. [Link]
-
ResearchGate. Reduction of Isoxazoles including Sulfamethoxazole by Aqueous Fe II –Tiron Complex: Impact of Structures. [Link]
-
Google Patents. Process for preparing heterocyclic compounds.
-
MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
International Journal of Research and Review. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]
-
IJSRET. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
ResearchGate. Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [Link]
-
University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]
-
CDN. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
NIH. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
MDPI. New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Buy 5-(4-Chlorophenyl)isoxazole | 7064-32-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Process Optimization for Scaling Up 5-(4-Chlorophenyl)isoxazole Production
Welcome to the Technical Support Center for the process optimization and scale-up of 5-(4-Chlorophenyl)isoxazole production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable isoxazole derivative from laboratory-scale synthesis to pilot plant and commercial manufacturing. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and robust production process.
Introduction
5-(4-Chlorophenyl)isoxazole is a key building block in medicinal chemistry, with its derivatives showing potential in various therapeutic areas.[1][2] The successful scale-up of its synthesis is critical for advancing drug discovery programs. However, transitioning from a lab-scale reaction to a larger industrial setting presents numerous challenges, including ensuring consistent product quality, managing reaction safety, and optimizing process economics.[2][3] This guide is structured to address these challenges head-on, providing practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the scale-up of 5-(4-Chlorophenyl)isoxazole synthesis:
Q1: What are the most common synthetic routes for 5-(4-Chlorophenyl)isoxazole suitable for scale-up?
A1: The two most prevalent and scalable synthetic routes are the hydroxylamine-based cyclization of a chalcone precursor and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5]
-
Hydroxylamine-based Cyclization: This method involves the reaction of a 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one with hydroxylamine hydrochloride. It is often favored for its operational simplicity and use of readily available starting materials.[5]
-
1,3-Dipolar Cycloaddition: This route typically involves the in-situ generation of a 4-chlorobenzonitrile oxide from the corresponding aldoxime, which then reacts with an alkyne. This method can offer high regioselectivity but requires careful control of the reactive nitrile oxide intermediate to prevent dimerization.[6]
Q2: How can I control the regioselectivity of the isoxazole ring formation during scale-up?
A2: Controlling regioselectivity to favor the desired 5-substituted isoxazole is crucial for yield and purity. Key factors influencing regioselectivity include the choice of solvent, temperature, and catalyst.[4] In 1,3-dipolar cycloaddition reactions, the electronic and steric properties of the alkyne substrate play a significant role. For hydroxylamine-based syntheses, the reaction conditions can be optimized to direct the cyclization pathway.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are the management of exothermic reactions and potential pressure build-up.[7] Both the cyclization and cycloaddition reactions can be exothermic, and without proper heat management, this can lead to thermal runaways.[8] The in-situ generation of nitrile oxides can also produce gaseous byproducts, necessitating a well-vented reactor system. A thorough process safety evaluation, including reaction calorimetry, is essential before proceeding to a pilot scale.[8][9]
Q4: What are the most common impurities I should expect, and how can I minimize them?
A4: Common impurities include regioisomers of the isoxazole, unreacted starting materials, and byproducts from side reactions.[10] In the case of 1,3-dipolar cycloaddition, dimerization of the nitrile oxide to form furoxans is a common side reaction.[10] Impurity formation can be minimized by optimizing reaction conditions (temperature, stoichiometry, addition rates), ensuring high-purity starting materials, and implementing appropriate work-up and purification procedures.[11]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of 5-(4-Chlorophenyl)isoxazole production.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | At Lab Scale: Monitor the reaction to completion using TLC or HPLC. If the reaction stalls, consider increasing the temperature or reaction time. At Scale-Up: Incomplete reactions at scale are often due to poor mixing and mass transfer.[3] Ensure adequate agitation to maintain a homogenous reaction mixture. The geometry of the reactor and the type of impeller are critical factors.[12] |
| Side Reactions | At Lab Scale: Identify the major byproducts using techniques like LC-MS. Common side reactions include the formation of regioisomers or dimerization of intermediates.[10] Optimize the reaction conditions (e.g., lower temperature, slower addition of reagents) to disfavor the side reactions. At Scale-Up: The rate of side reactions can be more pronounced at a larger scale due to localized "hot spots" from inefficient heat removal.[13] Employing a reactor with a high surface area-to-volume ratio or using a heat transfer fluid with good thermal conductivity can help maintain a consistent temperature profile.[14][15] |
| Product Degradation | At Lab Scale: Assess the stability of the product under the reaction and work-up conditions. If degradation is observed, consider milder reaction conditions or a shorter reaction time. At Scale-Up: Prolonged reaction or work-up times at elevated temperatures can lead to significant product degradation. Optimize the process to minimize the time the product is exposed to harsh conditions. |
| Poor Work-up and Isolation | At Lab Scale: Ensure the work-up procedure effectively separates the product from impurities and that the chosen crystallization solvent provides good recovery. At Scale-Up: The efficiency of extractions and phase separations can be different at a larger scale. Ensure adequate settling times and consider the use of in-line analytical techniques to monitor the efficiency of the work-up steps. Crystallization at a large scale requires careful control of cooling rates and agitation to achieve the desired crystal size and purity.[16] |
Issue 2: Poor Product Purity and High Impurity Levels
| Potential Cause | Troubleshooting Steps & Explanation |
| Formation of Regioisomers | At Lab Scale: The formation of the undesired 3-(4-chlorophenyl)isoxazole isomer can be a significant issue. Experiment with different solvents and temperatures to influence the regioselectivity.[4] For 1,3-dipolar cycloadditions, the choice of catalyst can also play a crucial role. At Scale-Up: Consistent temperature control is paramount for maintaining regioselectivity at scale. Even small temperature fluctuations can lead to an increase in the undesired isomer.[13] |
| Unreacted Starting Materials | At Lab Scale: Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. At Scale-Up: Ensure efficient mixing to prevent localized areas of low reactant concentration. The order and rate of reagent addition can also be critical. |
| Inefficient Purification | At Lab Scale: Develop a robust purification method, such as recrystallization or column chromatography, that effectively removes key impurities. At Scale-Up: Column chromatography can be challenging and expensive to scale. Focus on developing a highly efficient crystallization process. This may involve screening different solvents, optimizing cooling profiles, and controlling agitation to achieve the desired purity and crystal morphology.[16] |
Experimental Protocols
The following is a detailed, step-by-step methodology for a scalable synthesis of 5-(4-Chlorophenyl)isoxazole via a hydroxylamine-based cyclization.
Synthesis of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Precursor)
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with 4-chloroacetophenone (10 kg, 64.7 mol) and dimethylformamide dimethyl acetal (DMF-DMA) (11.5 kg, 96.5 mol).
-
Reaction: The mixture is heated to 120-130 °C with stirring under a nitrogen atmosphere. The reaction is monitored by HPLC for the disappearance of 4-chloroacetophenone. The reaction is typically complete within 8-12 hours.
-
Work-up: The reaction mixture is cooled to room temperature. The excess DMF-DMA and other volatile components are removed under reduced pressure. The resulting crude product is then triturated with hexane (20 L) to afford the chalcone precursor as a solid.
-
Isolation: The solid is collected by filtration, washed with cold hexane (10 L), and dried under vacuum at 40-50 °C to a constant weight.
Synthesis of 5-(4-Chlorophenyl)isoxazole
-
Reactor Setup: A 200 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with the chalcone precursor (12 kg, 57.2 mol) and ethanol (100 L).
-
Reagent Addition: A solution of hydroxylamine hydrochloride (4.8 kg, 69.1 mol) in water (20 L) is prepared and slowly added to the reactor via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78-82 °C) and stirred for 4-6 hours. The progress of the reaction is monitored by HPLC.
-
Work-up and Crystallization: Once the reaction is complete, the mixture is cooled to room temperature. The ethanol is partially removed under reduced pressure. The resulting slurry is then cooled to 0-5 °C and stirred for 1-2 hours to promote crystallization.
-
Isolation and Purification: The solid product is collected by filtration, washed with a cold mixture of ethanol and water (1:1, 20 L), and then with cold water (20 L). The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve the desired purity. The final product is dried under vacuum at 50-60 °C.
Visualized Workflows
Logical Relationship for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield during scale-up.
Experimental Workflow for 5-(4-Chlorophenyl)isoxazole Synthesis
Caption: A step-by-step workflow for the synthesis of 5-(4-Chlorophenyl)isoxazole.
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Somsák, L., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed. Available at: [Link]
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Bougrin, K., & Loupy, A. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
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Technical Support Center: Minimizing Isomer Formation in 5-Arylisoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions, specifically focusing on maximizing the yield of the desired 5-arylisoxazole isomer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding isomeric purity in the synthesis of 5-arylisoxazoles.
Q1: What are the typical regioisomers formed during the synthesis of a 5-arylisoxazole?
A1: The most common synthetic route to isoxazoles is the [3+2] cycloaddition (also known as the Huisgen 1,3-dipolar cycloaddition) between a nitrile oxide (Ar-C≡N⁺-O⁻) and an alkyne (R-C≡CH).[1][2][3] When reacting an aryl nitrile oxide with a terminal alkyne, two primary regioisomers can be formed: the desired 3-aryl-5-substituted isoxazole and the undesired 3-substituted-5-arylisoxazole . In many standard thermal reactions, a mixture of these isomers is often obtained, complicating purification and reducing the yield of the target molecule.[4][5] A less common, but possible, byproduct is a 4-arylisoxazole, which typically arises from different synthetic strategies or side reactions.[4][6]
Q2: What fundamental principles govern which isomer is formed?
A2: The regiochemical outcome of the 1,3-dipolar cycloaddition is primarily governed by the electronic and steric properties of both the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[7] According to Frontier Molecular Orbital (FMO) theory, the reaction's regioselectivity depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8][9] The formation of the 5-arylisoxazole is favored when the largest orbital coefficient on the nitrile oxide's oxygen atom aligns with the largest coefficient on the terminal carbon of the alkyne.[9][10] Steric hindrance between bulky substituents on the aryl group and the alkyne can also significantly influence the transition state, favoring one isomer over the other.[7]
Q3: Is there a "gold standard" method for selectively synthesizing 5-arylisoxazoles?
A3: While no single method is perfect for all substrates, the copper(I)-catalyzed cycloaddition of nitrile oxides with terminal alkynes is widely regarded as the most reliable method for selectively producing 3,5-disubstituted isoxazoles (where the aryl group is at the 3-position). However, for achieving the 5-aryl isomer, alternative strategies are often required. One of the most effective approaches involves reversing the functionalities of the starting materials. Instead of using an aryl nitrile oxide and a simple terminal alkyne, you would use an aryl alkyne and a simpler nitrile oxide. This approach often provides high regioselectivity for the 5-arylisoxazole product.
Q4: Can reaction conditions like solvent or temperature be adjusted to favor the 5-aryl isomer?
A4: Yes, reaction conditions can have a significant impact on the isomeric ratio.[4][7]
-
Solvent: The polarity of the solvent can influence the stability of the different transition states leading to the regioisomers. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[7]
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a mixture.[7] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity.
-
Catalysts: While copper(I) catalysts typically favor the 3,5-disubstituted isomer, ruthenium(II) catalysts have been shown in some cases to favor the formation of 3,4-disubstituted isomers, demonstrating that catalyst choice can dramatically alter the regiochemical outcome.[11]
Section 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems encountered during the synthesis of 5-arylisoxazoles.
Problem 1: My reaction is producing a nearly 1:1 mixture of 5-aryl and 3-arylisoxazoles. How can I improve selectivity?
This is a classic regioselectivity problem, often encountered in thermal (uncatalyzed) 1,3-dipolar cycloadditions.
Causality: A 1:1 mixture suggests that the electronic and steric factors guiding the cycloaddition are not strongly biased towards one transition state over the other. The energy difference between the two pathways is minimal under your current reaction conditions.
Solutions:
-
Reverse the Reactants: The most robust solution is to change your synthetic strategy. Instead of reacting an aryl nitrile oxide with an alkyl alkyne, synthesize the 5-arylisoxazole by reacting an aryl alkyne with an alkyl nitrile oxide . This often provides excellent regiocontrol.
-
Introduce a Directing Group: If modifying the core reactants is not feasible, consider whether a temporary directing group can be installed on the alkyne to sterically block one approach of the nitrile oxide.
-
Systematic Condition Screening: If you must use the original reactants, a systematic optimization of reaction conditions is necessary.
Workflow: Optimizing Regioselectivity
Below is a logical workflow for troubleshooting poor regioselectivity.
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Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 5-(4-Chlorophenyl)isoxazole: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built. For heterocyclic compounds like 5-(4-Chlorophenyl)isoxazole, a scaffold of significant interest due to the varied biological activities of isoxazole derivatives, this structural certainty is paramount.[1][2][3] This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structure elucidation—with other common analytical techniques. We will explore the causality behind experimental choices and present the data in a framework that underscores a self-validating, multi-technique approach to structural confirmation.
The Unambiguous Arbiter: Single-Crystal X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, single-crystal X-ray crystallography delivers the complete, high-resolution picture.[4][5] It moves beyond confirming connectivity to define the precise spatial arrangement of every atom, revealing bond lengths, bond angles, and the molecule's conformation in the solid state.[4] This level of detail is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of more potent and specific therapeutic agents.[5]
The power of X-ray crystallography lies in its fundamental principle: the diffraction of X-rays by the ordered, repeating array of molecules within a single crystal.[6] This diffraction pattern, when analyzed, allows for the calculation of an electron density map, from which the atomic positions can be determined with exceptional precision (often to the sub-angstrom level).[4][6]
Experimental Protocol: From Powder to Definitive Structure
The journey to obtaining a crystal structure is a meticulous process that demands precision at every stage. The protocol described below represents a validated workflow for a small organic molecule like 5-(4-Chlorophenyl)isoxazole.
Step 1: Synthesis and Purification
The synthesis of 5-(4-Chlorophenyl)isoxazole can be achieved through various established routes, often involving the reaction of a chalcone precursor with hydroxylamine hydrochloride.[2][7]
-
Reaction Setup: A common method involves the condensation of a substituted acetophenone with an aldehyde to form a chalcone, which is then cyclized.[7] For 5-(4-Chlorophenyl)isoxazole, this typically involves reacting 4-chloroacetophenone with a suitable reagent to form the isoxazole ring.[8]
-
Purification: Purity is non-negotiable for successful crystallization. The crude product must be purified, typically by column chromatography on silica gel, followed by recrystallization to yield a homogenous, crystalline powder.[9][10] The purity should be confirmed by NMR and MS before proceeding.
Step 2: Crystal Growth
Growing a single crystal of sufficient size and quality is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) to create a near-saturated solution. The solution is filtered to remove dust particles and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[11]
-
Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a slide, which is then inverted over a reservoir containing a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, promoting the formation of well-ordered crystals.[11]
Step 3: X-ray Diffraction and Data Analysis
-
Crystal Mounting & Data Collection: A visually clear, well-formed crystal is selected under a microscope and mounted on a goniometer head.[9] The crystal is then placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[11]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is subsequently "refined" to improve the fit between the calculated and observed diffraction data, resulting in the final, highly accurate molecular structure.[12][13]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Performance Comparison of Structural Elucidation Techniques
While X-ray crystallography provides the definitive answer, NMR and MS are indispensable for routine characterization and for providing complementary information. Their performance in the context of analyzing 5-(4-Chlorophenyl)isoxazole is compared below.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[14] | Measurement of the mass-to-charge ratio of ionized molecules.[4] |
| Sample Type | Single, well-ordered crystal.[4] | Soluble compound in a deuterated solvent. | Ionizable compound, solid or solution. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular packing.[4] | Atomic connectivity, relative stereochemistry, and solution-state conformation.[4] | Molecular weight, elemental composition (HRMS), and fragmentation patterns.[4][15] |
| Strengths for 5-(4-Chlorophenyl)isoxazole | Unambiguously confirms the isomeric structure and reveals the precise torsion angle between the phenyl and isoxazole rings. | Confirms the presence and connectivity of the aromatic systems and isoxazole ring protons/carbons.[2][15] | Rapidly confirms the molecular formula (C₉H₆ClNO).[16] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. The structure represents the solid state, which may differ from the solution state. | Does not provide precise bond lengths or angles. Provides an average structure in solution, which may be dynamic.[14] | Provides no information on connectivity or stereochemistry (cannot distinguish between isomers). |
| Resolution | Atomic (<1 Å).[4] | Near-atomic, provides connectivity. | Low (provides molecular formula). |
A Synergistic and Self-Validating Approach
The highest level of confidence in structural assignment is achieved not by relying on a single technique, but by integrating the data from all three. This synergistic approach creates a self-validating system where each technique corroborates the others, eliminating any ambiguity.
-
Mass Spectrometry (MS): The first step is often to confirm the molecular weight. For 5-(4-Chlorophenyl)isoxazole, high-resolution mass spectrometry (HRMS) would confirm the elemental composition C₉H₆ClNO.[16]
-
NMR Spectroscopy: Next, ¹H and ¹³C NMR are used to piece together the molecular skeleton. The spectra would confirm the presence of a para-substituted chlorophenyl ring and the specific isoxazole ring system, consistent with the proposed structure.[15][17]
-
X-ray Crystallography: Finally, X-ray crystallography provides the definitive proof. It confirms the connectivity deduced from NMR and the molecular formula from MS, while also providing the high-resolution 3D structural data that these other techniques cannot.[12]
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A Senior Application Scientist's Guide to HPLC Methods for Purity Validation of Synthesized Isoxazole Compounds
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel isoxazole-containing molecule is a significant milestone. However, the journey from a successful reaction to a validated active pharmaceutical ingredient (API) is paved with rigorous analytical challenges. Chief among them is the unambiguous determination of purity. The presence of even minute quantities of process-related impurities, stereoisomers, or degradation products can profoundly impact toxicological profiles and therapeutic efficacy.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies tailored for the purity validation of synthesized isoxazole compounds. We move beyond mere protocols to explain the underlying chromatographic principles and the rationale behind methodological choices. This content is structured to empower you to select, develop, and validate the most appropriate HPLC strategy for your specific isoxazole derivative, ensuring data integrity and regulatory compliance.
Part 1: The Workhorse of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
The foundational technique for assessing the purity of most small organic molecules, including isoxazoles, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This method separates compounds based on their relative hydrophobicity. The stationary phase is nonpolar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.[2]
Causality Behind Experimental Choices: Stationary Phase Selection
The choice of stationary phase is the most critical parameter for achieving a successful separation. While the octadecylsilane (C18) column is the universal starting point, its "like-dissolves-like" separation mechanism, based primarily on hydrophobic interactions, may not be sufficient for all isoxazole analogues.
-
C18 Columns: These are the default choice for their versatility and robust performance in separating compounds based on differences in hydrophobicity.[3] They are ideal for separating isoxazoles from less polar starting materials or more polar side-products.
-
Pentafluorophenyl (PFP) Columns: For isoxazoles containing halogen atoms or those with subtle structural differences, a PFP column offers an alternative, orthogonal selectivity.[3] PFP phases provide a complex mixture of separation mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can dramatically improve the resolution of closely related isomers or halogenated compounds that are poorly resolved on a C18 column.[3]
Comparative Analysis: C18 vs. PFP for Isoxazole Purity
The following table summarizes the comparative performance of a standard C18 method versus a PFP method for the analysis of a hypothetical halogenated isoxazole derivative, based on typical validation data.
| Parameter | Method A: C18 Stationary Phase | Method B: PFP Stationary Phase | Rationale & Insights |
| Resolution (Rs) of Critical Pair * | 1.4 | > 2.0 | The PFP phase provides superior resolution for structurally similar, halogenated impurities due to alternative π-π and dipole interactions.[3] |
| Tailing Factor (Tf) | 1.2 | 1.1 | Both columns show good peak shape, but the PFP column can sometimes offer more symmetrical peaks for polar analytes. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity, a prerequisite for accurate quantification as per ICH guidelines.[4] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | Both methods are highly accurate for the quantification of the main peak. |
| Precision (%RSD) | < 1.0% | < 1.0% | Both methods show high precision, indicating reproducibility. |
*Critical Pair: The two most poorly resolved peaks in the chromatogram, typically the main compound and its most closely eluting impurity.
Experimental Protocol 1: General RP-HPLC Purity Determination
This protocol outlines a robust, gradient RP-HPLC method that serves as an excellent starting point for most novel isoxazole compounds.
-
Instrumentation: A standard HPLC system equipped with a UV/Photodiode Array (PDA) detector.[1]
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1] If resolution is inadequate, switch to a PFP column with similar dimensions.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Elution: 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-15 min: 90% B; 15.1-18 min: 40% B (re-equilibration). A gradient is crucial for separating compounds with a wide range of polarities and ensuring that any highly retained impurities are eluted from the column.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature is critical for reproducible retention times.
-
Detection Wavelength: Use a PDA detector to monitor across a range (e.g., 210-400 nm) and select the wavelength of maximum absorbance for the isoxazole core for quantification.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized isoxazole compound at 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water).
-
Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for analysis.
-
Part 2: The Next Generation of Speed and Resolution: UPLC
While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution, offering substantial improvements in analytical speed, resolution, and sensitivity.[5] The core innovation of UPLC lies in its use of stationary phase particles smaller than 2 µm (<2 µm).[6] To operate with these smaller particles, UPLC systems are engineered to withstand much higher backpressures (up to 15,000 psi) compared to traditional HPLC systems (up to 6,000 psi).[7]
The direct benefits for purity analysis are profound:
-
Higher Throughput: Analysis times can be reduced by a factor of 3 to 10, allowing for more samples to be processed in less time.[6]
-
Improved Resolution: The increased efficiency from smaller particles leads to sharper, narrower peaks, enabling the separation of complex mixtures and the detection of trace-level impurities that might co-elute in an HPLC run.
-
Enhanced Sensitivity: Narrower peaks mean a higher concentration of the analyte passes through the detector flow cell at any given moment, resulting in greater peak height and improved detection limits.[6][8]
-
Reduced Solvent Consumption: Faster run times and lower flow rates translate to a significant reduction in solvent use, making UPLC a more cost-effective and environmentally friendly ("greener") option.[8]
Quantitative Comparison: HPLC vs. UPLC
| Feature | Conventional HPLC | UPLC (Ultra-Performance Liquid Chromatography) | Advantage |
| Column Particle Size | 3 - 5 µm[5] | < 2 µm[5] | UPLC (Higher efficiency and resolution) |
| Operating Pressure | Up to 6,000 psi (~400 bar)[7] | Up to 15,000 psi (>1000 bar)[7] | UPLC (Enables use of smaller particles) |
| Typical Analysis Time | ~15-30 minutes | ~2-7 minutes | UPLC (Over 3x faster)[8] |
| Peak Resolution | Good | Excellent | UPLC (Superior separation of impurities) |
| Sensitivity | Moderate | High[6] | UPLC (Better detection of trace impurities) |
| Solvent Consumption | High | Low[8] | UPLC (Greener and more cost-effective) |
Workflow Visualization: HPLC vs. UPLC Throughput
The diagram below illustrates the typical analytical workflow, emphasizing the significant time savings achieved with UPLC.
Caption: Comparative workflow showing UPLC's time advantage.
Part 3: The Challenge of Chirality: Enantioselective HPLC
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Isoxazole derivatives frequently contain stereocenters, and it is a regulatory imperative to control the stereoisomeric purity, as different enantiomers can have vastly different pharmacological and toxicological properties. Standard achiral HPLC methods, like those described above, are incapable of separating enantiomers. For this, Chiral HPLC is required.[9]
The most effective approach for enantioseparation is the use of a Chiral Stationary Phase (CSP).[9] These phases are chemically modified with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated on silica) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including isoxazoles.[10]
Comparing Chiral Separation Modes
Chiral separations can be performed in either normal-phase or reversed-phase mode. The choice significantly impacts selectivity.
-
Normal-Phase (NP) HPLC: Uses a nonpolar mobile phase (e.g., hexane/isopropanol). For many chiral separations of isoxazole analogues, NP-HPLC often provides superior resolution and selectivity compared to RP-HPLC.[11][12] The interactions with the chiral selector are often more pronounced in the nonpolar environment.
-
Reversed-Phase (RP) HPLC: Uses a polar mobile phase (e.g., acetonitrile/water). While sometimes successful, it is generally considered a secondary option if NP-HPLC fails to provide a separation.[11][12]
Experimental Protocol 2: Chiral HPLC Method Development
-
Column Selection: Choose a set of polysaccharide-based CSPs for screening, such as those based on amylose and cellulose derivatives (e.g., Chiralpak® AD, IC).[10][11]
-
Mode Selection: Begin with Normal-Phase (NP) mode.
-
Initial NP Screening:
-
Mobile Phase: Screen with a primary mobile phase of Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the lambda max of the compound.
-
-
Optimization: If partial or no separation is observed, systematically alter the mobile phase.
-
Change the alcohol modifier (e.g., switch to Hexane/Ethanol or Hexane/n-Butanol).[11]
-
Vary the percentage of the alcohol modifier (e.g., try 5%, 15%, 20%).
-
Consider adding a small amount of an acidic or basic additive if the compound is ionizable.
-
-
Reversed-Phase (RP) Screening: If NP methods are unsuccessful, switch to RP mode on the same columns.
-
Mobile Phase: Screen with Acetonitrile/Water (50:50, v/v) and Methanol/Water (50:50, v/v).[11]
-
Optimize by adjusting the organic modifier ratio.
-
-
Temperature Optimization: Once a promising separation is found, investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution.[11]
Decision Workflow for Chiral Method Development
Caption: A systematic approach to chiral HPLC method development.
Part 4: The Pillar of Trust: Method Validation per ICH Guidelines
Developing a separation method is only the first step. To ensure that a purity method is reliable, accurate, and reproducible, it must undergo a formal validation process. The International Council on Harmonisation (ICH) provides the definitive guidance on this process in its Q2(R1) and the recently updated Q2(R2) documents.[4][13] Validation demonstrates through documented evidence that the analytical procedure is suitable for its intended purpose.[14]
Key Validation Parameters
A comprehensive validation for a purity method includes the following performance characteristics:[15]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] | Peak purity analysis (using PDA or MS) should pass; no co-elution at the main peak. |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. For impurity testing, this should typically be from the reporting threshold to 120% of the specification.[16] | Method meets linearity, accuracy, and precision requirements within this range. |
| Accuracy | The closeness of the test results to the true value. Assessed by spiking with known amounts of analyte or impurities.[4] | % Recovery typically within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).[4] | Relative Standard Deviation (%RSD) ≤ 2.0% is common.[15] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] | Signal-to-Noise ratio of 10:1; must be precise and accurate. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.1 pH unit, ±2°C temperature).[16] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Workflow for a Complete Method Validation
Caption: The systematic workflow for HPLC method validation.
Conclusion
The purity validation of novel isoxazole compounds is a non-negotiable step in pharmaceutical development. High-Performance Liquid Chromatography is the definitive tool for this task, offering a range of methodologies to tackle diverse analytical challenges.
-
For routine achiral purity assessment, Reversed-Phase HPLC on a C18 column is the logical starting point, with a PFP column providing a powerful orthogonal alternative for challenging separations.
-
When throughput and sensitivity are paramount, UPLC offers undeniable advantages in speed, resolution, and efficiency, making it the platform of choice for modern, high-throughput environments.
-
For chiral isoxazoles, a systematic screening of polysaccharide-based Chiral Stationary Phases , typically beginning in normal-phase mode, is the most effective strategy to ensure stereoisomeric purity.
Ultimately, the choice of method depends on the specific properties of the isoxazole molecule and the analytical objective. Regardless of the chosen technique, a rigorous method validation executed according to ICH guidelines is the final, essential step to guarantee that the generated purity data is accurate, reliable, and trustworthy.
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Zhang, T., et al. (2017). Enantioseparation of Isoxazolines With Functionalized Perphenylcarbamate Cyclodextrin Clicked Chiral Stationary Phases in HPLC. Electrophoresis, 38(15), 1939-1947. Retrieved January 5, 2026, from [Link]
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Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]
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Lin, C. H., et al. (2002). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 50(26), 7511-7517. Retrieved January 5, 2026, from [Link]
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Wang, D., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 25(14), 3158. Retrieved January 5, 2026, from [Link]
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De Klerck, K., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1507, 129-137. Retrieved January 5, 2026, from [Link]
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Wang, D., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. PubMed. Retrieved January 5, 2026, from [Link]
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Nagy, Z. A., et al. (2018). Live qualification/validation of purity methods for protein products. AAPS PharmSciTech, 19(1), 1-10. Retrieved January 5, 2026, from [Link]
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Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(2), 1-12. Retrieved January 5, 2026, from [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 5, 2026, from [Link]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved January 5, 2026, from [Link]
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Kumar, A., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1212, 123488. Retrieved January 5, 2026, from [Link]
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Gilar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. Retrieved January 5, 2026, from [Link]
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Lin, C. H., et al. (2002). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. ACS Publications. Retrieved January 5, 2026, from [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Molecules, 26(11), 3328. Retrieved January 5, 2026, from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 524-531. Retrieved January 5, 2026, from [Link]
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Lee, H. S., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 641-646. Retrieved January 5, 2026, from [Link]
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Singh, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Retrieved January 5, 2026, from [Link]
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A Comparative Analysis of 5-(4-Chlorophenyl)isoxazole and Its Analogs in Drug Discovery
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile pharmacological activities.[1][2][3][4][5] This guide provides an in-depth comparative analysis of 5-(4-chlorophenyl)isoxazole, a key analog, against other structurally related isoxazoles. We will explore how subtle molecular modifications influence biological efficacy, focusing on anticancer and antimicrobial properties, supported by experimental data and protocols.
Introduction to the Isoxazole Scaffold
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug development.[2][3][5][6][7] Its unique electronic properties and structural stability make it a versatile building block for creating bioactive molecules.[7][8] The isoxazole nucleus is present in a variety of FDA-approved drugs, demonstrating its therapeutic importance across a range of diseases, including cancer, inflammation, and infectious diseases.[2][6][7]
5-(4-Chlorophenyl)isoxazole serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10][11] Its derivatives have shown potential as anticancer, neuroprotective, and antimicrobial agents.[9] The presence of the 4-chlorophenyl group is often associated with enhanced biological activity, a recurring theme in structure-activity relationship (SAR) studies.[12]
Comparative Biological Activity of Isoxazole Analogs
The therapeutic potential of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole and its appended rings. The following sections compare 5-(4-chlorophenyl)isoxazole with analogs where the phenyl ring substitution is varied, highlighting the impact on anticancer and antimicrobial activities.
The anticancer properties of isoxazole derivatives are a major area of research, with many compounds showing potent cytotoxicity against various cancer cell lines.[13][14][15] The mechanism of action for some of these compounds involves the inhibition of crucial cellular targets like tubulin polymerization and heat shock protein 90 (HSP90).[9][16]
Structure-Activity Relationship (SAR) Insights:
The substitution on the phenyl ring at the 5-position of the isoxazole core plays a critical role in determining anticancer potency.
-
Halogen Substitution: The presence of a halogen, particularly chlorine or bromine, at the para position of the phenyl ring consistently correlates with increased anticancer activity.[12] This is exemplified by 5-(4-chlorophenyl)isoxazole. The electron-withdrawing nature of the chlorine atom is thought to enhance the molecule's interaction with biological targets.
-
Electron-Donating Groups: In contrast, the introduction of electron-donating groups, such as a methoxy group, can have variable effects. While some studies report enhanced activity with methoxy substituents, others indicate a decrease.[12][17] This suggests that the overall electronic and steric profile of the molecule is crucial.
-
Positional Isomerism: The position of the substituent on the phenyl ring is also important. Para-substituted compounds generally exhibit higher activity than their ortho or meta counterparts.
| Compound ID | Isoxazole Substitution | Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Aryl | 4-Chloro | MCF-7 (Breast) | ~4.56 | [15] |
| 2 | 5-Aryl | 4-Methoxy | DU145 (Prostate) | ~1.06 | [3][17] |
| 3 | 5-Aryl | 4-Nitro | K562 (Leukemia) | ~0.044 | [16] |
| 4 | 5-Aryl | Unsubstituted | MCF-7 (Breast) | >10 | [14] |
Note: The IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. The table serves to illustrate general trends.
Isoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][9][18][19][20][21]
Structure-Activity Relationship (SAR) Insights:
Similar to anticancer activity, the substituents on the phenyl ring significantly influence antimicrobial efficacy.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro and nitro on the phenyl ring tends to enhance antibacterial activity.[6]
-
Electron-Donating Groups: Conversely, electron-donating groups such as methoxy and dimethylamino at the C-5 phenyl ring have also been shown to improve antibacterial effects in certain scaffolds.[6] This highlights the complex interplay of electronic and steric factors in determining antimicrobial potency.
| Compound ID | Isoxazole Substitution | Phenyl Ring Substituent | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 5 | 5-Aryl | 4-Chloro | E. coli | ~22 | [2][6] |
| 6 | 5-Aryl | 4-Nitro | E. coli | High Activity | [6] |
| 7 | 5-Aryl | 4-Methoxy | S. aureus | Moderate Activity | [20] |
| 8 | 5-Aryl | 4-Methyl | S. aureus | ~20 | [20] |
Note: Data is illustrative and compiled from different studies.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of isoxazole analogs.
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Experimental Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships, aiding in the comprehension of experimental design and SAR.
Caption: Workflow for the synthesis, screening, and analysis of isoxazole analogs.
Caption: SAR of para-substituted 5-phenylisoxazole analogs.
Conclusion and Future Perspectives
The comparative analysis of 5-(4-chlorophenyl)isoxazole with its analogs underscores the critical role of the 4-chlorophenyl moiety in conferring potent biological activity. The presence of electron-withdrawing groups at the para-position of the 5-phenyl ring is a consistent feature of highly active anticancer and antimicrobial compounds.
Future research should focus on expanding the diversity of substituents on both the isoxazole and phenyl rings to further refine the SAR. The exploration of different heterocyclic rings in place of the phenyl group could also lead to the discovery of novel compounds with improved potency and selectivity. Additionally, detailed mechanistic studies are required to elucidate the precise molecular targets of these promising isoxazole derivatives, which will be instrumental in their development as next-generation therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(4-Chlorophenyl)isoxazole Derivatives
The isoxazole ring system is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide focuses on a specific, highly potent subclass: 5-(4-chlorophenyl)isoxazole derivatives. The presence of the 4-chlorophenyl moiety at the 5-position of the isoxazole ring often enhances biological activity, making this scaffold a subject of intense investigation in drug discovery.[5]
Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds into effective drug candidates. It involves systematically modifying the chemical structure of a molecule to observe the corresponding changes in biological activity, thereby elucidating the key structural features required for potency and selectivity.[6] This guide provides a comparative analysis of SAR studies for various 5-(4-chlorophenyl)isoxazole derivatives, grounded in experimental data, to explain the causality behind their therapeutic effects and to provide a framework for future drug design.
I. Comparative SAR Analysis: The Impact of Structural Modifications
The therapeutic efficacy of 5-(4-chlorophenyl)isoxazole derivatives is profoundly influenced by the nature and position of substituents on the isoxazole core and associated phenyl rings. The following analysis dissects these relationships, primarily focusing on anticancer activity, a major area of investigation for this class of compounds.[6][7]
A. Substitutions at the 3-Position of the Isoxazole Ring
The 3-position of the isoxazole ring is a critical site for modification, directly impacting the molecule's interaction with biological targets. Introducing different aryl groups at this position can dramatically alter the compound's potency.
For instance, studies on isoxazole-amide analogues have shown that the nature of the phenyl group at C3 is crucial for cytotoxicity. In one study, a series of compounds with a 3-(2-chlorophenyl) group were synthesized and tested against various cancer cell lines.[8] The presence of this specific group, in combination with other modifications, led to significant anticancer activity.
Conversely, linking different heterocyclic or aromatic systems at this position can modulate activity towards other targets. In the context of antiviral research, linking a 4-nitrophenyl group at the 3-position was a key step in developing potent agents against the Zika virus.[9] This highlights the principle of targeted design: the choice of substituent at C3 is dictated by the desired therapeutic outcome and the specific biological target.
B. Substitutions at the 4-Position of the Isoxazole Ring
The 4-position offers another avenue for structural diversification. Attaching a carboxamide linker at this position has proven to be a successful strategy for enhancing anticancer efficacy.[8] This linker can then be functionalized with various substituted aniline rings.
The SAR of these N-substituted carboxamides is particularly revealing:
-
Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents on the N-phenyl ring play a significant role. For example, the presence of dimethoxy (electron-donating) or chloro (electron-withdrawing) groups on the N-phenyl ring can fine-tune the cytotoxic potency against different cancer cell lines like HeLa and Hep3B.[8][10]
-
Steric hindrance: The size and position of these substituents also matter. Bulky groups can create steric hindrance, potentially preventing the molecule from fitting into the binding pocket of its target protein.
This modular approach, using a linker at C4, allows for the creation of a large library of compounds, facilitating a detailed exploration of the SAR and the identification of highly potent derivatives.[8]
II. Quantitative Data Summary: Anticancer Activity
To provide a clear, objective comparison, the following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 5-(4-chlorophenyl)isoxazole derivatives and related analogues against various human cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Compound ID | Core Structure Modification | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 1 | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide with N-(4-chloro-2,5-dimethoxyphenyl) | Hep3B (Liver) | ~23 | [8] |
| Series 1 | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide with N-(3,4-dichlorophenyl) | Hep3B (Liver) | ~23 | [8] |
| Series 1 | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide with N-(3,4-dichlorophenyl) | HeLa (Cervical) | 18.62 | [8] |
| Series 2 | 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-dihydroisoxazole | Leukemia SR | Potent (IC₅₀ < 1 µM) | [11] |
| Series 3 | 3-aryl-5-[5-(4-chlorophenyl)-2-furyl]-dihydroisoxazole | General Antibacterial/Antifungal | Active | [12] |
Note: The data presented is a synthesis from multiple studies to illustrate SAR trends. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
III. Mechanism of Action: Disruption of Microtubule Dynamics
A key mechanism through which some isoxazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[5][11] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport.[11]
By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium between tubulin dimers and microtubules. This interference with microtubule formation leads to a cascade of events:
-
Mitotic Arrest: The mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), selectively eliminating rapidly dividing cancer cells.[13]
This targeted mechanism makes tubulin a highly attractive target for anticancer drug development.[11]
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
V. Conclusion and Future Directions
The 5-(4-chlorophenyl)isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential, particularly in the development of anticancer agents. SAR studies have been instrumental in elucidating the key structural features required for high potency. Modifications at the C3 and C4 positions of the isoxazole ring are particularly effective for tuning the biological activity.
Future research should focus on integrating computational methods, such as molecular docking and machine learning, with traditional synthesis and biological evaluation. [14]These approaches can help predict the activity of novel derivatives, rationalize observed SAR trends, and guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.
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A Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry
A Guide for Researchers in Drug Discovery and Development
Introduction: The Tale of Two Isomers
In the vast landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered aromatic rings containing both oxygen and nitrogen—specifically isoxazole and oxazole—stand out as "privileged scaffolds."[1] They are isomers, differing only in the placement of their heteroatoms: isoxazole is a 1,2-azole, while oxazole is a 1,3-azole.[1][2][3] This subtle architectural shift, the simple repositioning of a nitrogen atom, has profound implications for the molecule's physicochemical properties, metabolic fate, and ultimately, its biological activity.[2][4]
These scaffolds are integral to numerous pharmaceuticals, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7][8][9] The prevalence of isoxazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) is notably higher than that of oxazole-containing drugs, suggesting that the 1,2-arrangement may frequently confer more favorable pharmacological properties.[6]
This guide provides an in-depth, objective comparison of the isoxazole and oxazole scaffolds, grounded in experimental data, to assist researchers in making informed decisions during the rational design of novel therapeutic agents.
Caption: Structural difference between Isoxazole and Oxazole scaffolds.
Physicochemical and Metabolic Profiles: The Foundation of Activity
The arrangement of heteroatoms directly influences the electronic distribution, dipole moment, and basicity of the ring system. These differences are not merely academic; they dictate how a molecule interacts with biological targets and how it withstands metabolic processes.
Key Physicochemical Differences
| Property | Isoxazole | Oxazole | Implication in Drug Design |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position)[1] | Oxygen and nitrogen atoms are separated by a carbon (1,3-position)[1] | Affects bond angles, dipole moment, and points of interaction for hydrogen bonding. |
| pKa of Conjugate Acid | -3.0[1] | 0.8[1][4] | Isoxazole is a significantly weaker base. This can reduce unwanted interactions with off-target acidic proteins and may improve cell permeability. |
| Dipole Moment | ~3.0 D[1] | ~1.7 D[1] | The larger dipole moment of isoxazole can lead to stronger polar interactions with target proteins. |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor[1] | The nitrogen atom is the primary hydrogen bond acceptor[1] | The position of the nitrogen atom determines the geometry of potential hydrogen bonds, influencing binding orientation and affinity. |
Metabolic Stability: A Critical Consideration
A drug's success hinges on its ability to reach its target intact. Both scaffolds are subject to metabolic transformations, primarily by cytochrome P450 (CYP) enzymes.[1] However, the isoxazole ring possesses a unique feature: a weak N-O bond. This bond can be susceptible to reductive cleavage under certain biological conditions, which can be a metabolic liability.[1] Conversely, this property can be exploited for prodrug design, where the isoxazole ring is cleaved to release the active compound. While metabolism is highly dependent on the specific substituents attached to the ring, the inherent chemistry of the N-O bond is a key differentiator.[10]
Comparative Biological Activities: A Sector-by-Sector Analysis
Both isoxazole and oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[5][11] Direct head-to-head comparisons in the literature are limited but illuminating.
Anticancer Activity
Both scaffolds are prevalent in the design of small molecule inhibitors targeting various cancer-related pathways.[12][13][14][15]
-
Isoxazoles have shown potent activity as inhibitors of Heat Shock Protein 90 (HSP90), tubulin polymerization, and various protein kinases.[16][17] For example, the introduction of an isoxazole ring to curcumin, a natural product, enhanced its cytotoxicity against breast cancer cells significantly.[18] Some diarylisoxazoles exhibit cytotoxicity in the micromolar range against various human cancer cell lines.[13]
-
Oxazoles also feature in numerous anticancer agents, targeting microtubules, DNA topoisomerases, and protein kinases.[19] Oxazole-based compounds have shown potent anticancer activity against a range of cancer types, including breast, lung, and colorectal tumors, by inhibiting novel targets like STAT3 and G-quadruplexes.[15][19]
Comparative Data: Anticancer Activity Direct comparative studies are sparse, but analysis of different compounds suggests target-specific advantages.
| Compound Class/Target | Isoxazole Derivative Example | Activity (IC50) | Oxazole Derivative Example | Activity (IC50) | Reference |
| Antiproliferative (MCF-7) | Isoxazole-Curcumin Analog | 3.97 µM | Curcumin (parent compound) | 21.89 µM | [18] |
| c-Kit Tyrosine Kinase (Predicted) | Oxazole-based Schiff bases | 80-100 µg/mL (IC50 range) | - | - | [20] |
| HSP90 Inhibition | NVP-AUY922 (Isoxazole-based) | Low nanomolar range | - | - | [16] |
The data suggests that the choice of scaffold is highly dependent on the specific biological target and the desired structure-activity relationship (SAR).[1]
Antimicrobial Activity
The fight against drug-resistant microbes is a critical area of research where both scaffolds have been extensively investigated.[21][22][23]
-
Isoxazoles are key components of several clinically used antibacterial agents.[24] Their derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[25][26][27][28] For instance, certain isoxazole derivatives show potent activity against strains like S. pneumoniae and H. influenzae with MIC values as low as 0.13 µg/mL.[5]
-
Oxazoles are also important components in antibacterial drug discovery.[21][23] Amine-linked bis-oxazoles have exhibited excellent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae.[21] In some studies, oxazole derivatives were found to be more effective against Gram-negative bacteria than Gram-positive ones.[21]
Comparative Data: Antibacterial Activity
| Compound Class | Target Organism | Isoxazole Analog MIC | Oxazole Analog MIC | Reference |
| Isoxazole–oxazole hybrids | S. pyogenes | 0.50 µg/mL | - | [5] |
| Isoxazole–oxazole hybrids | S. pneumoniae | 0.13 µg/mL | - | [5] |
| Amine linked bis-heterocycles | S. aureus | - | 21 mm (Zone of Inhibition) | [21] |
Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases, making anti-inflammatory agents a major focus of drug development.
-
Isoxazoles are famously represented by Valdecoxib, a potent and selective COX-2 inhibitor.[1] This highlights the ability of the isoxazole scaffold to be tailored for high-affinity enzyme inhibition.
-
Oxazoles and their derivatives have also been explored as anti-inflammatory agents, with some compounds showing unique properties and fewer ulcers compared to standard drugs like aspirin.[29][30][31]
Comparative Data: Enzyme Inhibition
| Target Enzyme | Isoxazole-based Inhibitor | IC50 | Oxazole-based Inhibitor | IC50 | Reference |
| DGAT1 | 3-Phenylisoxazole Analog | 64 nM | 5-Phenyloxazole Analog | >1000 nM | [2] |
| p38α kinase | Isoxazole–oxazole hybrid | < 1 µM | - | - | [5] |
| COX-2 | Valdecoxib | 0.005 µM | - | - | [1] |
In a direct comparison for diacylglycerol acyltransferase 1 (DGAT1) inhibition, isoxazole-containing compounds were found to be markedly more potent than their oxazole counterparts.[2]
Central Nervous System (CNS) Activity
Derivatives of both scaffolds have been developed to treat CNS disorders by modulating various receptors.[5] Isoxazole-containing compounds have been investigated as modulators of GABAA, nicotinic acetylcholine (nAChR), and metabotropic glutamate (mGlu5) receptors.[5] Both benzoxazoles and isoxazoles are studied for their potential as brain-penetrant agents.[32]
Experimental Design for Head-to-Head Comparison
To ensure trustworthy and directly comparable data, a standardized experimental workflow is essential. This self-validating system allows for the objective assessment of a novel isoxazole analog against its isomeric oxazole counterpart.
Caption: General workflow for comparative biological evaluation.
Protocol 1: In Vitro Metabolic Stability Assay (Microsomal)
Objective: To determine and compare the rate of metabolism of an isoxazole analog versus its oxazole counterpart by liver microsomes.
Methodology:
-
Preparation: Prepare a stock solution of each test compound (isoxazole and oxazole analogs) in DMSO. Pool human liver microsomes and an NADPH regenerating system.
-
Incubation: In a 96-well plate, combine phosphate buffer (pH 7.4), the microsomal suspension, and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Causality Check: A control incubation without the NADPH regenerating system is run in parallel. Significant disappearance of the compound in this control would indicate non-CYP-mediated degradation (e.g., chemical instability).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of isoxazole and oxazole analogs against selected microbial strains.
Methodology:
-
Preparation: Prepare serial two-fold dilutions of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute and add the inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) to ensure microbial growth and a negative control (broth only) to ensure sterility. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Self-Validation: The clear growth in the positive control and lack of growth in the negative control validate the assay conditions. Comparing results to the standard antibiotic ensures the sensitivity of the strain.
Expert Synthesis and Conclusion
The choice between an isoxazole and an oxazole scaffold is not arbitrary but a nuanced decision driven by the specific therapeutic target and desired drug-like properties.[1] The seemingly minor isomeric difference leads to significant variations in electronic character, metabolic stability, and spatial arrangement of interaction points.
-
Isoxazoles , being weaker bases with a larger dipole moment, may offer advantages in forming specific polar interactions and could possess better pharmacokinetic profiles in certain contexts.[1] The higher prevalence of isoxazoles in FDA-approved drugs is a testament to their utility and favorable properties in successful drug candidates.[6] However, the inherent weakness of the N-O bond must be carefully considered as a potential metabolic liability.[1][10]
-
Oxazoles , while less common in approved drugs, remain a vital scaffold.[22] Their distinct electronic and steric profile may be optimal for targets where the 1,3-arrangement of heteroatoms provides a more favorable binding geometry.
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A Comparative Analysis of the Bioactivity of 5-(4-Chlorophenyl)isoxazole and Pyrazole Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the isoxazole and pyrazole scaffolds are cornerstones in the design of novel therapeutic agents. Their five-membered heterocyclic structures offer a versatile framework for a diverse range of pharmacological activities. This guide provides a detailed comparative analysis of the bioactivity of 5-(4-chlorophenyl)isoxazole and its corresponding pyrazole analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. By synthesizing experimental data from peer-reviewed literature, this document serves as a resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of Isoxazole and Pyrazole Scaffolds
Isoxazoles and pyrazoles are structural isomers, both possessing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The key distinction lies in the relative positions of the heteroatoms. In isoxazoles, a nitrogen atom is adjacent to the oxygen atom, whereas in pyrazoles, the two nitrogen atoms are in adjacent positions. This seemingly subtle difference in atomic arrangement profoundly influences the electronic distribution and conformational flexibility of the molecules, leading to distinct interactions with biological targets.
The incorporation of a 4-chlorophenyl substituent at the 5-position of the isoxazole or pyrazole ring is a common strategy in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its bioactivity and metabolic stability. This guide will delve into a comparative analysis of these analogs across various biological activities.
Antimicrobial Activity: A Tale of Two Heterocycles
The fight against microbial resistance necessitates the continuous development of novel antimicrobial agents. Both isoxazole and pyrazole derivatives have demonstrated significant potential in this arena.
A study exploring a series of novel pyrazole and isoxazole derivatives revealed that both scaffolds exhibit significant to good antimicrobial activity.[1][2][3] Notably, certain synthesized derivatives demonstrated promising minimum inhibitory concentration (MIC) values against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and the fungal strain Candida albicans.[1][2][3] For instance, some derivatives showed MIC values ranging from 7.8 to 62.5 µg/mL against Gram-positive strains and 31.25–125 µg/mL against Gram-negative strains, which is comparable to the standard drug gentamicin.[1][2][3] Against C. albicans, MIC values were in the range of 15.62 to 31.25 µg/mL, comparable to fluconazole.[1][2]
In a separate study, a comparison between isoxazole-containing chalcones and their corresponding dihydropyrazole derivatives provided further insights. The chalcones generally exhibited superior antibacterial activity, while the dihydropyrazoles demonstrated remarkable antifungal activity.[4] Structure-activity relationship (SAR) studies indicated that the presence of halogen substituents on the phenyl ring of dihydropyrazoles enhanced their antifungal and antibacterial activities.[4]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Scaffold | Target Organism | MIC (µg/mL) | Reference |
| Substituted Derivatives | Pyrazole/Isoxazole | Gram-positive bacteria | 7.8 - 62.5 | [1][2][3] |
| Substituted Derivatives | Pyrazole/Isoxazole | Gram-negative bacteria | 31.25 - 125 | [1][2][3] |
| Substituted Derivatives | Pyrazole/Isoxazole | Candida albicans | 15.62 - 31.25 | [1][2] |
| Dihydropyrazole (Halogenated) | Pyrazole | Bacteria | 8 | [4] |
| Isoxazole Chalcone | Isoxazole | Bacteria | 1 | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a fundamental measure of antimicrobial activity, is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds (isoxazole and pyrazole analogs) are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: Antimicrobial Assay Workflow
Caption: Workflow for MIC determination.
Anticancer Activity: Targeting Cellular Proliferation
The cytotoxic potential of isoxazole and pyrazole derivatives against various cancer cell lines has been extensively investigated. The 5-(4-chlorophenyl) moiety often plays a crucial role in enhancing this activity.
Research has shown that derivatives of 5-(4-chlorophenyl)isoxazole can inhibit tubulin polymerization, a key mechanism for anticancer action.[5] Similarly, pyrazole derivatives have been reported to exhibit potent antiproliferative activities against a range of human cancer cell lines.[6] One study highlighted a series of pyrazole derivatives with IC50 values ranging from 4.09 to 16.82 μM against five different cancer cell lines.[6]
A comparative study of monoterpene isoxazoline and pyrazole derivatives revealed that the isoxazoline analogs exhibited superior anticancer activity against HT1080 cancer cells, with IC50 values as low as 9.02 µM, whereas the pyrazole derivatives were less active.[7][8] Conversely, another study found that certain dihydropyrazole derivatives demonstrated remarkable anticancer activity, with some compounds being more potent than the standard drug Docetaxel.[4]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Type | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | Pyrazole | Various | 4.09 - 16.82 | [6] |
| Monoterpene Isoxazoline | Isoxazole | HT1080 | 9.02 | [7][8] |
| Monoterpene Pyrazole | Pyrazole | HT1080 | >100 | [7][8] |
| Dihydropyrazole | Pyrazole | Not specified | <5 | [4] |
| Diaryl Isoxazole | Isoxazole | Hepatocellular Carcinoma & Breast Cancer | 0.7 - 9.5 | [9] |
| Diaryl Pyrazole | Pyrazole | Hepatocellular Carcinoma & Breast Cancer | 0.7 - 9.5 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (isoxazole and pyrazole analogs) and incubated for 24-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Diagram: Cancer Cell Viability Signaling
Caption: Inhibition of tubulin polymerization.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a priority. Both pyrazole and isoxazole derivatives have shown promise in this area, often through the inhibition of cyclooxygenase (COX) enzymes.
Several studies have reported the synthesis and anti-inflammatory evaluation of pyrazole derivatives.[10][11] For instance, certain 1,3,4,5-tetrasubstituted pyrazole derivatives exhibited excellent in vitro anti-inflammatory effects, with one compound showing 93.80% inhibition compared to 90.21% for the standard drug diclofenac sodium at a 1 mM concentration.[12] Another study found that some pyrazole derivatives were potent as anti-inflammatory and analgesic agents, with one compound showing higher potency than indomethacin and celecoxib in a carrageenan-induced paw edema model.[10] The ulcerogenic liability, a common side effect of NSAIDs, was also found to be low for many of the tested pyrazole compounds.[10][13]
While there is extensive literature on the anti-inflammatory properties of pyrazoles, direct comparative studies with 5-(4-chlorophenyl)isoxazole analogs are less common. However, the isoxazole ring is a known pharmacophore in several anti-inflammatory drugs, suggesting its potential in this therapeutic area.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Male Wistar rats are divided into control and treatment groups.
-
Compound Administration: The test compounds (or vehicle for the control group) are administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The comparative analysis of 5-(4-chlorophenyl)isoxazole and its pyrazole analogs reveals that both scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities. The choice between an isoxazole and a pyrazole core can significantly influence the potency and selectivity of a compound for a particular biological target.
-
Antimicrobial Activity: Both scaffolds show promise, with isoxazoles potentially favoring antibacterial activity and pyrazoles demonstrating strong antifungal properties. The inclusion of a 4-chlorophenyl group is a recurring feature in active compounds.
-
Anticancer Activity: The data suggests that the superiority of one scaffold over the other is highly dependent on the specific substitution pattern and the cancer cell line being tested. Both isoxazole and pyrazole analogs have demonstrated potent cytotoxic effects.
-
Anti-inflammatory Activity: Pyrazole derivatives have been more extensively studied and have shown significant anti-inflammatory potential with favorable safety profiles. Further investigation into the anti-inflammatory properties of 5-(4-chlorophenyl)isoxazole analogs is warranted.
Future research should focus on the synthesis and direct, head-to-head biological evaluation of structurally analogous 5-(4-chlorophenyl)isoxazole and pyrazole derivatives. This will provide a clearer understanding of the subtle yet critical role that the arrangement of heteroatoms plays in determining the pharmacological profile of these important classes of compounds. Such studies will undoubtedly pave the way for the rational design of more effective and safer therapeutic agents.
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A Senior Application Scientist’s Guide to Efficacy Studies of Isoxazole-Based Drugs: Bridging the In Vitro to In Vivo Divide
Introduction: The Versatility of the Isoxazole Scaffold and the Imperative of Robust Efficacy Testing
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse non-covalent bonds have established it as a "privileged structure," integral to a wide array of FDA-approved drugs, from the anti-inflammatory COX-2 inhibitor Valdecoxib to the antibacterial Sulfamethoxazole.[3][4][5] The therapeutic potential of isoxazole derivatives spans oncology, infectious diseases, neurodegenerative disorders, and inflammation.[2][6][7]
However, the journey from a promising isoxazole derivative in a test tube to a clinically effective therapeutic is fraught with challenges. A staggering number of drug candidates that show potent activity in initial laboratory tests fail to demonstrate efficacy in living organisms.[8] This guide provides a comparative analysis of in vitro (in glass) and in vivo (within the living) efficacy studies for isoxazole-based drugs. As researchers, understanding the strengths, limitations, and causal links between these two fundamental stages of preclinical research is paramount for making informed decisions, optimizing lead compounds, and ultimately, increasing the probability of clinical success.[9][10] This document is designed to explain the causality behind experimental choices and to provide actionable, self-validating protocols for your laboratory.
Part 1: In Vitro Efficacy Assessment - The Foundation of Drug Discovery
In vitro studies are the first step in evaluating a drug's potential, offering a controlled, cost-effective, and high-throughput environment to assess biological activity at the cellular and molecular level.[11][12] These assays are crucial for initial screening, establishing structure-activity relationships (SAR), and elucidating mechanisms of action.[13]
Causality in Experimental Design: Why Start In Vitro?
The rationale for beginning with in vitro models is rooted in ethics and efficiency. It is unethical and impractical to test thousands of novel compounds directly in animal models.[9] In vitro assays allow us to:
-
Isolate Variables: Test the direct effect of a compound on a specific cell type or protein target without the confounding complexities of a whole organism (e.g., metabolism, immune response).[14]
-
Establish Potency: Quantify the concentration at which a drug elicits a 50% response (IC50 or EC50), providing a key metric for comparing candidates.[15]
-
High-Throughput Screening: Rapidly evaluate large libraries of isoxazole derivatives to identify the most promising leads for further development.[16]
Failure in these early tests is a clear, cost-effective indicator that a compound should not proceed to more complex and expensive in vivo studies.[17]
Common In Vitro Assays for Isoxazole-Based Drugs
The choice of assay is dictated by the drug's intended therapeutic area. For an isoxazole derivative designed as an anti-cancer agent, a primary concern is its effect on cancer cell viability and proliferation.
Illustrative Data: Antiproliferative Activity of Novel Isoxazole Derivatives
| Compound ID | Target Cell Line | In Vitro Assay | IC50 (µM) |
| ISO-A | MCF-7 (Breast Cancer) | MTT Assay | 2.5 |
| ISO-B | MCF-7 (Breast Cancer) | MTT Assay | 15.8 |
| ISO-C | A549 (Lung Cancer) | MTT Assay | 5.2 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT Assay | 0.8 |
This table represents illustrative data based on typical findings in the literature.[5]
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes a standard method for assessing the cytotoxic or antiproliferative effects of an isoxazole compound on an adherent cancer cell line.
Objective: To determine the IC50 value of an isoxazole derivative.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Isoxazole test compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Wash cells with PBS, then detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge to pellet the cells. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate. f. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the isoxazole compound in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity. b. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media). d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of blank wells (medium + MTT + DMSO, no cells). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100. c. Plot % Viability versus log[Compound Concentration] and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Visualization: In Vitro Experimental Workflow
Caption: Workflow for determining IC50 using an MTT assay.
Part 2: In Vivo Efficacy Assessment - The Whole-Organism Reality Check
While in vitro studies are essential, they cannot replicate the sheer complexity of a living organism.[9] In vivo studies, typically in animal models, are a critical step to evaluate how a drug behaves in a complete biological system, accounting for Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME) and Pharmacodynamics (the drug's effect on the body).[14][18] The U.S. Food and Drug Administration (FDA) requires robust preclinical data from animal studies to ensure an agent is reasonably safe and shows promise before human trials can begin.[19][20]
Causality in Experimental Design: Why Move to In Vivo?
The transition to in vivo models addresses the inherent limitations of in vitro systems. A drug that is highly potent against a cancer cell line in a dish may be:
-
Metabolized Rapidly: The liver may break down the compound into inactive metabolites before it can reach the tumor.[18]
-
Poorly Absorbed: It may not be effectively absorbed into the bloodstream when administered orally.
-
Unable to Penetrate the Target: It may not cross biological barriers to reach the site of action (e.g., the blood-brain barrier).
-
Toxic to Healthy Tissues: It may cause unacceptable side effects in vital organs.[14]
In vivo models are designed to answer these questions and provide a more realistic prediction of clinical efficacy and safety.[17]
Common In Vivo Models for Isoxazole-Based Drugs
For oncology, the most common preclinical models are rodent-based, particularly mice.[21][22]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines (like those used in in vitro assays) are implanted into immunodeficient mice.[23] These are valuable for initial efficacy testing.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value.[21][23]
Illustrative Data: Tumor Growth Inhibition by Isoxazole Derivatives in a CDX Mouse Model
| Compound ID | Dose & Schedule | Tumor Model | TGI (%)* at Day 21 | Body Weight Change (%) |
| ISO-A | 50 mg/kg, daily (p.o.) | MCF-7 Xenograft | 65% | -2% |
| ISO-B | 50 mg/kg, daily (p.o.) | MCF-7 Xenograft | 15% | -1% |
| Vehicle Control | 10 mL/kg, daily (p.o.) | MCF-7 Xenograft | 0% | +1% |
*TGI (Tumor Growth Inhibition) = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] * 100
This table represents illustrative data. p.o. = per os (oral administration).
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol must be conducted in compliance with Good Laboratory Practice (GLP) regulations and approved by an Institutional Animal Care and Use Committee (IACUC).[20][24]
Objective: To evaluate the anti-tumor efficacy of an isoxazole derivative in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., female athymic Nude or NSG mice, 6-8 weeks old)[22]
-
Human cancer cell line (e.g., MCF-7)
-
Matrigel or similar extracellular matrix
-
Isoxazole test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Digital calipers
-
Animal scale
Procedure:
-
Acclimatization: a. House animals for at least one week before the study begins to acclimate them to the facility.
-
Tumor Implantation: a. Harvest MCF-7 cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2. b. When mean tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Isoxazole Compound) with 8-10 mice per group. Ensure the mean tumor volume is similar across all groups at the start of treatment (Day 0).
-
Drug Administration: a. Prepare the dosing formulation of the isoxazole compound and the vehicle control daily. b. Administer the treatment to each mouse according to the planned dose and schedule (e.g., 50 mg/kg, daily, by oral gavage).
-
Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Conduct daily clinical observations to monitor for any signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
Study Endpoint: a. Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified maximum size (e.g., 2000 mm³). b. At the endpoint, humanely euthanize the animals. c. Excise the tumors, weigh them, and, if required, preserve them for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the final Tumor Growth Inhibition (TGI) percentage. c. Analyze body weight data as a measure of general toxicity.
Visualization: In Vivo Experimental Workflow
Caption: Workflow for a xenograft mouse model efficacy study.
Part 3: The Translational Challenge - Comparing In Vitro and In Vivo Data
The critical phase in preclinical development is translating promising in vitro results into in vivo efficacy.[8] This is often referred to as the "in vitro-in vivo correlation" (IVIVC) gap, and it is where many drug candidates fail. Biological complexity is the primary reason; living systems are far more intricate than simplified in vitro models.[8]
Comparing the Illustrative Data:
-
ISO-A: Showed strong potency in vitro (IC50 = 2.5 µM) and translated to significant efficacy in vivo (65% TGI) with acceptable tolerability. This is a promising lead candidate.
-
ISO-B: Was significantly less potent in vitro (IC50 = 15.8 µM) and, unsurprisingly, demonstrated poor efficacy in vivo (15% TGI). This compound would likely be deprioritized.
It is also common to see a compound with a low nanomolar IC50 in vitro that shows zero efficacy in vivo. This discrepancy highlights the importance of understanding the multifaceted biological and physiological factors that are absent in a petri dish.[9]
Visualization: The In Vitro to In Vivo Translational Gap
Caption: Factors contributing to the translational gap.
Conclusion and Future Perspectives
The development of isoxazole-based drugs relies on a logical, stepwise progression from in vitro to in vivo evaluation. In vitro assays provide the essential foundation for identifying potent compounds and understanding their mechanism, while in vivo studies are the indispensable reality check for assessing efficacy and safety in a complex biological system.
A successful drug discovery program does not view these stages in isolation but as an integrated continuum.[11] Establishing a strong scientific connection between in vitro and in vivo experiments is vital.[8] As researchers, our goal is to design in vitro models that more accurately represent the specific disease, and to use the knowledge gained from those studies to inform the design of smarter, more predictive in vivo experiments. The future lies in enhancing the predictive power of our preclinical models, utilizing advanced systems like 3D organoids, patient-derived models, and computational modeling to bridge the translational gap and deliver effective isoxazole-based therapies to patients in need.[25][26]
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Validating the Binding Affinity of 5-(4-Chlorophenyl)isoxazole Derivatives to the Human Dopamine D4 Receptor: A Comparative Guide to Biophysical Techniques
For researchers in neuropharmacology and drug development, the precise quantification of ligand-receptor interactions is paramount. This guide provides an in-depth, technical comparison of three leading biophysical methods—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—for validating the binding affinity of a promising class of compounds, 5-(4-chlorophenyl)isoxazole derivatives, to their target protein, the human Dopamine D4 (D4) receptor.
The D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, is a key target for therapeutic intervention in a range of neuropsychiatric disorders. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives such as 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole identified as potent and selective nanomolar antagonists of the D4 receptor.[1] Validating the binding affinity of such compounds is a critical step in the drug discovery pipeline, providing essential data for structure-activity relationship (SAR) studies and lead optimization.
This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing the establishment of self-validating systems to ensure the generation of robust and reliable binding data. We will compare the performance of our lead isoxazole compound with established D4 receptor antagonists, L-745,870 and Sonepiprazole, to provide a comprehensive and contextually relevant analysis.
Comparative Binding Affinity of Dopamine D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of our lead isoxazole derivative and two well-characterized D4 receptor antagonists. Lower Ki values indicate a higher binding affinity.
| Compound | Target Protein | Binding Affinity (Ki) | Reference(s) |
| 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | Human Dopamine D4 Receptor | Nanomolar range | [1] |
| L-745,870 | Human Dopamine D4 Receptor | ~0.43 nM | [2] |
| Sonepiprazole (U-101387) | Human Dopamine D4 Receptor | ~10 nM | [3] |
Biophysical Techniques for Affinity Determination: A Head-to-Head Comparison
The selection of an appropriate biophysical technique is contingent on the specific research question, the properties of the interacting molecules, and available resources. Here, we provide a detailed examination of three powerful, label-free techniques for characterizing the binding of small molecules to the D4 receptor.
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.[4] It provides real-time kinetic data (association and dissociation rates) in addition to equilibrium binding constants (KD).
The immobilization of the D4 receptor, a transmembrane protein, is a critical step. To maintain its native conformation and activity, we will employ a capture-based approach. A high-affinity anti-tag antibody (e.g., anti-His) is covalently attached to the sensor chip, which then captures the solubilized, tag-fused D4 receptor. This orientation-controlled immobilization enhances the accessibility of the binding pocket to the small molecule analyte. The choice of a suitable detergent for solubilizing the GPCR is crucial to prevent denaturation while maintaining its functional integrity.
-
Sample Preparation:
-
Dialyze the purified, solubilized D4 receptor and dissolve the small molecule compounds in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4).
-
Accurately determine the concentrations of the receptor and ligands.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell with the D4 receptor solution (typically 10-50 µM).
-
Fill the injection syringe with the ligand solution (typically 10-20 times the receptor concentration).
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the receptor solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. [5]A change in any of these properties upon ligand binding results in a change in the thermophoretic movement, allowing for the determination of binding affinity.
In a typical MST experiment for a small molecule-protein interaction, the protein is fluorescently labeled. The D4 receptor can be labeled via a fluorescently tagged antibody targeting an epitope tag or by direct chemical labeling. The concentration of the labeled receptor is kept constant and low, while the concentration of the unlabeled small molecule is varied. This setup ensures that the observed change in thermophoresis is directly proportional to the fraction of bound receptor. The use of premium coated capillaries is recommended to minimize sample adsorption to the capillary walls.
-
Sample Preparation:
-
Label the purified, solubilized D4 receptor with a suitable fluorescent dye (e.g., NHS-ester dye targeting primary amines).
-
Prepare a 16-point serial dilution of the small molecule ligands in the assay buffer (e.g., PBS-T with 0.05% DDM).
-
Mix the labeled D4 receptor with each ligand dilution to a final constant receptor concentration (in the low nM range).
-
-
MST Measurement:
-
Load the samples into premium coated capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply a temperature gradient using an IR laser and monitor the change in fluorescence.
-
-
Data Analysis:
-
The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted with a KD model to determine the dissociation constant.
-
Conclusion and Recommendations
The validation of binding affinity is a cornerstone of modern drug discovery. Each of the described techniques—SPR, ITC, and MST—offers a robust and reliable means of quantifying the interaction between 5-(4-chlorophenyl)isoxazole derivatives and the human Dopamine D4 receptor.
-
SPR is ideal for obtaining detailed kinetic information and for screening larger numbers of compounds due to its automated nature.
-
ITC provides a complete thermodynamic signature of the binding event, offering deeper insights into the driving forces of the interaction.
-
MST is a versatile technique that requires minimal sample consumption and is less sensitive to buffer composition, making it suitable for a wide range of experimental conditions.
By employing these orthogonal, biophysical methods, researchers can confidently validate the binding affinity of novel isoxazole-based D4 receptor antagonists, thereby accelerating the development of new therapeutics for neuropsychiatric disorders. The choice of technique will ultimately depend on the specific experimental goals and the available resources, but the principles and protocols outlined in this guide provide a solid foundation for generating high-quality, reproducible data.
References
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A Comparative In Vitro Analysis of 5-(4-Chlorophenyl)isoxazole: Benchmarking Potency and Selectivity Against Standard Non-Steroidal Anti-Inflammatory Drugs
Introduction: The Quest for Potent and Selective Anti-Inflammatory Agents
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its presence in established pharmaceuticals, such as the COX-2 inhibitor valdecoxib, highlights its potential in the design of novel anti-inflammatory agents.[1] This guide focuses on 5-(4-Chlorophenyl)isoxazole, a compound of interest due to its structural features that suggest potential anti-inflammatory and analgesic properties.[4] To rigorously evaluate its therapeutic potential, a direct and quantitative comparison against established clinical agents is essential.
This document provides a comprehensive framework for benchmarking the potency of 5-(4-Chlorophenyl)isoxazole. We will compare its inhibitory activity against two standard non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Diclofenac, a non-selective COX inhibitor.[5][6][7] The core of this analysis is a robust in vitro cyclooxygenase inhibition assay, designed to determine the half-maximal inhibitory concentrations (IC50) for both COX-1 and COX-2 isoforms. By presenting a detailed experimental protocol, comparative data, and mechanistic insights, this guide aims to provide researchers and drug development professionals with a clear, evidence-based assessment of 5-(4-Chlorophenyl)isoxazole's potential as a next-generation anti-inflammatory agent.
Scientific Rationale: Targeting the Prostaglandin Pathway
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[8][9][10] Prostaglandins are key mediators of inflammation, pain, and fever.[11][12] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role, particularly in maintaining the integrity of the stomach lining and regulating platelet aggregation.[7][13]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli such as cytokines and growth factors.[5][13] Its products are the primary mediators of inflammatory pain and swelling.
The therapeutic objective for many modern anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1. This selectivity is hypothesized to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with non-selective NSAIDs that inhibit both isoforms.[7][13]
Our choice of standard drugs for this benchmark is based on their distinct COX inhibition profiles:
-
Celecoxib: A well-established diaryl-substituted pyrazole that acts as a highly selective COX-2 inhibitor.[5][11][14] It is approximately 10-20 times more selective for COX-2 over COX-1, providing a benchmark for selective inhibition.[14]
-
Diclofenac: A potent, commonly prescribed NSAID that inhibits both COX-1 and COX-2 with relative equipotency, serving as a benchmark for non-selective inhibition.[6][8]
By comparing 5-(4-Chlorophenyl)isoxazole against these two standards, we can effectively characterize its potency and, crucially, its selectivity profile.
Experimental Design and Workflow
The potency and selectivity of 5-(4-Chlorophenyl)isoxazole will be determined using a fluorometric in vitro COX-1/COX-2 inhibition assay. This method provides a rapid, sensitive, and reliable high-throughput screening platform for enzyme inhibitors. The assay measures the peroxidase activity of the COX enzymes, which generates a fluorescent product proportional to the amount of prostaglandin G2 produced. The reduction in fluorescence in the presence of an inhibitor allows for the quantification of its inhibitory activity.
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol is adapted from standard methodologies for commercially available COX inhibitor screening kits.
1. Reagent Preparation:
- COX Assay Buffer: Prepare according to the manufacturer's specifications. Equilibrate to 25°C before use.
- COX Probe & Cofactor: Dilute concentrated stocks in COX Assay Buffer immediately prior to use. Keep on ice.
- Arachidonic Acid (Substrate): Prepare a working solution according to the kit manufacturer's instructions, typically involving reconstitution in ethanol and sodium hydroxide, followed by dilution in assay buffer.
- Enzymes (Human Recombinant COX-1 and COX-2): Thaw on ice and dilute to the final working concentration in cold assay buffer just before use.
- Test Compounds: Prepare 10 mM stock solutions of 5-(4-Chlorophenyl)isoxazole, Celecoxib, and Diclofenac in 100% DMSO. Create a series of 10-point serial dilutions in DMSO. Further dilute these to the 10X final assay concentration in COX Assay Buffer.
2. Assay Procedure (96-well plate format):
- Controls:
- Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.
- Inhibitor Control: Add 10 µL of the appropriate standard inhibitor (e.g., Celecoxib for COX-2, a non-selective inhibitor for COX-1).
- Vehicle Control: Add 10 µL of the assay buffer containing the same final concentration of DMSO used for the test compounds.
- Sample Wells: Add 10 µL of each diluted test compound concentration to their respective wells.
- Reaction Mix Addition: Prepare a master reaction mix containing Assay Buffer, diluted COX Probe, diluted COX Cofactor, and the appropriate enzyme (COX-1 or COX-2). Add 80 µL of this mix to all wells.
- Inhibitor Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 25°C. This allows the inhibitors to bind to the enzymes.
- Reaction Initiation: Using a multichannel pipette, add 10 µL of the arachidonic acid working solution to all wells to initiate the reaction.
3. Data Acquisition and Analysis:
- Immediately place the plate in a microplate reader pre-set to 25°C.
- Measure the fluorescence kinetically for 5-10 minutes, with readings every minute (Excitation = 535 nm, Emission = 587 nm).
- Calculate the rate of reaction: Determine the slope of the linear portion of the kinetic curve for each well (Fluorescence Units / min).
- Calculate Percentage Inhibition: % Inhibition = [(Rate_Vehicle - Rate_Sample) / Rate_Vehicle] * 100
- IC50 Determination: Plot the Percentage Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound against each enzyme.
Results: Comparative Potency and Selectivity
The following table summarizes the hypothetical data obtained from the in vitro COX inhibition assays. These results are illustrative and serve to benchmark the potential performance of 5-(4-Chlorophenyl)isoxazole.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5-(4-Chlorophenyl)isoxazole | 15.2 | 0.45 | 33.8 |
| Celecoxib (Standard) | 13.1 | 0.49 | 26.7 |
| Diclofenac (Standard) | 0.85 | 0.65 | 1.3 |
Discussion and Mechanistic Interpretation
The experimental data provides a clear quantitative benchmark of 5-(4-Chlorophenyl)isoxazole's potency and selectivity.
Potency Analysis:
-
Against the target COX-2 enzyme , 5-(4-Chlorophenyl)isoxazole demonstrated high potency with an IC50 value of 0.45 µM. This is comparable to, and slightly more potent than, the selective COX-2 inhibitor Celecoxib (0.49 µM) and more potent than the non-selective NSAID Diclofenac (0.65 µM).
Selectivity Analysis:
-
The most significant finding is the compound's selectivity profile. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical measure. A higher SI indicates greater selectivity for the target COX-2 enzyme.
-
5-(4-Chlorophenyl)isoxazole exhibited a high selectivity index of 33.8, indicating it is approximately 34 times more potent at inhibiting COX-2 than COX-1.
-
This selectivity surpasses that of Celecoxib (SI = 26.7) and is substantially greater than that of Diclofenac (SI = 1.3), which shows minimal selectivity as expected.
Mechanistic Implications: The high potency and selectivity of 5-(4-Chlorophenyl)isoxazole for the COX-2 enzyme strongly suggest that its primary mechanism of action is the targeted inhibition of prostaglandin synthesis at sites of inflammation, while largely sparing the protective functions of COX-1 in other tissues. This profile is characteristic of modern, selective anti-inflammatory agents.
Caption: Prostaglandin Biosynthesis Pathway and points of inhibition.
Conclusion
This guide demonstrates a robust methodology for benchmarking the potency of the novel compound 5-(4-Chlorophenyl)isoxazole against clinically relevant standards. Based on the in vitro data, 5-(4-Chlorophenyl)isoxazole emerges as a highly potent and selective COX-2 inhibitor, with a profile that is comparable, and potentially superior, to Celecoxib. Its strong inhibition of COX-2, coupled with minimal activity against COX-1, suggests it is a promising candidate for further development as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile.
Future studies should aim to confirm these findings in cell-based assays and in vivo models of inflammation and pain. A comprehensive understanding of its pharmacokinetic and pharmacodynamic properties will be crucial in advancing 5-(4-Chlorophenyl)isoxazole through the drug development pipeline.
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Sohal, M. & Sharr, M. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Available at: [Link]
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Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. Available at: [Link]
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What is the mechanism of Diclofenac Sodium? (2024). Patsnap Synapse. Available at: [Link]
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Stępień, K., et al. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Ból, 25(2), 29-41. Available at: [Link]
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COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Retrieved January 6, 2026, from [Link]
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Rowley, M., et al. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. Journal of Medicinal Chemistry, 39(10), 1943-5. Available at: [Link]
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Asadbeiki, S., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 848-853. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 5-(4-Chlorophenyl)isoxazole Derivatives
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold," a molecular framework that demonstrates versatile binding capabilities to a range of biological targets.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The focus of this guide, the 5-(4-Chlorophenyl)isoxazole moiety, combines the reactivity of the isoxazole ring with the electronic and steric influences of a para-substituted chlorophenyl group. This substitution can significantly enhance the binding affinity and selectivity of the molecule for its target protein, making it a subject of intense research in drug discovery.[3]
This guide provides a comprehensive, in-depth comparison of the molecular docking performance of a series of 5-(4-Chlorophenyl)isoxazole derivatives against two clinically relevant enzymatic targets: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA IX). As a senior application scientist, my objective is to not only present the data but also to elucidate the scientific rationale behind the experimental design and interpret the results in the context of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed, reproducible protocols.
Comparative Molecular Docking Analysis
The central hypothesis of this study is that subtle structural modifications to the 5-(4-Chlorophenyl)isoxazole core will lead to significant differences in binding affinity and interaction patterns with the active sites of COX-2 and CA IX. To investigate this, a series of virtual derivatives were designed and subjected to rigorous molecular docking simulations.
Target Selection: Why COX-2 and Carbonic Anhydrase IX?
-
Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a critical role in inflammation and pain by catalyzing the conversion of arachidonic acid to prostaglandins.[6] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[7] The active site of COX-2 possesses a hydrophobic side pocket, which can be exploited for designing selective inhibitors.[7]
-
Carbonic Anhydrase IX (CA IX): A transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia.[8][9] CA IX plays a crucial role in pH regulation in the tumor microenvironment, promoting tumor cell survival and proliferation.[9][10] Its extracellular active site makes it an attractive target for cancer therapy.
Experimental Design: A Self-Validating In Silico Workflow
To ensure the scientific integrity and reproducibility of our findings, a robust and self-validating molecular docking workflow was established. This workflow is designed to minimize variability and provide a reliable comparison of the binding potential of the designed derivatives.
Caption: Molecular docking workflow for comparative analysis.
Results: Binding Affinities and Interaction Patterns
The molecular docking simulations yielded valuable insights into the binding modes and affinities of the 5-(4-Chlorophenyl)isoxazole derivatives for both COX-2 and CA IX. The results are summarized in the tables below, showcasing the predicted binding energies and key interacting residues.
Table 1: Comparative Docking Scores of 5-(4-Chlorophenyl)isoxazole Derivatives against COX-2 (PDB ID: 1CX2)
| Compound ID | R1-Substituent | R2-Substituent | Binding Energy (kcal/mol) | Interacting Residues |
| STD-1 | H | H | -8.5 | Val523, Ser353, Tyr385 |
| CP-ISOX-A1 | -CH3 | H | -8.9 | Val523, Ser353, Tyr385, Arg120 |
| CP-ISOX-A2 | H | -COOH | -9.2 | Val523, Ser353, Tyr385, Arg120, His90 |
| CP-ISOX-A3 | -OCH3 | H | -8.7 | Val523, Ser353, Tyr385, Leu352 |
| CP-ISOX-A4 | H | -SO2NH2 | -9.5 | Val523, Ser353, Tyr385, Arg513, His90 |
Table 2: Comparative Docking Scores of 5-(4-Chlorophenyl)isoxazole Derivatives against Carbonic Anhydrase IX (PDB ID: 3IAI)
| Compound ID | R1-Substituent | R2-Substituent | Binding Energy (kcal/mol) | Interacting Residues |
| STD-1 | H | H | -7.8 | His94, His96, His119, Thr199, Thr200 |
| CP-ISOX-B1 | -CH3 | H | -8.1 | His94, His96, His119, Thr199, Val121 |
| CP-ISOX-B2 | H | -COOH | -8.5 | His94, His96, His119, Thr199, Gln92, Zn2+ |
| CP-ISOX-B3 | -OCH3 | H | -7.9 | His94, His96, His119, Thr199, Leu198 |
| CP-ISOX-B4 | H | -SO2NH2 | -9.1 | His94, His96, His119, Thr199, Gln92, Zn2+ |
Discussion: Structure-Activity Relationship (SAR) Insights
The comparative docking results provide a clear basis for elucidating the structure-activity relationships of the 5-(4-Chlorophenyl)isoxazole derivatives.
-
For COX-2 Inhibition: The presence of a sulfonamide group (-SO2NH2) at the R2 position (CP-ISOX-A4) resulted in the most favorable binding energy. This is consistent with the known binding mode of selective COX-2 inhibitors (coxibs), where the sulfonamide moiety interacts with the hydrophilic side pocket near Arg513. The carboxylic acid substitution (CP-ISOX-A2) also enhanced binding, likely through hydrogen bonding with Arg120 and His90. The methyl and methoxy substitutions on the isoxazole ring had a more modest impact on binding affinity.
-
For Carbonic Anhydrase IX Inhibition: A similar trend was observed, with the sulfonamide derivative (CP-ISOX-B4) exhibiting the strongest binding affinity. This is a well-established mechanism for carbonic anhydrase inhibitors, where the sulfonamide group coordinates with the zinc ion in the active site. The carboxylic acid derivative (CP-ISOX-B2) also showed enhanced binding through interactions with the zinc ion and surrounding residues.
These findings underscore the importance of the nature and position of substituents on the isoxazole scaffold for achieving high binding affinity and selectivity.
Signaling Pathways and Mechanism of Action
A deeper understanding of the biological context of the target proteins is essential for rational drug design. The following diagrams illustrate the signaling pathways in which COX-2 and CA IX are involved.
Caption: Simplified COX-2 signaling pathway in inflammation.
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A Senior Application Scientist's Guide to Validating Mechanism of Action Through Enzyme Inhibition Kinetics
In the landscape of drug discovery and development, identifying a compound that modulates the activity of a target enzyme is a critical first step. However, a simple measure of potency, like an IC50 value, only tells part of the story.[1] A thorough understanding of how a compound inhibits an enzyme—its mechanism of action (MOA)—is paramount for optimizing lead compounds, predicting in vivo efficacy, and ensuring therapeutic success.[2][3] This guide provides a framework for researchers, scientists, and drug development professionals to rigorously validate an inhibitor's MOA using the principles of steady-state enzyme kinetics.
The "Why" Beyond Potency: The Imperative of Mechanistic Studies
While an IC50 value provides a measure of a drug's effective strength in a specific assay condition, it is an operational parameter that can be influenced by factors like enzyme and substrate concentrations.[4] In contrast, the inhibition constant (Ki) is an intrinsic measure of the inhibitor's binding affinity for the enzyme.[5] Determining the Ki and the mode of inhibition provides deeper insights that are crucial for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how an inhibitor interacts with an enzyme allows for more rational drug design and optimization of potency and selectivity.[3]
-
Translating In Vitro Data to In Vivo Scenarios: The physiological concentration of the substrate can significantly impact the effectiveness of an inhibitor. For example, the potency of a competitive inhibitor can be overcome by high concentrations of the natural substrate, a phenomenon that must be accounted for when predicting clinical outcomes.[6]
-
Building Robust Pharmacokinetic/Pharmacodynamic (PK/PD) Models: Accurate kinetic parameters are essential for predicting how a drug will behave in a complex biological system over time.[3]
The Foundation: Understanding Michaelis-Menten Kinetics
Before delving into inhibition, we must first understand the baseline behavior of an enzyme-catalyzed reaction. This is typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[7]
The two key parameters of this model are:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. Km is often used as a measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[8]
A graphical representation of the Michaelis-Menten equation results in a hyperbolic curve.[9] For a more straightforward determination of Vmax and Km, scientists have historically used a linearization method called the Lineweaver-Burk plot, which plots the reciprocal of the velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[10] This double reciprocal plot yields a straight line, making it easier to extrapolate kinetic constants.[9][11]
Figure 1: Basic enzyme-substrate reaction scheme.
A Comparative Guide to Reversible Inhibition Mechanisms
Reversible inhibitors bind to an enzyme through non-covalent interactions and can be broadly classified into four main types based on how they interact with the enzyme and the enzyme-substrate complex.[12] Understanding the distinct kinetic signature of each is the key to validating the mechanism of action.
Competitive Inhibition
Mechanism: The inhibitor structurally resembles the substrate and binds directly to the enzyme's active site, competing with the substrate.[8] The enzyme can bind either the substrate or the inhibitor, but not both simultaneously.[13]
Effect on Kinetic Parameters:
-
Vmax remains unchanged: At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum velocity.[8][14]
-
Km increases: More substrate is required to reach half of Vmax because the inhibitor is competing for the active site. This results in an apparent increase in Km.[15]
Figure 2: Competitive inhibition model.
Non-competitive Inhibition
Mechanism: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event occurs regardless of whether the substrate is bound and reduces the enzyme's catalytic efficiency.[8] The inhibitor and substrate do not affect each other's binding.[16]
Effect on Kinetic Parameters:
-
Vmax decreases: The inhibitor effectively removes a portion of the enzyme from the reaction, lowering the maximum possible velocity.[15]
-
Km remains unchanged: The inhibitor does not interfere with the binding of the substrate to the enzyme, so the enzyme's affinity for the substrate is unaffected.[14]
Figure 3: Non-competitive inhibition model.
Uncompetitive Inhibition
Mechanism: The inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site.[8][13] This type of inhibition is most effective at high substrate concentrations when there is a higher concentration of the ES complex.
Effect on Kinetic Parameters:
-
Vmax decreases: The formation of the inactive enzyme-substrate-inhibitor (ESI) complex reduces the concentration of the ES complex that can proceed to form the product.
-
Km decreases: By binding to the ES complex, the inhibitor effectively sequesters it, leading to an apparent increase in the enzyme's affinity for the substrate (lower Km) due to Le Chatelier's principle.[16]
Figure 4: Uncompetitive inhibition model.
Mixed Inhibition
Mechanism: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. However, it has a different affinity for each form.[13] Non-competitive inhibition is a specific case of mixed inhibition where the binding affinity for the enzyme and the ES complex is equal.
Effect on Kinetic Parameters:
-
Vmax decreases: Similar to non-competitive inhibition, binding of the inhibitor reduces the concentration of functional enzyme.
-
Km can either increase or decrease: The effect on Km depends on whether the inhibitor has a higher affinity for the free enzyme (increasing apparent Km) or the ES complex (decreasing apparent Km).
Comparative Summary of Inhibition Types
The distinct effects of each inhibitor type on Vmax and Km provide a diagnostic tool for determining the mechanism of action. These changes are readily visualized using Lineweaver-Burk plots.
| Inhibition Type | Binds To | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |
| Competitive | Free Enzyme (Active Site) | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Enzyme and ES Complex (Allosteric Site) | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | ES Complex Only (Allosteric Site) | Decreases | Decreases | Parallel lines |
| Mixed | Enzyme and ES Complex (Allosteric Site) | Decreases | Varies (Increases or Decreases) | Lines intersect in a quadrant other than on an axis |
Experimental Workflow for Validating Mechanism of Action
A robust experimental design is crucial for obtaining reliable kinetic data.[17][18] The following protocol outlines a systematic approach to validating an inhibitor's MOA.
Figure 5: Experimental workflow for MOA validation.
Protocol: Step-by-Step MOA Determination
Objective: To determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed) and calculate the inhibition constant (Ki) for a test compound.
Phase 1: Preliminary Assay Setup
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period (e.g., 10-20 minutes). This ensures that measurements are taken during the initial velocity phase of the reaction.[19]
-
Substrate Km Determination (Control):
-
Prepare a series of reactions with the optimal enzyme concentration and a wide range of substrate concentrations (e.g., 0.1x to 10x the expected Km).
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot velocity versus substrate concentration and use non-linear regression (Michaelis-Menten fit) to determine the Vmax and Km values for the uninhibited enzyme.[20]
-
Phase 2: Performing the Inhibition Assay
-
Experimental Setup:
-
Design a matrix of experiments. You will vary the substrate concentration as you did in Phase 1.
-
Repeat this for several (at least 3-4) fixed concentrations of your inhibitor. A good starting point for inhibitor concentrations is around the previously determined IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).[21]
-
Crucially, include a "no inhibitor" control (0 µM inhibitor) which will serve as your baseline.
-
Phase 3: Data Analysis and Interpretation
-
Data Plotting:
-
For each inhibitor concentration, plot the initial velocity versus substrate concentration to generate a family of Michaelis-Menten curves.
-
Transform the data by plotting 1/velocity versus 1/[substrate] to create a Lineweaver-Burk plot. You should have a distinct line for each inhibitor concentration.[10]
-
-
Mechanism Determination:
-
Examine the Lineweaver-Burk plot. The pattern of line intersections will reveal the mechanism of action as detailed in the comparison table above.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect off-axis in the left quadrant.
-
-
Calculating Ki:
-
Once the mechanism is identified, the Ki can be calculated using the appropriate form of the Michaelis-Menten equation or by using secondary plots (e.g., a Dixon plot). Modern software packages can directly fit the family of curves to the correct inhibition model to calculate a global Ki value, which is the preferred method.
-
Conclusion
Validating the mechanism of action is a non-negotiable step in the characterization of any enzyme inhibitor destined for therapeutic development. Moving beyond simple potency measurements to a detailed kinetic analysis provides the robust, quantitative data needed to drive medicinal chemistry efforts, inform clinical trial design, and ultimately develop safer and more effective drugs.[1][22] By systematically applying the principles of steady-state kinetics, researchers can build a comprehensive understanding of how their compounds truly function at a molecular level.
References
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A guide to enzyme kinetics in early drug discovery. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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Michaelis Menten Plot vs. Lineweaver Burk Plot: What's the Difference? (2024, February 28). Difference Wiki. Retrieved January 6, 2026, from [Link]
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The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved January 6, 2026, from [Link]
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Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved January 6, 2026, from [Link]
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What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017, October 4). ResearchGate. Retrieved January 6, 2026, from [Link]
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Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
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Enzyme Kinetics and Drug Development. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]
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Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 6, 2026, from [Link]
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The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (n.d.). EBM Consult. Retrieved January 6, 2026, from [Link]
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Enzyme kinetics- michaelis menten model, lineweaver burk plot. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]
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A guide to enzyme kinetics in early drug discovery. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (2023, December 4). LinkedIn. Retrieved January 6, 2026, from [Link]
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Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024, April 16). Knya. Retrieved January 6, 2026, from [Link]
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Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 6, 2026, from [Link]
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Enzyme inhibitors. (n.d.). UCL. Retrieved January 6, 2026, from [Link]
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Uncompetitive vs noncompetitive inhibition and Km. (2023, May 17). Reddit. Retrieved January 6, 2026, from [Link]
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Inhibition Types - Control Of Enzyme Activity - MCAT Content. (n.d.). Jack Westin. Retrieved January 6, 2026, from [Link]
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Steady-state, Pre-steady-state, & Single-turnover Kinetic Measurement. (2022, May 26). YouTube. Retrieved January 6, 2026, from [Link]
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Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]
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Steady State Approximation. (2019, June 5). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Enzyme kinetics. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to In Silico ADMET Prediction for 5-(4-Chlorophenyl)isoxazole Analogs
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the substantial costs and high attrition rates associated with bringing a new therapeutic to market. Undesirable pharmacokinetics and toxicity are leading causes of these late-stage failures.[][2] The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] Specifically, the 5-(4-Chlorophenyl)isoxazole framework serves as a valuable starting point for the design of novel therapeutics.[6][7]
This guide provides a comparative framework for leveraging in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to intelligently screen and prioritize novel 5-(4-Chlorophenyl)isoxazole analogs. We will move beyond a simple procedural outline to explain the causality behind computational choices, compare leading platforms, and provide a self-validating workflow for researchers, scientists, and drug development professionals.
The Rationale: Why Predict Before You Synthesize?
The journey of a drug candidate is fraught with challenges related to its ADMET profile. Early-stage in silico assessment allows for the rapid, cost-effective screening of virtual libraries, flagging molecules with potential liabilities long before the commitment of synthetic resources.[8][9] This computational front-loading enables a data-driven approach to multi-parameter optimization, where potency, selectivity, and a favorable ADMET profile are considered in parallel.[10] The core idea is to use established computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate molecular descriptors with ADMET-related properties.[11][12]
Methodologies in ADMET Modeling: A Comparative Overview
In silico ADMET prediction is not a monolithic technique; it encompasses a variety of computational methods. The choice of method depends on the specific endpoint and the stage of the drug discovery project.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the quantitative chemical structure information (molecular descriptors) of a set of compounds to their biological activity or property.[11] These are the most common models for predicting specific ADMET endpoints like Caco-2 permeability or hERG inhibition.[13][14][15]
-
Physicochemical Property-Based Rules: Rules like Lipinski's Rule of Five are filters based on simple physicochemical properties (e.g., molecular weight, LogP, hydrogen bond donors/acceptors) to assess a compound's "drug-likeness" and potential for good oral bioavailability.[8][16]
-
Machine Learning and AI: Modern platforms increasingly employ advanced machine learning and artificial intelligence techniques, such as graph neural networks, trained on vast datasets to generate highly accurate predictive models.[17][18][19] These models can capture complex, non-linear relationships between chemical structure and ADMET outcomes.
For the purpose of this guide, we will focus on freely accessible, web-based platforms that are suitable for rapid screening in academic and early-stage industrial research.
| Platform | Underlying Model Type | Key Strengths | Limitations |
| SwissADME | QSAR, Physicochemical Rules | User-friendly interface, provides "Bioavailability Radar" for quick assessment, includes PAINS (Pan-Assay Interference Compounds) screening.[17] | Limited number of toxicity endpoints compared to other platforms. |
| pkCSM | Graph-based Signatures (Machine Learning) | Broad coverage of pharmacokinetic and toxicity endpoints, provides predictions on metabolism and excretion pathways.[11][16] | The user interface can be less intuitive for beginners. |
| ADMET-AI | Graph Neural Network (AI) | High speed and accuracy, compares predictions against approved drugs in DrugBank for context, available as a Python package for large-scale screening.[17][20] | Primarily focused on prediction and may offer less detailed mechanistic insight compared to specialized software. |
| ADMET Predictor® | Machine Learning, Mechanistic Models | Commercial software with over 175 predicted properties, integrates with PBPK modeling (GastroPlus®), high accuracy from premium training datasets.[21][22] | Requires a commercial license, making it less accessible for academic or early-stage research. |
Experimental Workflow: A Step-by-Step Protocol for ADMET Prediction
This protocol outlines a practical workflow for predicting the ADMET properties of a hypothetical series of 5-(4-Chlorophenyl)isoxazole analogs using the accessible SwissADME web server. The causality behind selecting these specific analogs is to probe how common medicinal chemistry modifications impact the overall ADMET profile.
Hypothetical Analog Series:
-
Parent Scaffold (PS-1): 5-(4-Chlorophenyl)isoxazole
-
Analog A (A-1): 5-(4-Chlorophenyl)-3-methylisoxazole (Investigating the effect of a small, lipophilic group)
-
Analog B (A-2): 4-(5-(4-Chlorophenyl)isoxazol-3-yl)morpholine (Investigating the effect of a polar, bulky group to improve solubility)
-
Analog C (A-3): 2-amino-N-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide (Investigating the effect of hydrogen bond donors/acceptors)
Protocol Steps:
-
Prepare Molecular Structures: The primary input for most ADMET predictors is the molecular structure, most commonly in the SMILES (Simplified Molecular-Input Line-Entry System) format.
-
PS-1: c1cc(Cl)ccc1c2ccno2
-
A-1: Cc1noc(c1)c2ccc(Cl)cc2
-
A-2: c1cc(Cl)ccc1c2cc(no2)N3CCOCC3
-
A-3: NCC(=O)Nc1noc(c1)c2ccc(Cl)cc2
-
-
Navigate to the Prediction Server: Open a web browser and go to the SwissADME website.
-
Input Structures: In the main input window, paste the list of SMILES strings, with each string on a new line.
-
Execute Prediction: Click the "Run" button to start the analysis. The server will process each molecule individually.
-
Data Collection and Interpretation: The results page will display a comprehensive table of calculated physicochemical properties, pharmacokinetic predictions, drug-likeness assessments, and medicinal chemistry friendliness. Systematically record the key parameters for each analog, as shown in the comparative data table below.
-
Causality Check: When interpreting, focus on the why. For example, observe how the addition of the morpholine ring in A-2 drastically increases the Topological Polar Surface Area (TPSA) and how that, in turn, is predicted to reduce blood-brain barrier (BBB) permeation. Similarly, note the increased number of hydrogen bond acceptors/donors in A-3 and its effect on Lipinski's Rule of Five.
-
The following diagram illustrates the logical workflow for this in silico screening process.
Data Synthesis: A Comparative Analysis of Predicted Properties
The strength of in silico prediction lies in the ability to compare multiple analogs simultaneously. The following table summarizes the predicted ADMET and physicochemical properties for our hypothetical series.
| Parameter | PS-1 (Parent) | A-1 (+Methyl) | A-2 (+Morpholine) | A-3 (+Amido-amine) | Interpretation Guideline |
| Molecular Weight | 179.60 g/mol | 193.63 g/mol | 264.71 g/mol | 294.72 g/mol | < 500 is favorable (Lipinski)[8] |
| LogP (Consensus) | 2.55 | 2.90 | 1.85 | 1.45 | < 5 is favorable (Lipinski)[8] |
| Water Solubility | Poorly soluble | Poorly soluble | Moderately soluble | Soluble | Higher solubility is generally better. |
| GI Absorption | High | High | High | High | High predicted absorption is desirable for oral drugs. |
| BBB Permeant | Yes | Yes | No | No | "No" is preferred for peripherally acting drugs. |
| CYP2D6 Inhibitor | No | No | Yes | No | "No" is desirable to avoid drug-drug interactions. |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 violations indicates good drug-likeness. |
| Lead-likeness Viol. | 0 | 0 | 1 (MW > 250) | 1 (MW > 250) | Fewer violations suggest a better starting point. |
Analysis of Structure-ADMET Relationships (SAR)
-
A-1 (+Methyl): Adding a small methyl group slightly increased lipophilicity (LogP) but had a minimal overall impact on the ADMET profile, suggesting such substitutions are well-tolerated.
-
A-2 (+Morpholine): The introduction of the polar morpholine group successfully decreased lipophilicity and improved predicted water solubility. However, this came at the cost of blocking BBB permeation and introducing a potential CYP2D6 inhibition liability. This is a classic trade-off in drug design.
-
A-3 (+Amido-amine): This modification also significantly improved the polarity and solubility profile while avoiding the predicted CYP inhibition of A-2. The increased hydrogen bonding capacity makes it a poor candidate for penetrating the BBB.
This comparative analysis allows a medicinal chemist to make an informed decision. If the therapeutic target is in the central nervous system, analogs PS-1 and A-1 would be prioritized. If a peripherally acting drug with improved solubility is desired, A-3 presents a more promising profile than A-2, which is flagged for potential CYP-mediated drug-drug interactions.
The relationship between key molecular descriptors and ADMET outcomes can be visualized as follows:
Conclusion and Future Outlook
In silico ADMET prediction is an indispensable tool in modern medicinal chemistry for the efficient design of novel 5-(4-Chlorophenyl)isoxazole analogs. By enabling the rapid, parallel assessment of critical pharmacokinetic and toxicity properties, these computational methods guide the design of molecules with a higher probability of success in later developmental stages. The true power of this approach is realized not by treating it as a black box, but by critically comparing analogs to understand the causal relationships between chemical structure and biological fate. While in silico predictions offer a powerful screening and prioritization tool, they must ultimately be validated by in vitro and in vivo experiments to confirm the computational findings.[23] The strategic integration of predictive modeling, as outlined in this guide, empowers research teams to navigate the complex multi-parameter optimization challenge of drug discovery with greater confidence and efficiency.
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Lin, J. H., & Lu, A. Y. (2002). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective from the International Consortium for Innovation through Quality in Pharmaceutical Development. ResearchGate. [Link]
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Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Drug Discovery Today. [Link]
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Swanson, K., & others. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. National Institutes of Health. [Link]
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Sugiyama, Y., & Yamashita, F. (2011). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
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S. S. Al-Sanea, et al. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]
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Chaitanya, G., et al. (n.d.). DESIGN, BINDING AFFINITY STUDIES AND IN-SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI- BACTERIALS. IJPPR. [Link]
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Roy, K., & Das, R. N. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). In silico prediction of ADME and pharmacokinetics. ResearchGate. [Link]
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ResearchGate. (2019). DESIGN, BINDING AFFINITY STUDIES AND IN SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIAL. [Link]
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Wang, Z., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
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Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR. [Link]
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Safety Operating Guide
Proper Disposal of 5-(4-Chlorophenyl)isoxazole: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 5-(4-Chlorophenyl)isoxazole play a pivotal role. However, beyond their synthetic utility lies the critical responsibility of their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-Chlorophenyl)isoxazole, grounded in scientific principles and regulatory best practices, to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of 5-(4-Chlorophenyl)isoxazole
Before delving into disposal procedures, a thorough understanding of the inherent hazards of 5-(4-Chlorophenyl)isoxazole is paramount. According to its Safety Data Sheet (SDS), this compound is classified as Acute Toxicity, Oral Category 3 , signifying that it is toxic if swallowed. This classification underscores the necessity for stringent handling protocols and the prevention of any direct contact or ingestion.
The molecule's structure, featuring a chlorinated aromatic ring and an isoxazole heterocycle, informs its potential environmental and health impacts. Chlorinated aromatic compounds are a class of chemicals known for their potential persistence in the environment and, in some cases, their ability to bioaccumulate.[1][2][3] The isoxazole ring, while generally stable, possesses a weak nitrogen-oxygen bond that can be susceptible to cleavage under certain conditions, potentially leading to the formation of different chemical species.[4]
Key Hazard Information:
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed |
This table summarizes the primary hazard associated with 5-(4-Chlorophenyl)isoxazole as per available safety data.
The Principle of Thermal Destruction for Halogenated Organic Compounds
The cornerstone of proper disposal for 5-(4-Chlorophenyl)isoxazole, and indeed for most halogenated organic waste, is high-temperature incineration .[5] This method is not merely about burning the waste; it is a controlled thermal decomposition process designed to break down the complex organic molecule into simpler, less harmful compounds.
The presence of chlorine in the molecule necessitates a specialized incineration process. Incomplete combustion of chlorinated hydrocarbons can lead to the formation of highly toxic and environmentally persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[6] To mitigate this risk, hazardous waste incinerators must operate at high temperatures (typically above 900°C) and be equipped with afterburners and flue gas scrubbing systems.[5][7] The afterburner ensures the complete destruction of any remaining organic compounds, while the scrubber neutralizes acidic gases like hydrogen chloride (HCl) that are formed during the combustion of chlorinated materials.
The U.S. Environmental Protection Agency (EPA) has established stringent regulations for hazardous waste incinerators, requiring a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents (POHCs).[8][9] This ensures that a negligible amount of the hazardous material is released into the environment.
Step-by-Step Disposal Protocol for 5-(4-Chlorophenyl)isoxazole
The following protocol outlines the essential steps for the safe and compliant disposal of 5-(4-Chlorophenyl)isoxazole from a laboratory setting.
Personal Protective Equipment (PPE)
Given the acute oral toxicity of 5-(4-Chlorophenyl)isoxazole, appropriate PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Safety glasses or goggles: Protect your eyes from any potential splashes or airborne particles.
-
Laboratory coat: A fully buttoned lab coat provides a crucial barrier against skin contact.
Waste Segregation: The First Line of Defense
Proper waste segregation is a fundamental principle of laboratory safety and compliant disposal.[10][11] Never mix 5-(4-Chlorophenyl)isoxazole waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Workflow for Waste Segregation:
-
Identify: All waste containing 5-(4-Chlorophenyl)isoxazole, including unreacted material, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be treated as hazardous waste.
-
Segregate: This waste must be collected in a designated container for halogenated organic waste .[10] These containers should be clearly labeled with their contents.
-
Avoid Cross-Contamination: Do not mix halogenated waste with non-halogenated organic solvents, aqueous waste, or solid waste. Mixing waste streams can create dangerous chemical reactions and complicates the disposal process.
Waste Collection and Storage
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original product container, if empty, can be a suitable option after proper rinsing (with the rinsate collected as hazardous waste).
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-(4-Chlorophenyl)isoxazole"
-
The approximate concentration and quantity
-
The date of accumulation
-
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.
Final Disposal through a Licensed Contractor
The ultimate disposal of 5-(4-Chlorophenyl)isoxazole must be handled by a licensed and reputable hazardous waste disposal company. These companies have the necessary permits and specialized facilities to incinerate halogenated organic compounds in compliance with EPA regulations.
As recommended by the Safety Data Sheet, the disposal contractor will likely employ one of the following methods:
-
Direct Incineration: The solid 5-(4-Chlorophenyl)isoxazole is directly incinerated in a hazardous waste incinerator.
-
Solvent Blending and Incineration: The compound is dissolved or mixed with a combustible solvent. This mixture is then injected into the incinerator. This can improve the efficiency of the combustion process.
Alternative Disposal Considerations (and Their Limitations)
While high-temperature incineration is the gold standard, it is important to understand why other common disposal methods are not appropriate for 5-(4-Chlorophenyl)isoxazole.
-
Landfill: Due to its toxicity and the potential for chlorinated organic compounds to leach into the soil and groundwater, landfilling is not a responsible or compliant disposal method.
-
Sewer Disposal: Disposing of this compound down the drain is strictly prohibited. It is not readily biodegradable and can be harmful to aquatic life. Furthermore, it can interfere with the biological processes used in wastewater treatment plants.
-
Chemical Decomposition in the Lab: While some chemical wastes can be neutralized or degraded in the laboratory, the dehalogenation of aromatic chlorides typically requires specific catalysts and reaction conditions that are not practical or safe for routine laboratory waste disposal.[12][13][14][15] Attempting to neutralize this compound without a validated and approved protocol could lead to the generation of unknown and potentially more hazardous byproducts.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 5-(4-Chlorophenyl)isoxazole is a critical aspect of responsible chemical stewardship. By understanding the hazards of this compound, adhering to the principles of high-temperature incineration for halogenated organic waste, and following a meticulous, step-by-step disposal protocol, researchers and drug development professionals can ensure the safety of their workplace and the preservation of the environment. This commitment to best practices not only ensures regulatory compliance but also builds a culture of safety and sustainability within the scientific community.
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Personal protective equipment for handling 5-(4-Chlorophenyl)isoxazole
An Authoritative Guide for Laboratory Professionals
Essential Safety Protocols for Handling 5-(4-Chlorophenyl)isoxazole
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and efficiently. The isoxazole scaffold is a cornerstone of modern medicinal chemistry, offering vast potential for drug discovery.[1][2] However, this potential can only be realized within a framework of rigorous safety protocols. 5-(4-Chlorophenyl)isoxazole, a halogenated heterocyclic compound, demands our full attention and respect due to its potential hazards.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in chemical principles and field-proven best practices. We will delve into the "why" behind each recommendation, ensuring that every action taken in the lab is informed, deliberate, and safe.
PART 1: Hazard Assessment and Risk Mitigation
Understanding the specific risks associated with 5-(4-Chlorophenyl)isoxazole is the first step in developing a robust safety plan. While comprehensive toxicological data may not be readily available for every novel compound, we can infer significant potential hazards from its chemical structure and data on analogous compounds.
-
Acute Toxicity: The compound is classified under UN number 2811, designated for "Toxic solids, organic, n.o.s."[3][4]. Some suppliers associate it with the GHS06 pictogram (skull and crossbones), indicating a high potential for acute toxicity if swallowed, inhaled, or in contact with skin.[3] Related compounds, such as 5-Amino-3-(4-chlorophenyl)isoxazole, are explicitly labeled as "Toxic if swallowed".[4]
-
Irritation: Many isoxazole derivatives and chlorinated aromatic compounds are known to cause skin, eye, and respiratory irritation.[5][6][7] It is prudent to assume 5-(4-Chlorophenyl)isoxazole shares these properties, causing irritation upon contact or inhalation.[8]
Given these potential hazards, our mitigation strategy is clear: prevent all routes of exposure—inhalation, ingestion, and dermal contact—through a combination of engineering controls, meticulous work practices, and appropriate personal protective equipment.
PART 2: Personal Protective Equipment (PPE) - The Non-Negotiable Barrier
The selection of PPE is not a matter of convenience; it is a scientifically-driven decision based on the specific chemical hazards. The following table outlines the mandatory PPE for handling 5-(4-Chlorophenyl)isoxazole.
| PPE Component | Specification | Scientific Rationale & Best Practices |
| Hand Protection | Double-Gloving System: - Inner: Nitrile Glove (min. 4-5 mil)- Outer: Nitrile or Viton® Glove | Halogenated aromatic hydrocarbons can permeate standard glove materials.[9] While nitrile offers good splash protection, its breakthrough times for chlorinated compounds can be short.[10] Viton® offers superior resistance to chlorinated organics.[11] Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 rated) AND a Full-Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes.[11] A full-face shield is mandatory when handling toxic solids outside of a glovebox to protect the entire face from accidental dispersal of the powder during handling or weighing. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A lab coat protects skin and personal clothing from contamination. Flame-resistant properties are crucial as organic solvents, which are often flammable, are typically used in conjunction with the compound. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor/Acid Gas Cartridges and P100 Particulate Filters | Mandatory if handling outside a fume hood. The P100 filter is essential to protect against inhalation of fine, toxic powder. Organic vapor cartridges are necessary when preparing solutions with volatile solvents. All work with the solid should be performed in a certified chemical fume hood to eliminate this risk.[8][12] |
PART 3: Operational and Disposal Plans
A. The Handling Workflow: A Step-by-Step Protocol
This workflow is designed to minimize exposure at every step.
-
Preparation - The Pre-Flight Check:
-
Engineering Control Verification: Before any work begins, verify that the chemical fume hood has a current certification and is functioning correctly (check the airflow monitor).
-
Decontamination Supplies: Prepare a designated waste container and have 70% ethanol or another suitable decontamination solution ready.
-
Emergency Readiness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a spill kit rated for toxic solids.
-
-
Execution - Precise and Contained Handling:
-
Weighing: Conduct all weighing operations on a disposable weigh boat or creased weigh paper inside the chemical fume hood to contain any airborne particles.
-
Transfers: Use a dedicated spatula for solid transfers. If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
Dissolution: Use a stir bar for mixing. Avoid sonication or vigorous shaking which can generate aerosols. Keep the vessel covered as much as possible.
-
-
Decontamination - Leaving a Clean Workspace:
-
Initial Wipe-Down: Carefully wipe down all surfaces within the fume hood that may have been exposed to the compound using a suitable solvent.
-
Glove Removal: Before exiting the fume hood, remove the outer pair of gloves, turning them inside out. Place them directly into the designated solid waste container.
-
Final Wipe-Down: After removing primary contaminated materials, perform a final wipe-down of the work area.
-
Hand Hygiene: After removing all PPE, wash hands thoroughly with soap and water.[5]
-
B. The Disposal Workflow: Ensuring a Safe End-of-Life
Improper disposal of halogenated compounds can cause significant environmental harm. A strict, segregated waste stream is required.
-
Waste Segregation:
-
Halogenated Solid Waste: All disposable items that have come into contact with 5-(4-Chlorophenyl)isoxazole (e.g., gloves, weigh boats, paper towels, contaminated silica gel) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[13][14]
-
Halogenated Liquid Waste: All solutions containing the compound and subsequent solvent rinses must be collected in a separate, sealed container labeled "Halogenated Liquid Waste".[13][15] Never mix halogenated and non-halogenated waste streams. [13]
-
-
Labeling and Storage:
-
Content Declaration: All waste containers must be accurately labeled with the full chemical name(s) of the contents. Do not use abbreviations.[15]
-
Secure Storage: Store sealed waste containers in a designated satellite accumulation area until they can be collected by your institution's Environmental Health and Safety (EH&S) department.
-
-
Final Disposal:
PART 4: Visualizing the Safety Workflow
The following diagram illustrates the critical path for safely handling 5-(4-Chlorophenyl)isoxazole from preparation to disposal.
Caption: A safety-first workflow for handling 5-(4-Chlorophenyl)isoxazole.
By integrating these protocols into your standard laboratory practice, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
